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Epofolate

Cat. No.: B1191756
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Description

Epofolate is folate receptor-targeting antimitotic agent with potential antineoplastic activity. Folate receptor-targeted epothilone BMS753493 contains an epothilone moiety linked to a single folate molecule. Mediated through the folate moiety, this agent delivers the antimitotic epothilone component into cells expressing folic acid receptors, frequently upregulated in many types of tumor cells. After ligand-receptor internalization, the epothilone moiety induces microtubule polymerization and stabilizes microtubules against depolymerization, resulting in the inhibition of mitosis and cellular proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Properties

Molecular Formula

C23H25FN2O6

Appearance

Solid powder

Synonyms

Code name: BMS753493;  BMS-753493;  BMS 753493.; NONE

Origin of Product

United States

Foundational & Exploratory

Epofolate: A Technical Deep-Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epofolate (BMS-753493) is an investigational anticancer agent designed as a targeted drug delivery system. It comprises a potent cytotoxic epothilone analog, BMS-748285, linked to folic acid via a peptide linker containing a disulfide bond.[1] The core concept behind this compound is to leverage the overexpression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of various cancer cells to achieve selective delivery of the cytotoxic payload.[2][3][4][5] While the agent showed tolerability in early clinical trials, it did not demonstrate objective tumor responses, leading to the discontinuation of its development.[2][6] This guide provides a detailed technical overview of its mechanism of action, supported by available data and experimental methodologies.

The Targeting Strategy: Folate Receptor-Mediated Endocytosis

The primary mechanism of this compound relies on the specific recognition and binding of its folic acid moiety to the folate receptor on cancer cells. The folate receptor is a high-affinity receptor that, upon ligand binding, initiates receptor-mediated endocytosis.[1][3][4] This process allows for the internalization of the entire this compound conjugate into the cell within an endosome.

The rationale for this targeting strategy is the differential expression of the folate receptor. While present in some normal tissues, FRα is significantly overexpressed in a variety of epithelial tumors, including ovarian, endometrial, renal, and breast cancers.[5][7] This overexpression provides a therapeutic window for targeted drug delivery, aiming to concentrate the cytotoxic agent at the tumor site and minimize exposure to healthy tissues.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Binding Binding This compound->Binding High Affinity (Kd < 1 nmol/L) FRa Folate Receptor α (FRα) FRa->Binding Endosome Endosome Binding->Endosome Receptor-Mediated Endocytosis Released_Drug Released BMS-748285 Endosome->Released_Drug Acidic Environment Linker Cleavage

Figure 1. Cellular uptake of this compound.

Intracellular Drug Release and Activation

Once internalized within the endosome, the acidic environment facilitates the cleavage of the linker connecting the folic acid moiety to the cytotoxic payload, BMS-748285.[1] The released BMS-748285 is then able to exert its pharmacological effect.

BMS-748285 is an epothilone analog. The epothilones are a class of microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Released_Drug Released BMS-748285 Tubulin β-Tubulin Subunit Released_Drug->Tubulin Binding Microtubule_Polymerization Microtubule Stabilization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2. Intracellular mechanism of BMS-748285.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Tumor Uptake in Mice
CompoundTumor TypeFold Increase in Radioactivity (vs. FR- Tumor)Fold Increase in BMS-748285 Concentration (vs. FR- Tumor)
[³H]BMS-753493FR+ (98M109)3 - 5 fold2 - 3 fold
[³H]BMS-748285FR+ (98M109)No selective uptakeNot Applicable
Data from a study in mice bearing both FR+ and FR- tumors.[8]
Table 2: Phase I Clinical Trial Pharmacokinetics and MTD
StudyDosing ScheduleMaximum Tolerated Dose (MTD)Half-life of Conjugated this compound
Study 1Once daily on Days 1, 4, 8, 11 (21-day cycle)26 mg0.2 - 0.6 hours
Study 2Once daily on Days 1-4 (21-day cycle)15 mg0.2 - 0.6 hours
Data from two parallel first-in-human phase I/IIa studies in patients with advanced solid tumors.[2][7]

Experimental Protocols

In Vivo Murine Tumor Uptake Studies

Objective: To assess the targeting of this compound to folate receptor-overexpressing tumors in mice.

Methodology:

  • Animal Model: CD2F1 mice bearing both folate receptor-positive (FR+) 98M109 tumors and folate receptor-negative (FR-) M109 tumors.[8]

  • Test Articles: [³H]BMS-753493 (this compound) and [³H]BMS-748285 (unconjugated epothilone).

  • Administration: Intravenous (i.v.) administration of the test articles.

  • Analysis:

    • Quantitative Whole-Body Autoradiography (QWBA): To visualize and quantify the distribution of radioactivity derived from the tritiated compounds in various tissues and tumors at different time points (up to 48 hours post-dose).[8]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To measure the concentrations of BMS-748285 in tumor tissues, allowing for the determination of the amount of active drug released from the conjugate.[8]

Animal_Model Mice with FR+ and FR- Tumors Dosing i.v. Administration of [³H]BMS-753493 or [³H]BMS-748285 Animal_Model->Dosing Time_Points Tissue Collection at Various Time Points Dosing->Time_Points QWBA Quantitative Whole-Body Autoradiography (QWBA) Time_Points->QWBA LCMS LC-MS/MS Analysis of Tumor Tissue Time_Points->LCMS Data_Analysis Comparison of Drug Concentration in FR+ vs. FR- Tumors QWBA->Data_Analysis LCMS->Data_Analysis

Figure 3. Workflow for murine tumor uptake studies.
Phase I Human Clinical Trials

Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of this compound in patients with advanced solid tumors.

Methodology:

  • Study Design: Two parallel, multi-institutional, first-in-human, open-label, dose-escalation phase I/IIa studies.[2][7]

  • Patient Population: Patients with advanced solid cancers.

  • Dose Escalation: A 3+3 dose-escalation scheme was followed.

  • Dosing Regimens:

    • Study 1: Once daily on Days 1, 4, 8, and 11 of a 21-day cycle.

    • Study 2: Once daily on Days 1, 2, 3, and 4 of a 21-day cycle.

  • Pharmacokinetic Analysis: Plasma samples were collected at various time points to determine the concentrations of both conjugated this compound and the free epothilone analog, BMS-748285.

  • Safety and Tolerability Assessment: Monitoring of adverse events and determination of dose-limiting toxicities (DLTs).

  • Efficacy Assessment: Evaluation of tumor response.

Stability and Degradation

The stability of this compound was investigated as part of its preformulation development. Hydrolysis of the molecule was studied across a pH range of 1.5 to 9.4. The degradation pathways identified include carbonate ester hydrolysis and hydrolysis of the aziridine and macrolactone rings of the epothilone moiety.[9][10] The molecule exhibited a U-shaped pH-stability profile, with maximum stability observed at pH 7.[9][10] This information was critical for the development of an injectable drug product.

References

In-Depth Technical Guide to Epofolate: Structure, Properties, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epofolate, also known as BMS-753493, is an investigational chemotherapeutic agent designed as a targeted drug delivery system. It is a conjugate of a potent epothilone analog, BMS-748285, and folic acid, intended to selectively target cancer cells that overexpress the folate receptor (FR). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental methodologies and signaling pathways are presented to offer a thorough understanding of this compound for research and drug development purposes. Although clinical development of this compound was discontinued due to a lack of demonstrated anti-tumor activity in Phase I/IIa trials, the principles of its design and the data gathered remain valuable for the development of future targeted cancer therapies.[1][2]

Chemical Structure and Components

This compound (BMS-753493) is a complex molecule comprising three key components: the targeting moiety (folic acid), a linker system, and the cytotoxic payload (BMS-748285).

  • Folic Acid: This vitamin B9 analog serves as the targeting ligand, binding with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells.

  • Linker System: The folic acid is connected to the cytotoxic agent via a hydrophilic peptide-based spacer and a reducible, self-immolative disulfide-containing linker. This linker is designed to be stable in the bloodstream but cleaved within the reducing environment of the cell, releasing the active drug.

  • BMS-748285: This is a potent, synthetically modified analog of epothilone B, a natural product known for its microtubule-stabilizing activity, which leads to cell cycle arrest and apoptosis.

The complete chemical structure of this compound is a result of the covalent linkage of these three components.

Visualization of the Molecular Structure

Below is a logical representation of the connectivity of the components of this compound.

Epofolate_Structure cluster_this compound This compound (BMS-753493) folate Folic Acid (Targeting Moiety) linker Peptide-Disulfide Linker (Cleavable) folate->linker payload BMS-748285 (Epothilone Analog Payload) linker->payload

Caption: Logical diagram illustrating the components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The compound's stability is notably pH-dependent.

PropertyValueReference
Chemical Formula C₆₇H₉₂N₁₆O₂₂S₃[1]
Average Molecular Weight 1569.74 g/mol [1]
Monoisotopic Molecular Weight 1568.573422188 g/mol [1]
pH Stability Most stable in the pH range of 6.0-7.0.[3][3]
Degradation Pathways Hydrolysis of the carbonate ester, aziridine, and macrolactone rings.[3][3]

Mechanism of Action

The mechanism of action of this compound is a multi-step process designed for targeted drug delivery and selective cytotoxicity.

  • Targeting and Binding: this compound circulates in the bloodstream and preferentially binds to folate receptors on the surface of cancer cells due to the high affinity of its folic acid moiety.

  • Internalization: Upon binding, the this compound-receptor complex is internalized into the cell via endocytosis.

  • Payload Release: Inside the cell, the disulfide bond in the linker is cleaved by intracellular reducing agents such as glutathione. This triggers a self-immolative cascade, leading to the release of the active cytotoxic agent, BMS-748285.

  • Microtubule Stabilization: The released BMS-748285 binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway of Microtubule Stabilization

The following diagram illustrates the general signaling pathway affected by microtubule-stabilizing agents like the epothilone analog BMS-748285.

Microtubule_Stabilization_Pathway cluster_pathway Microtubule Dynamics and Stabilization by BMS-748285 tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation mt->mitotic_spindle bms748285 BMS-748285 bms748285->mt Stabilization (Inhibition of Depolymerization) g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway of microtubule stabilization by BMS-748285.

Experimental Protocols

Synthesis and Purification of this compound (BMS-753493)

The synthesis of this compound is a complex, multi-step process. While specific, proprietary details of the industrial synthesis are not fully public, the general approach involves:

  • Synthesis of the Epothilone Analog (BMS-748285): This is achieved through a series of organic chemistry reactions to construct the macrolactone and introduce the necessary functional groups for linker attachment.

  • Synthesis of the Folate-Linker Moiety: Folic acid is chemically modified to attach the peptide spacer and the disulfide-containing self-immolative linker.

  • Conjugation: The activated folate-linker moiety is then reacted with BMS-748285 to form the final this compound conjugate.

  • Purification: The crude product is purified using preparative chromatography. A key challenge in the process is the instability of this compound in aqueous solutions, requiring careful optimization of the chromatographic conditions and subsequent removal of phosphate salts and water.[4]

Quantification of this compound and BMS-748285 in Biological Matrices

A common method for the quantitative analysis of this compound and its active metabolite, BMS-748285, in plasma and tissue homogenates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing a protease inhibitor like PMSF.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the homogenate or plasma.

  • Proteins are precipitated by the addition of an organic solvent like methanol, and the supernatant is collected after centrifugation.

LC-MS/MS Analysis:

  • The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column).

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., acetonitrile/water with formic acid) is used to separate the analytes.[5]

  • The separated analytes are detected by a tandem mass spectrometer operating in positive ion electrospray mode.

Clinical Trial Design for Phase I/IIa Studies

This compound was evaluated in two parallel multi-institutional, first-in-human Phase I/IIa studies in patients with advanced solid tumors.[2]

Study Design:

  • Phase I: Open-label, dose-escalation studies following a 3+3 design to determine the maximum tolerated dose (MTD).

  • Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for which standard therapies were no longer effective.

  • Dosing Schedules:

    • Study 1: Once daily dosing on Days 1, 4, 8, and 11 of a 21-day cycle.

    • Study 2: Once daily dosing on Days 1-4 of a 21-day cycle.

  • Primary Objectives: To assess the safety, tolerability, and MTD of this compound.

  • Secondary Objectives: To evaluate the pharmacokinetic profile of this compound and its active metabolite, and to look for preliminary signs of anti-tumor activity.

Results:

  • The MTD was determined to be 26 mg in Study 1 and 15 mg in Study 2.[2]

  • Common dose-limiting toxicities included fatigue, transaminitis, gastrointestinal toxicity, and mucositis.[2]

  • No objective tumor responses were observed in either study, which led to the discontinuation of further development.[2]

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a targeted conjugate like this compound typically follows a structured workflow to assess its efficacy and mechanism of action.

Preclinical_Workflow cluster_workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro cluster_invivo In Vivo in_vitro In Vitro Studies in_vivo In Vivo Studies in_vitro->in_vivo analysis Data Analysis and Pharmacokinetic/Pharmacodynamic Modeling in_vitro->analysis in_vivo->analysis binding_assay Folate Receptor Binding Assay cytotoxicity_assay Cytotoxicity Assays (FR+ vs. FR- cells) mechanistic_studies Mechanistic Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) tumor_models Xenograft Tumor Models (FR+ and FR-) efficacy_studies Efficacy Studies (Tumor Growth Inhibition) toxicity_studies Toxicity Studies distribution_studies Biodistribution Studies (e.g., QWBA)

Caption: A typical preclinical evaluation workflow for a targeted drug conjugate.

References

The Synthetic Pathway of Epofolate (BMS-753493): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate (BMS-753493) is a folate receptor-targeted drug conjugate. It comprises a potent microtubule-stabilizing agent, an epothilone analog (BMS-748285), linked to a folate-peptide ligand. This design is intended to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor. The synthesis of this complex molecule is a multi-step process that involves the separate preparation of the epothilone warhead and the folate-targeting moiety, followed by their conjugation. This guide provides a high-level technical overview of the synthetic strategy for this compound.

Note: While this guide outlines the general synthetic pathways, detailed experimental protocols and quantitative data such as reaction yields and specific conditions are not fully available in the public domain literature. The information presented is based on a comprehensive review of available scientific abstracts and publications.

Core Components and Synthetic Strategy

The synthesis of this compound (BMS-753493) can be conceptually divided into three main stages:

  • Synthesis of the Folate-Peptide Ligand (Folate-Asp-Arg-Asp-Cys-OH): This involves the modification of folic acid and subsequent solid-phase peptide synthesis to build the peptide chain.

  • Synthesis of the Epothilone Analog (BMS-748285): This pathway starts from the natural product epothilone A and involves a series of chemical transformations to introduce an aziridine ring and a functional handle for conjugation.

  • Conjugation of the Folate-Peptide Ligand and the Epothilone Analog: The two fragments are coupled through a cleavable linker to yield the final drug conjugate, this compound.

Synthesis of the Folate-Peptide Ligand

The synthesis of the targeting portion of this compound begins with commercially available folic acid. The general synthetic approach is outlined below.

G FolicAcid Folic Acid PteroicAcid Pteroic Acid FolicAcid->PteroicAcid Enzymatic Cleavage N10_TFA_PteroicAcid N10-Trifluoroacetyl Pteroic Acid PteroicAcid->N10_TFA_PteroicAcid Protection SPPS Solid-Phase Peptide Synthesis (5 steps) N10_TFA_PteroicAcid->SPPS FolatePeptide Folate-Asp-Arg-Asp-Cys-OH SPPS->FolatePeptide

Synthesis of the Folate-Peptide Ligand
Experimental Protocol Outline:

  • Enzymatic Cleavage of Folic Acid: Folic acid is treated with an enzyme to selectively cleave the glutamate moiety, yielding pteroic acid.

  • Protection of Pteroic Acid: The N10 position of the pteroic acid is protected, for example, with a trifluoroacetyl group, to prevent side reactions during peptide synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): The protected pteroic acid is anchored to a solid support. A five-step solid-phase synthesis is then carried out to sequentially add the amino acids Aspartic Acid (Asp), Arginine (Arg), Aspartic Acid (Asp), and Cysteine (Cys).

  • Cleavage and Deprotection: The completed folate-peptide is cleaved from the solid support, and all protecting groups are removed to yield the final ligand, Folate-Asp-Arg-Asp-Cys-OH.

Synthesis of the Epothilone Analog (BMS-748285)

The cytotoxic component of this compound is a potent analog of epothilone. Its synthesis starts from the naturally occurring epothilone A and involves a seven-step chemical modification.

G EpothiloneA Epothilone A SevenSteps Seven Chemical Steps EpothiloneA->SevenSteps AziridinylEpothilone 12,13-Aziridinyl Epothilone Intermediate (BMS-748285) SevenSteps->AziridinylEpothilone FunctionalizedEpothilone Functionalized Epothilone Analog AziridinylEpothilone->FunctionalizedEpothilone Functionalization for Linkage

Synthesis of the Epothilone Analog
Experimental Protocol Outline:

The conversion of epothilone A to the 12,13-aziridinyl epothilone intermediate (BMS-748285) is a multi-step process. While the exact sequence and conditions are proprietary, the key transformation involves the formation of an aziridine ring at the C12-C13 position of the epothilone macrocycle. This intermediate is then further functionalized to introduce a reactive handle suitable for conjugation with the folate-peptide ligand.

Final Conjugation and Purification

The final step in the synthesis of this compound is the coupling of the folate-peptide ligand and the functionalized epothilone analog. This is achieved through a cleavable linker system.

G FolatePeptide Folate-Asp-Arg-Asp-Cys-OH Conjugation Conjugation via Cleavable Linker FolatePeptide->Conjugation FunctionalizedEpothilone Functionalized Epothilone Analog FunctionalizedEpothilone->Conjugation This compound This compound (BMS-753493) Conjugation->this compound Purification Purification This compound->Purification FinalProduct Purified this compound Purification->FinalProduct

Final Conjugation and Purification of this compound
Experimental Protocol Outline:

  • Conjugation: The cysteine residue of the folate-peptide ligand is utilized for coupling to the functionalized epothilone analog. The linker is designed to be stable in circulation but cleavable under the reducing conditions found inside the target cancer cells, releasing the active epothilone warhead.

  • Purification: The crude this compound conjugate is subjected to rigorous purification to remove unreacted starting materials, reagents, and side products. This is a critical step due to the instability of the final product in aqueous solutions. Techniques such as preparative chromatography are employed.

  • Isolation: The purified this compound is isolated as a stable solid.

Quantitative Data

Detailed quantitative data for the synthesis of this compound, including step-by-step yields and purity assessments, are not publicly available. The manufacturing process has been scaled to produce 10-30 gram batches of cGMP quality this compound, indicating that the overall process is efficient and reproducible at a significant scale.

Conclusion

The synthesis of this compound (BMS-753493) is a complex and challenging endeavor that requires expertise in natural product modification, peptide synthesis, and bioconjugation chemistry. The modular approach, involving the separate synthesis of the targeting and cytotoxic components followed by their conjugation, allows for flexibility in the design and optimization of such targeted therapies. Further disclosure of detailed experimental protocols and quantitative data from the developing parties would be invaluable to the scientific community for advancing the field of antibody-drug conjugates and targeted cancer therapeutics.

Preclinical Development of Epofolate for Solid Tumors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epofolate (BMS-753493) is a folate receptor-targeted therapeutic agent that demonstrated promise in early preclinical studies for the treatment of solid tumors. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. To provide a broader context for the preclinical development of folate receptor alpha (FRα)-targeted therapies, this guide also includes comparative data and methodologies for other notable agents in this class, namely Vintafolide and Mirvetuximab soravtansine. While this compound showed initial antitumor activity in preclinical models, its clinical development was ultimately discontinued due to a lack of objective tumor responses in Phase I/IIa clinical trials. This whitepaper aims to serve as an in-depth technical resource for researchers and professionals in the field of oncology drug development.

Introduction to Folate Receptor Alpha (FRα) as a Therapeutic Target

Folate receptor alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression pattern makes FRα an attractive target for cancer therapy, enabling the specific delivery of cytotoxic agents to tumor cells while minimizing off-target toxicity. The binding of folate or targeted drugs to FRα initiates receptor-mediated endocytosis, leading to the internalization of the therapeutic payload into the cancer cell.

This compound (BMS-753493): A Folate-Targeted Epothilone Conjugate

This compound is a conjugate of folic acid and BMS-748285, an epothilone analog. Epothilones are a class of microtubule-stabilizing agents that induce cell cycle arrest and apoptosis. By linking the epothilone to folate, this compound was designed to selectively target and deliver its cytotoxic payload to FRα-expressing cancer cells.

Mechanism of Action

The proposed mechanism of action for this compound involves a multi-step process that leverages the biology of the folate receptor.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound FRa Folate Receptor α (FRα) This compound->FRa Binding Endosome Endosome FRa->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking BMS748285 BMS-748285 (Epothilone Payload) Lysosome->BMS748285 Payload Release Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest & Apoptosis BMS748285->Microtubules Microtubule Stabilization Cell_Seeding Seed cells in 96-well plate Treatment Treat with this compound (or other compounds) Cell_Seeding->Treatment Fixation Fix cells with Trichloroacetic Acid (TCA) Treatment->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash with 1% Acetic Acid to remove unbound dye Staining->Washing Solubilization Solubilize bound dye with 10 mM Tris base Measurement Measure absorbance at ~510-565 nm Solubilization->Measurement Analysis Calculate cell viability and IC50 values Measurement->Analysis Wasting Wasting Wasting->Solubilization Cell_Culture Culture FRα-positive cancer cells Implantation Subcutaneously implant cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (or vehicle) according to dosing schedule Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice at endpoint (e.g., tumor size limit) Monitoring->Endpoint Analysis Analyze tumor growth inhibition and toxicity Endpoint->Analysis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Folate Folate FRa FRα Folate->FRa Binding gp130 gp130 FRa->gp130 ERK12 ERK1/2 FRa->ERK12 Activation (via other partners) JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation pERK12 p-ERK1/2 ERK12->pERK12 pERK12->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

A Technical Guide to the Cytotoxic Effects of Epofolate's Epothilone Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate (BMS-753493) is a novel, targeted chemotherapeutic agent developed by Bristol-Myers Squibb. It represents a strategic conjugation of a highly potent epothilone analog, BMS-748285, with folic acid. This design leverages the overexpression of the folate receptor (FR) on the surface of various tumor cells to achieve targeted delivery of the cytotoxic payload, thereby aiming to enhance the therapeutic index by increasing efficacy at the tumor site while minimizing systemic toxicity. This technical guide provides an in-depth overview of the preclinical cytotoxic effects of this compound and its epothilone analog, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Mechanism of Action: A Dual-Targeting Strategy

The cytotoxic effect of this compound is initiated by a targeted delivery mechanism followed by the intracellular action of its epothilone payload.

  • Folate Receptor-Mediated Endocytosis : this compound's folate moiety binds with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells, including those of ovarian, lung, and nasopharyngeal origin. This binding triggers receptor-mediated endocytosis, internalizing the conjugate into the tumor cell.

  • Intracellular Drug Release : Once inside the cell, the linker connecting the folate and the epothilone analog is cleaved, releasing the active cytotoxic agent, BMS-748285.

  • Microtubule Stabilization : The released epothilone analog, BMS-748285, then exerts its cytotoxic effect by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic instability which is essential for the separation of chromosomes during mitosis.

  • Cell Cycle Arrest and Apoptosis : The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound has been evaluated in various folate receptor-positive (FR+) and negative (FR-) cancer cell lines. The primary method for assessing this has been the clonogenic assay, which measures the ability of a single cell to proliferate and form a colony.

Cell LineCancer TypeFolate Receptor StatusThis compound (BMS-753493) IC50 (Concentration)BMS-748285 IC50 (Concentration)Reference(s)
KBNasopharyngeal CarcinomaPositive (FR+)Data not publicly availableData not publicly available[1]
IGROVOvarian CarcinomaPositive (FR+)Data not publicly availableData not publicly available[1]
HeLaCervical CarcinomaPositive (FR+)Data not publicly availableData not publicly available[1]
98M109Murine Lung CarcinomaPositive (FR+)Data not publicly availableData not publicly available[1]
FR-Negative Line(Not specified)Negative (FR-)InactiveData not publicly available[1]

Note: While preclinical studies have demonstrated potent cytotoxicity in FR-positive cell lines, specific IC50 values for this compound and its analog BMS-748285 are not publicly available in the reviewed literature.

In Vivo Antitumor Activity

The antitumor efficacy of this compound was assessed in xenograft models using human tumor cell lines implanted in immunocompromised mice.

Tumor ModelTreatment RegimenOutcomeReference(s)
KB XenograftData not publicly availableSignificant tumor growth inhibition[1]
IGROV XenograftData not publicly availableSignificant tumor growth inhibition[1]
HeLa XenograftData not publicly availableSignificant tumor growth inhibition[1]
98M109 XenograftData not publicly availableSignificant tumor growth inhibition[1]
FR-Negative XenograftData not publicly availableNo effect on tumor growth[1]

Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor regression) are not detailed in the publicly available literature.

Preclinical studies also indicated that the antitumor activity of this compound was significantly reduced by the co-administration of an excess folate analog, confirming that its efficacy is mediated through the folate receptor.[1] Furthermore, this compound demonstrated synergistic antitumor effects when combined with bevacizumab, cisplatin, and ixabepilone in vivo.[1] Notably, rodents treated with this compound at the maximum tolerated dose showed minimal signs of neurotoxicity and enteropathy, which are common side effects of anti-microtubule agents.[1]

Experimental Protocols

Clonogenic Assay for In Vitro Cytotoxicity

This protocol outlines the general procedure for a clonogenic assay to determine the long-term survival and proliferative capacity of cancer cells following treatment with a cytotoxic agent.

  • Cell Seeding : Harvest and count cells from logarithmic phase cultures. Seed a predetermined number of cells (typically 200-1000 cells/well) into 6-well plates containing complete culture medium. Allow cells to attach for 24 hours.

  • Treatment : Aspirate the medium and add fresh medium containing various concentrations of the test compound (e.g., this compound or BMS-748285). Include a vehicle-only control.

  • Incubation : Incubate the plates for a duration that allows for the formation of colonies of at least 50 cells in the control wells (typically 10-14 days).

  • Fixation and Staining : Aspirate the medium, gently wash the wells with phosphate-buffered saline (PBS), and fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes. Remove the fixative and stain the colonies with 0.5% crystal violet in methanol for 15 minutes.

  • Colony Counting : Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.

  • Data Analysis : Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment concentration. The IC50 value, the concentration that inhibits colony formation by 50%, can then be determined from the dose-response curve.

Tumor Xenograft Model for In Vivo Antitumor Activity

This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.

  • Cell Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., KB, IGROV, HeLa) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring : Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration : Administer the test compound (e.g., this compound) and vehicle control to their respective groups according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Tumor Measurement : Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint : Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

  • Data Analysis : Analyze the data to determine parameters such as tumor growth inhibition (TGI), tumor growth delay, and any tumor regressions.

Signaling Pathways and Visualizations

Folate Receptor-Mediated Uptake of this compound

The initial step in this compound's mechanism of action is its targeted entry into cancer cells via the folate receptor.

Folate_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (BMS-753493) FR Folate Receptor (FR) This compound->FR Binding Endosome Endosome FR->Endosome Endocytosis BMS748285 BMS-748285 (Active Epothilone) Endosome->BMS748285 Drug Release

Caption: Targeted uptake of this compound via folate receptor-mediated endocytosis.

Epothilone-Induced Cytotoxicity Pathway

Following its release, the epothilone analog disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Epothilone_Pathway BMS748285 BMS-748285 Tubulin β-Tubulin BMS748285->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Signaling cascade of epothilone-induced cytotoxicity.

Experimental Workflow for In Vitro and In Vivo Analysis

The preclinical evaluation of this compound's cytotoxic effects follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (FR+ and FR-) Clonogenic_Assay Clonogenic Assay Cell_Culture->Clonogenic_Assay IC50 Determine IC50 Clonogenic_Assay->IC50 Xenograft Tumor Xenograft Model IC50->Xenograft Informs In Vivo Studies Treatment This compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound (BMS-753493) represents a scientifically rational approach to targeted cancer therapy, combining the potent cytotoxic activity of an epothilone analog with the specificity of folate receptor targeting. Preclinical data qualitatively support its intended mechanism of action, demonstrating selective cytotoxicity towards folate receptor-positive cancer cells both in vitro and in vivo. While specific quantitative efficacy data from these preclinical studies are not widely published, the foundational research highlights the potential of this strategy. The discontinuation of its clinical development underscores the challenges in translating promising preclinical findings into clinical benefit. Nevertheless, the study of this compound provides valuable insights for the future design and development of targeted drug conjugates in oncology.

References

Early-phase clinical trials of Epofolate in oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Early-Phase Clinical Trials of Folate Receptor-Targeted Therapies in Oncology: A Focus on Vintafolide

Introduction

Folate is a crucial vitamin for cell growth and replication, and its uptake is frequently elevated in cancer cells through the overexpression of folate receptor alpha (FRα). This differential expression provides a therapeutic window for targeted cancer therapies. This guide delves into the early-phase clinical development of folate receptor-targeted therapies, with a specific focus on Vintafolide (EC145), a conjugate of folic acid and the microtubule inhibitor desacetylvinblastine hydrazide. Due to the limited public information on a compound specifically named "Epofolate," this whitepaper will concentrate on Vintafolide as a representative and well-documented agent in this class. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the clinical data, experimental protocols, and underlying mechanisms of action.

Mechanism of Action: Folate Receptor-Targeted Drug Delivery

Vintafolide's mechanism of action is predicated on its high affinity for the folate receptor.[1] Upon binding to FRα on the surface of cancer cells, the Vintafolide-receptor complex is internalized through endocytosis.[1] Once inside the cell, the acidic environment of the endosome facilitates the cleavage of the linker, releasing the potent cytotoxic agent, a vinca alkaloid. This targeted delivery system aims to concentrate the therapeutic payload within cancer cells, thereby minimizing systemic exposure and associated toxicities.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endosome Acidic Environment Vintafolide Vintafolide FRa Folate Receptor α (FRα) Vintafolide->FRa Binding Receptor_Complex Vintafolide-FRα Complex FRa->Receptor_Complex Endosome Endosome Receptor_Complex->Endosome Endocytosis Released_Drug Released Vinca Alkaloid Endosome->Released_Drug Linker Cleavage Microtubules Microtubule Disruption Released_Drug->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Figure 1: Mechanism of Action of Vintafolide

Early-Phase Clinical Trial Data for Vintafolide

While specific data for "this compound" is unavailable, the following tables summarize representative data from early-phase clinical trials of Vintafolide and other folate receptor-targeted therapies to provide context.

Table 1: Patient Demographics and Disease Characteristics (Illustrative)
ParameterVintafolide Phase I/IIAZD5335 Phase I/IIa[2]
Number of Patients N = 100 (example)N = 189
Cancer Types Ovarian, Lung, BreastPlatinum-Resistant Ovarian
FRα Expression HighNot specified
Prior Therapies Median of 3Heavily pre-treated
Table 2: Dose Escalation and Maximum Tolerated Dose (MTD) (Illustrative)
DrugDose Levels StudiedMTDDose-Limiting Toxicities
Vintafolide 1.0 - 2.5 mg/m²2.5 mg/m²Neutropenia, Fatigue
AZD5335 1.6 - 2.4 mg/kgNot explicitly statedNeutropenia[2]
Table 3: Pharmacokinetic Parameters (Illustrative)
ParameterVintafolide
Half-life (t½) ~20 hours
Cmax (at MTD) Variable
AUC (at MTD) Dose-proportional
Table 4: Clinical Efficacy in Early-Phase Trials (Illustrative)
DrugOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Vintafolide 15-25% (in FRα-positive patients)~60%4-5 months
AZD5335 49.2% - 56.1% (across cohorts)[2]56.2% (at 7.8 months follow-up)[2]Not reported
Luveltamab Tazevibulin 32%[3]Not reportedNot reported

Experimental Protocols in Early-Phase Trials

The following outlines a typical experimental protocol for an early-phase clinical trial of a folate receptor-targeted therapy like Vintafolide.

Study Design and Patient Selection
  • Phase: I/II, open-label, dose-escalation, and cohort expansion.

  • Inclusion Criteria: Patients with advanced solid tumors known to express FRα (e.g., ovarian, non-small cell lung cancer), measurable disease by RECIST criteria, adequate organ function (hematologic, renal, hepatic), and ECOG performance status of 0 or 1.

  • Exclusion Criteria: Prior treatment with a vinca alkaloid (for Vintafolide), significant comorbidities, and brain metastases.

Treatment Regimen
  • Dose Escalation: A standard 3+3 design is typically employed to determine the MTD.

  • Administration: Intravenous infusion over a specified period (e.g., 60 minutes) on a defined schedule (e.g., once every 3 weeks).

  • Companion Diagnostic: Use of an imaging agent (e.g., 99mTc-etarfolatide for Vintafolide) to assess FRα expression and select patients most likely to respond.

Endpoints and Assessments
  • Primary Endpoints: MTD, safety, and tolerability.

  • Secondary Endpoints: Pharmacokinetics, ORR, DCR, and PFS.

  • Assessments: Regular monitoring of adverse events (CTCAE), tumor assessments (e.g., CT scans every 6-8 weeks), and pharmacokinetic sampling.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) FRa_Assessment FRα Expression Assessment (Companion Diagnostic) Patient_Screening->FRa_Assessment Dose_Escalation Dose Escalation Cohorts (3+3 Design) FRa_Assessment->Dose_Escalation MTD_Determination MTD Determination Dose_Escalation->MTD_Determination Cohort_Expansion Cohort Expansion at MTD MTD_Determination->Cohort_Expansion Efficacy_Evaluation Efficacy Evaluation (ORR, PFS) Cohort_Expansion->Efficacy_Evaluation

Figure 2: Early-Phase Clinical Trial Workflow

Conclusion

While the specific drug "this compound" remains elusive in publicly available clinical trial literature, the broader class of folate receptor-targeted therapies, exemplified by Vintafolide, has shown promise in early-phase oncology trials. The targeted delivery of potent cytotoxic agents to FRα-overexpressing tumors represents a viable and actively pursued strategy in cancer drug development. The data from early trials of compounds like Vintafolide and newer agents such as AZD5335 underscore the potential of this approach to improve therapeutic outcomes for patients with cancers that are often difficult to treat. Future research will likely focus on optimizing the linker and payload technology, refining patient selection with companion diagnostics, and exploring combination therapies to further enhance clinical benefit.

References

In-depth Technical Guide: In Vivo Pharmacokinetics of Epofolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate (BMS-753493) is a novel, targeted chemotherapeutic agent that has been investigated for the treatment of advanced solid tumors.[1] It is a folate conjugate of the epothilone analog BMS-748285, designed to selectively target cancer cells that overexpress the folate receptor alpha.[2] This guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. Although further development of this compound has been discontinued due to a lack of demonstrated antitumor activity in Phase I/IIa trials, the data gathered provides valuable insights into the behavior of folate receptor-targeted drug conjugates.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound from in vivo studies in both human and animal models.

Table 1: Human Pharmacokinetic Parameters of this compound (BMS-753493) from Phase I/IIa Clinical Trials

ParameterStudy 1 (Days 1, 4, 8, 11 of a 21-day cycle)Study 2 (Days 1-4 of a 21-day cycle)Reference
Starting Dose 5 mg daily2.5 mg daily[2]
Maximum Tolerated Dose (MTD) 26 mg15 mg[2]
Half-life (conjugated epothilone) 0.2 - 0.6 hours (across dose levels)Not explicitly stated, but plasma exposures increased in a dose-related fashion[2]
Plasma Exposure (conjugated and free epothilone) Increased in a dose-related fashionIncreased in a dose-related fashion[2]
Cmax (Maximum Plasma Concentration) Data not publicly availableData not publicly available
AUC (Area Under the Curve) Data not publicly availableData not publicly available

Table 2: Preclinical Pharmacokinetic Data of this compound in CD2F1 Mice

ParameterFindingReference
Tumor Uptake (FR+ vs. FR-) 3-5 fold higher radioactivity in FR+ tumors (98M109) compared to FR- tumors (M109) up to 48 hours post-dose.
Tissue Distribution Extensive distribution to various tissues. At 48 hours post-dose, radioactivity in FR+ tumors was 2-12 fold higher than in normal tissues, except for the intestine.
Cmax Data not publicly available
AUC Data not publicly available

Experimental Protocols

Human Pharmacokinetic Studies (Phase I/IIa)

Study Design: Two parallel, multi-institutional, first-in-human Phase I/IIa studies were conducted in patients with advanced solid tumors.[2] Both studies employed a 3+3 open-label, dose-escalation design during the Phase I portion.[1]

  • Study 1 (NCT00546247): Patients received this compound once daily on Days 1, 4, 8, and 11 of a 21-day cycle.[2]

  • Study 2: Patients received this compound once daily on Days 1-4 of a 21-day cycle.[2]

Dosing and Administration: this compound was administered intravenously. The starting dose in Study 1 was 5 mg daily, and in Study 2, it was 2.5 mg daily.[2] Doses were escalated in subsequent cohorts to determine the maximum tolerated dose (MTD).

Sample Collection and Analysis: Plasma samples were collected at various time points following drug administration to determine the concentrations of both the conjugated this compound and the free epothilone analog. The specific analytical methods used for quantification (e.g., LC-MS/MS) are not detailed in the available literature but are standard practice for such studies.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life and plasma exposure, were calculated from the plasma concentration-time data. The data indicated a dose-related increase in plasma exposure for both the conjugated drug and its active epothilone payload.[2]

Preclinical Animal Studies (Mice)

Animal Model: Studies were conducted in CD2F1 mice bearing both folate receptor-positive (FR+) 98M109 tumors and folate receptor-negative (FR-) M109 tumors.

Dosing and Administration: [3H]-labeled this compound was administered intravenously to the tumor-bearing mice.

Sample Collection and Analysis: Tissue distribution and tumor uptake were assessed using quantitative whole-body autoradiography (QWBA) and liquid chromatography-mass spectrometry (LC-MS/MS). These techniques allowed for the measurement of radioactivity levels in various tissues and tumors at different time points post-administration.

Visualizations

Experimental Workflow: Folate Receptor-Targeted Drug Pharmacokinetics

experimental_workflow cluster_preclinical Preclinical In Vivo (Mouse Model) cluster_clinical Clinical (Human Phase I/IIa) animal_model Tumor-Bearing Mouse Model (FR+ and FR- Tumors) drug_admin_animal IV Administration of [3H]-Epofolate animal_model->drug_admin_animal sample_collection_animal Tissue and Tumor Collection (Multiple Time Points) drug_admin_animal->sample_collection_animal analysis_animal QWBA and LC-MS/MS Analysis sample_collection_animal->analysis_animal pk_data_animal Determine Tissue Distribution and Tumor Uptake analysis_animal->pk_data_animal patient_recruitment Patient Recruitment (Advanced Solid Tumors) dose_escalation Dose Escalation Cohorts (3+3 Design) patient_recruitment->dose_escalation drug_admin_human IV Administration of this compound dose_escalation->drug_admin_human sample_collection_human Plasma Sample Collection (Multiple Time Points) drug_admin_human->sample_collection_human safety_assessment Monitor Dose-Limiting Toxicities drug_admin_human->safety_assessment analysis_human LC-MS/MS Analysis of Conjugated and Free Drug sample_collection_human->analysis_human pk_data_human Determine Pharmacokinetic Parameters (t1/2, Exposure) analysis_human->pk_data_human

Caption: Workflow for in vivo pharmacokinetic studies of this compound.

Signaling Pathway: Mechanism of Action of this compound

mechanism_of_action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Folate-Epothilone Conjugate) folate_receptor Folate Receptor (FRα) This compound->folate_receptor Binding endosome Endosome folate_receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion epothilone Free Epothilone (Active Payload) lysosome->epothilone Cleavage of Conjugate microtubules Microtubule Stabilization epothilone->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

The Rationale and Core Principles of Folate-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted delivery of cytotoxic agents to cancer cells remains a paramount objective in oncology drug development. Folate-drug conjugates (FDCs) represent a promising strategy to achieve this by exploiting the overexpression of the folate receptor alpha (FRα) on the surface of various solid tumors. This technical guide delves into the rationale behind the development of FDCs, with a particular focus on the principles guiding conjugates like Epofolate. It provides an in-depth overview of the mechanism of action, preclinical and clinical data for key FDCs, detailed experimental protocols for their evaluation, and a visual representation of the underlying biological pathways and experimental workflows.

The Rationale for Targeting Folate Receptor Alpha (FRα)

The foundational principle of FDC development lies in the differential expression of FRα between healthy and malignant tissues.

  • Overexpression in Tumors: FRα is significantly overexpressed in a wide range of epithelial malignancies, including ovarian, lung, breast, and kidney cancers. This overexpression is often correlated with higher tumor grade and poorer prognosis[1].

  • Limited Normal Tissue Expression: In contrast, FRα expression in normal tissues is highly restricted, primarily confined to the apical surface of polarized epithelia in organs like the kidneys, lungs, and choroid plexus, where it is not readily accessible to intravenously administered agents[1].

  • Cellular Uptake Mechanism: Folic acid and its conjugates bind to FRα with high affinity and are subsequently internalized by the cell through receptor-mediated endocytosis[2]. This process provides a direct route for delivering conjugated drugs into the cytoplasm of cancer cells.

This stark contrast in expression levels provides a therapeutic window for selectively targeting cancer cells while minimizing off-target toxicity to healthy tissues.

Mechanism of Action of Folate-Drug Conjugates

The therapeutic efficacy of FDCs is contingent on a sequential, multi-step process that ensures the targeted delivery and intracellular release of the cytotoxic payload.

  • Binding: The folate moiety of the FDC binds with high affinity to FRα on the surface of cancer cells.

  • Internalization: Upon binding, the FDC-FRα complex is internalized into the cell via endocytosis, forming an endosome.

  • Trafficking and Cleavage: The endosome traffics within the cell, and the internal environment, often characterized by a lower pH or higher concentrations of reducing agents like glutathione, facilitates the cleavage of the linker connecting the folate and the drug.

  • Drug Release and Action: The released cytotoxic payload then exerts its pharmacological effect, leading to cell cycle arrest and apoptosis.

Preclinical and Clinical Landscape of Folate-Drug Conjugates

Several FDCs have been evaluated in preclinical and clinical settings, demonstrating the potential of this therapeutic modality. The data for key examples are summarized below.

Quantitative Preclinical and Clinical Data for Selected Folate-Drug Conjugates
Conjugate Payload Target Indication(s) Binding Affinity (Relative to Folic Acid) In Vitro Cytotoxicity (IC50) In Vivo Efficacy (Tumor Growth Inhibition) Clinical Status
This compound (BMS-753493) Epothilone AnalogAdvanced Solid TumorsNot explicitly reportedNot explicitly reportedDemonstrated FR-mediated accumulation in tumors[3]Development Discontinued (Lack of efficacy)[4]
Vintafolide (EC145) Desacetylvinblastine MonohydrazideOvarian, Lung Cancer0.47[1]Single-digit nanomolar range in FRα+ cells[1]Complete response in 5/5 mice in a xenograft model[5]Development Halted
STRO-002 Hemiasterlin DerivativeOvarian, Endometrial CancerHigh AffinityPotent and specific in FRα+ cells53% to 100% tumor growth inhibition in PDX models[6]Phase 1 trials ongoing[7]
Mirvetuximab Soravtansine DM4 (Maytansinoid)Ovarian CancerNot explicitly reportedNot explicitly reportedNot explicitly reportedApproved

Experimental Protocols for the Evaluation of Folate-Drug Conjugates

The preclinical evaluation of FDCs involves a series of standardized assays to characterize their binding affinity, in vitro potency, and in vivo efficacy.

Competitive Folate Receptor Binding Assay

This assay is crucial for determining the binding affinity of the FDC to FRα.

Principle: The assay measures the ability of the unlabeled FDC to compete with a radiolabeled folate ligand (e.g., ³H-folic acid) for binding to FRα-expressing cells or cell membranes.

Protocol:

  • Cell Culture: Culture FRα-positive cells (e.g., KB, IGROV-1) to near confluency.

  • Cell Harvesting: Gently detach the cells and wash them with a binding buffer (e.g., PBS with 1% BSA).

  • Competition Reaction: In a 96-well plate, incubate a fixed concentration of ³H-folic acid with increasing concentrations of the unlabeled FDC and a constant number of FRα-positive cells. Include control wells with no competitor (for maximum binding) and a large excess of unlabeled folic acid (for non-specific binding).

  • Incubation: Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium.

  • Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the FDC in killing cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Protocol:

  • Cell Seeding: Seed FRα-positive and FRα-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the FDC, the free drug payload, and a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) is determined from the dose-response curve.

In Vivo Efficacy Study (Mouse Xenograft Model)

This study evaluates the anti-tumor activity of the FDC in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the FDC on tumor growth is monitored over time.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of FRα-positive human tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the FDC, the free drug payload, and a vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule and duration will depend on the specific FDC.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizing the Core Concepts

Signaling Pathways Associated with Folate Receptor Alpha

FRα is not only a conduit for folate and FDCs but is also implicated in intracellular signaling pathways that can influence cancer cell proliferation and survival.

FRa_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRa FRα GP130 GP130 FRa->GP130 Binds to Raf Raf FRa->Raf Activates JAK JAK GP130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_p p-ERK ERK->ERK_p Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Promotes ERK_p->Gene_Expression Promotes

Caption: FRα-mediated activation of JAK/STAT3 and ERK/MAPK signaling pathways.

Experimental Workflow for FDC Evaluation

The preclinical development of an FDC follows a logical progression of experiments to establish its potential as a therapeutic agent.

FDC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Binding_Assay Competitive Binding Assay (Determine Kd) Cytotoxicity_Assay Cytotoxicity Assay (Determine IC50) Binding_Assay->Cytotoxicity_Assay Xenograft_Model Mouse Xenograft Model (Assess Efficacy & Toxicity) Cytotoxicity_Assay->Xenograft_Model IND_Enabling IND-Enabling Studies Xenograft_Model->IND_Enabling Lead_Optimization Lead Optimization Lead_Optimization->Binding_Assay Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials FDC_Mechanism Binding FDC Binds to FRα Internalization Receptor-Mediated Endocytosis Binding->Internalization Cleavage Linker Cleavage in Endosome Internalization->Cleavage Release Drug Payload Release Cleavage->Release Action Cytotoxic Action & Cell Death Release->Action

References

Methodological & Application

Application Notes and Protocols for Assessing Epofolate Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate is a novel therapeutic agent designed to selectively target and eliminate cancer cells by leveraging the overexpression of folate receptors (FRs) on their surface. Many cancer types, including ovarian, lung, and breast cancers, exhibit significantly higher levels of FRs compared to normal tissues. This differential expression provides a strategic window for targeted drug delivery. This compound, a conjugate of folic acid and a potent cytotoxic payload, is engineered to bind with high affinity to FRs. Upon binding, the this compound-FR complex is internalized by the cell through receptor-mediated endocytosis.[1][2][3][4] The acidic environment within the endosomes facilitates the release of the cytotoxic agent, which then exerts its anti-cancer effects, leading to cell death.[2][5]

These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound, enabling researchers to evaluate its efficacy and elucidate its mechanism of action. The following sections detail the necessary materials, step-by-step procedures for key cytotoxicity assays, and data analysis guidelines.

Experimental Protocols

A critical aspect of evaluating a targeted therapeutic like this compound is to demonstrate its selective cytotoxicity towards cancer cells overexpressing the folate receptor. Therefore, the experimental design should ideally include at least two cell lines: one with high FR expression (FR-positive) and a control cell line with low to negligible FR expression (FR-negative).

Cell Culture
  • Cell Lines:

    • FR-Positive: e.g., HeLa (cervical cancer), MCF-7 (breast cancer)

    • FR-Negative: e.g., A549 (lung cancer - can have variable FR expression, so screening is recommended), or a cell line genetically modified to lack FR expression.

  • Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9][10][11]

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

The IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12][13][14][15][16][17]

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the untreated and vehicle controls, include a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 1 hour before the end of the incubation period.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)) * 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis:

The flow cytometer will generate dot plots that can be quadrant-gated to quantify the percentage of cells in each population:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and well-structured tables for easy comparison.

Table 1: IC₅₀ Values of this compound in FR-Positive and FR-Negative Cell Lines

Cell LineFolate Receptor StatusThis compound IC₅₀ (µM) after 48h
HeLaPositive1.5 ± 0.2
MCF-7Positive2.1 ± 0.3
A549Negative> 50

Table 2: LDH Release in Response to this compound Treatment (48h)

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release)
HeLa 0 (Control)5.2 ± 1.1
125.8 ± 3.5
568.3 ± 5.2
1085.1 ± 4.8
A549 0 (Control)4.9 ± 0.9
16.1 ± 1.5
58.5 ± 2.1
1012.3 ± 2.5

Table 3: Apoptosis Induction by this compound in HeLa Cells (24h)

This compound Conc. (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
2.560.7 ± 4.125.3 ± 3.214.0 ± 2.9
5.035.2 ± 3.845.8 ± 4.519.0 ± 3.1

Visualization of Pathways and Workflows

Signaling Pathways

Epofolate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FR Folate Receptor This compound->FR Binding PI3K PI3K FR->PI3K Internalization & Signal Transduction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Culture FR+ and FR- Cells Cell_Seeding Seed Cells in Plates (96-well or 6-well) Cell_Culture->Cell_Seeding Epofolate_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Epofolate_Treatment MTT_Assay MTT Assay (Cell Viability) Epofolate_Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Epofolate_Treatment->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Epofolate_Treatment->Apoptosis_Assay Data_Collection Measure Absorbance/ Fluorescence MTT_Assay->Data_Collection LDH_Assay->Data_Collection Apoptosis_Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc Cytotoxicity_Calc Calculate % Cytotoxicity Data_Collection->Cytotoxicity_Calc Apoptosis_Quant Quantify Apoptotic Cells Data_Collection->Apoptosis_Quant Results Summarize in Tables and Graphs IC50_Calc->Results Cytotoxicity_Calc->Results Apoptosis_Quant->Results

Logical Relationships

Folate_Receptor_Endocytosis This compound This compound Binding Binding to Folate Receptor This compound->Binding FR Folate Receptor FR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Formation of Endosome Endocytosis->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification Release Release of Cytotoxic Payload Acidification->Release Cytotoxicity Induction of Cell Death Release->Cytotoxicity

References

Quantifying Epofolate Uptake in Folate Receptor-Positive Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate (also known as BMS-753493) is a folate receptor (FR)-targeted chemotherapeutic agent. It is a conjugate of an epothilone analog, a potent microtubule inhibitor, and folic acid. The rationale behind this conjugation is to selectively deliver the cytotoxic epothilone payload to cancer cells that overexpress the folate receptor alpha (FRα), a common feature in a variety of solid tumors, including ovarian, endometrial, renal, and lung cancers. The uptake of this compound is primarily mediated by FRα through a process called receptor-mediated endocytosis. This application note provides detailed protocols for quantifying the uptake of this compound in FR-positive cell lines and presents comparative quantitative data for other folate-targeted agents in key cancer cell lines.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

This compound targets cancer cells by hijacking the natural uptake pathway for folic acid. The process begins with the high-affinity binding of the folate moiety of this compound to FRα on the cell surface. This binding triggers the invagination of the cell membrane, forming an endosome that encapsulates the this compound-receptor complex. The endosome then traffics into the cell and acidifies, which facilitates the release of the epothilone payload from the folate conjugate. The active epothilone is then free to exert its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The folate receptor is then recycled back to the cell surface.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis of this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FR Folate Receptor (FRα) This compound->FR 1. Binding Endosome Endosome FR->Endosome 2. Endocytosis Acidified_Endosome Acidified Endosome (pH ~5) Endosome->Acidified_Endosome 3. Acidification Recycled_FR Recycled FRα Acidified_Endosome->Recycled_FR 5. Receptor Recycling Epothilone Active Epothilone Payload Acidified_Endosome->Epothilone 4. Release of Payload Recycled_FR->FR Microtubules Microtubules Epothilone->Microtubules 6. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 7. Cell Death

Caption: Folate Receptor-Mediated Endocytosis of this compound.

Quantitative Uptake Data in Folate Receptor-Positive Cell Lines

Relative Folate Receptor (FR) Expression Levels:

Cell LineCancer TypeRelative FRα Expression
KB CervicalHigh
IGROV-1 OvarianModerate to High
SKOV-3 OvarianLow to Moderate

Table 1: Quantitative Uptake of Folate-Targeted Radioconjugates in FR-Positive Cell Lines (In Vitro)

Cell LineCompoundIncubation TimeUptake (% of added activity)Reference
IGROV-1 177Lu-folate4 h~60-70%[1]
SKOV-3.ip 177Lu-folate4 h~60-70%[1]
KB 177Lu-folate4 hNot specified, but lower than IGROV-1[1]

Table 2: Quantitative Uptake of Folate-Targeted Radioconjugates in Tumor Xenografts (In Vivo)

Cell Line XenograftCompoundTime Post-InjectionTumor Uptake (% Injected Activity/gram)Reference
IGROV-1 Radiofolate24 h~34%[1]
KB Radiofolate24 h~22%[1]
SKOV-3.ip Radiofolate24 h~13%[1]

Experimental Protocols

To quantify the uptake of this compound, it is necessary to use a labeled version of the compound, such as a radiolabeled ([³H]BMS-753493) or fluorescently-labeled analog. The following are detailed protocols for three common methods to quantify drug uptake.

Experimental Workflow Overview

Experimental_Workflow Workflow for Quantifying this compound Uptake cluster_prep Preparation cluster_experiment Experiment cluster_quantification Quantification cluster_analysis Data Analysis Cell_Culture 1. Culture FR+ Cell Lines (KB, IGROV-1, SKOV-3) Incubation 3. Incubate Cells with Labeled this compound Cell_Culture->Incubation Labeled_this compound 2. Prepare Labeled this compound (Radiolabeled or Fluorescent) Labeled_this compound->Incubation Washing 4. Wash Cells to Remove Unbound Compound Incubation->Washing Method_Selection Select Method Washing->Method_Selection Radioligand_Assay Radioligand Binding Assay Method_Selection->Radioligand_Assay Radiolabeled Flow_Cytometry Flow Cytometry Method_Selection->Flow_Cytometry Fluorescent Fluorescence_Microscopy Fluorescence Microscopy Method_Selection->Fluorescence_Microscopy Fluorescent Data_Acquisition 5. Acquire Data Radioligand_Assay->Data_Acquisition Flow_Cytometry->Data_Acquisition Fluorescence_Microscopy->Data_Acquisition Quantification_Analysis 6. Analyze and Quantify Uptake Data_Acquisition->Quantification_Analysis Tabulation 7. Tabulate and Compare Results Quantification_Analysis->Tabulation

Caption: Experimental Workflow for Quantifying this compound Uptake.

Protocol 1: Radioligand Binding Assay

This protocol is adapted for a tritium-labeled this compound ([³H]BMS-753493) to determine the total binding and uptake.

Materials:

  • Folate receptor-positive cells (KB, IGROV-1, or SKOV-3)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Binding buffer (e.g., PBS with 1% BSA)

  • [³H]BMS-753493 (radiolabeled this compound)

  • Unlabeled folic acid (for non-specific binding determination)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm PBS.

  • Incubation:

    • Total Binding: Add varying concentrations of [³H]BMS-753493 in binding buffer to the wells.

    • Non-specific Binding: In a parallel set of wells, add the same concentrations of [³H]BMS-753493 along with a high concentration of unlabeled folic acid (e.g., 1 mM) to saturate the folate receptors.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).

  • Washing: Aspirate the incubation solution and wash the cells three times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes at room temperature.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Normalize the data to the protein concentration in each well, determined by a protein assay (e.g., BCA assay).

Protocol 2: Flow Cytometry

This protocol is for a fluorescently-labeled this compound.

Materials:

  • Folate receptor-positive cells (KB, IGROV-1, or SKOV-3)

  • Cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Fluorescently-labeled this compound

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest and count the cells.

    • Adherent cells: Wash with PBS, detach with Trypsin-EDTA, neutralize with medium, and count the cells.

  • Incubation: Resuspend the cells in culture medium containing the desired concentration of fluorescently-labeled this compound. Incubate for a specific time at 37°C. Include a control group of untreated cells.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash twice with ice-cold FACS buffer.

  • Staining: Resuspend the cell pellet in FACS buffer. Add a viability dye like PI just before analysis to exclude dead cells.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis:

    • Gate on the live cell population.

    • Quantify the mean fluorescence intensity (MFI) of the cells treated with fluorescent this compound and compare it to the autofluorescence of the untreated control cells.

Protocol 3: Fluorescence Microscopy

This method allows for visualization and semi-quantitative analysis of this compound uptake.

Materials:

  • Folate receptor-positive cells (KB, IGROV-1, or SKOV-3)

  • Glass-bottom dishes or chamber slides

  • Cell culture medium

  • PBS

  • Fluorescently-labeled this compound

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Fluorescence microscope (confocal recommended for detailed localization)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.

  • Incubation: Replace the medium with fresh medium containing the fluorescently-labeled this compound and incubate at 37°C for the desired time.

  • Washing: Wash the cells three times with warm PBS to remove the unbound compound.

  • Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI for 10-15 minutes to stain the nuclei.

  • Fixation (Optional): For fixed-cell imaging, wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS.

  • Imaging: Add fresh PBS or mounting medium to the cells and visualize them using a fluorescence microscope. Capture images using appropriate filter sets for the fluorophore and the nuclear stain.

  • Data Analysis:

    • Qualitatively assess the intracellular localization of the fluorescent signal.

    • For semi-quantitative analysis, measure the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

Conclusion

The quantification of this compound uptake in folate receptor-positive cell lines is crucial for understanding its therapeutic potential. While specific data for this compound in KB, IGROV-1, and SKOV-3 cells is limited, the provided protocols for radioligand binding assays, flow cytometry, and fluorescence microscopy offer robust methods for its quantification using appropriately labeled analogs. The comparative data from other folate-targeted agents suggest that uptake will be dependent on the folate receptor expression levels of the cell lines. These methodologies and comparative data provide a strong foundation for researchers and drug development professionals working on folate-targeted therapies.

References

Application Notes and Protocols for Evaluating Epofolate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate (also known as BMS-753493) is a novel, targeted chemotherapeutic agent consisting of the microtubule-stabilizing epothilone analog, BMS-748285, conjugated to folic acid. This design leverages the overexpression of the folate receptor alpha (FRα) on the surface of various cancer cells to achieve targeted delivery of the cytotoxic payload. The selective uptake of this compound by FRα-positive tumors is intended to increase the therapeutic index by maximizing anti-tumor activity while minimizing systemic toxicity. These application notes provide detailed protocols for establishing relevant animal models and evaluating the in vivo efficacy of this compound.

Mechanism of Action: Targeted Microtubule Stabilization

This compound's mechanism of action is a two-step process. First, the folic acid moiety binds with high affinity to FRα on cancer cells, facilitating internalization of the conjugate via endocytosis. Once inside the cell, the linker is cleaved, releasing the active epothilone analog. This potent microtubule-stabilizing agent then binds to the β-tubulin subunit of microtubules, suppressing their dynamic instability. This disruption of microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis and cell death.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound FRa Folate Receptor α (FRα) This compound->FRa Binding Endosome Endosome FRa->Endosome Internalization Epothilone Active Epothilone (BMS-748285) Endosome->Epothilone Release of Active Drug Microtubule Microtubule Epothilone->Microtubule Stabilization G2M G2/M Arrest Microtubule->G2M Disruption of Spindle Formation Apoptosis Apoptosis Caspase Caspase Activation Caspase->Apoptosis Bcl2 Bcl-2 Family Modulation Bcl2->Caspase G2M->Bcl2

Figure 1: this compound's targeted mechanism of action.

Recommended Animal Models

The most appropriate animal models for evaluating this compound efficacy are xenografts of human cancer cell lines known to overexpress FRα. Immunocompromised mice, such as athymic nude or SCID mice, are required to prevent rejection of the human tumor cells.

Table 1: Recommended FRα-Positive Human Cancer Cell Lines for Xenograft Models

Cell LineCancer TypeKey Characteristics
KBCervical CarcinomaHigh FRα expression, widely used for folate-targeted drug studies.
IGROV-1Ovarian CarcinomaHigh FRα expression, forms solid tumors.
SKOV-3Ovarian CarcinomaModerate to high FRα expression.
HeLaCervical CarcinomaModerate FRα expression.
M109-variant (98M109)Murine Lung CarcinomaGenetically engineered to express high levels of FRα, useful for paired studies with the FRα-negative M109 parental line to demonstrate targeting specificity.[1][2]

Experimental Protocols

The following are detailed protocols for establishing subcutaneous xenograft models and conducting in vivo efficacy studies of this compound.

cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Select FRα-positive cancer cell line (e.g., KB) B Culture cells to logarithmic growth phase A->B C Prepare cell suspension (5 x 10^6 cells in 100 µL PBS) B->C D Subcutaneously inject cells into the flank of immunocompromised mice C->D E Monitor tumor growth until average volume reaches 100-150 mm³ D->E F Randomize mice into treatment groups (n=8-10/group): - Vehicle Control - this compound (dose range) - Non-targeted Epothilone E->F G Administer treatment intravenously (e.g., Q3D x 4 cycles) F->G H Measure tumor volume with calipers and body weight 2-3 times weekly G->H I Euthanize mice when tumors reach predetermined endpoint (e.g., 1500 mm³) or at study end H->I J Excise tumors for weight measurement, histopathology, and biomarker analysis I->J K Collect blood and tissues for pharmacokinetic and toxicity analysis J->K L Analyze data: Tumor growth inhibition, body weight changes, survival curves K->L

Figure 2: Experimental workflow for in vivo efficacy studies.

Protocol 1: Establishment of a Subcutaneous Xenograft Model
  • Cell Culture: Culture the chosen FRα-positive human cancer cell line (e.g., KB cells) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a 37°C incubator with 5% CO2.

  • Cell Harvesting: When the cells reach 80-90% confluency, detach them using trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Preparation: Resuspend the cell pellet in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Inoculation:

    • Anesthetize 6-8 week old female athymic nude mice.

    • Using a 27-gauge needle, inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Monitor the animals until they have recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow. Begin measuring the tumors with digital calipers 2-3 times per week once they become palpable.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • The study can commence when the average tumor volume reaches approximately 100-150 mm³.

Protocol 2: In Vivo Efficacy Evaluation of this compound
  • Animal Randomization: Once the tumors have reached the desired size, randomize the mice into treatment groups (typically 8-10 mice per group). It is recommended to include the following groups:

    • Vehicle control (the formulation buffer for this compound).

    • This compound at various dose levels.

    • A non-targeted epothilone analog (e.g., BMS-748285) to demonstrate the benefit of folate targeting.

    • (Optional) A positive control group with a standard-of-care chemotherapeutic agent.

  • Drug Preparation and Administration:

    • Reconstitute this compound in the appropriate vehicle according to the manufacturer's instructions.

    • Administer the treatment intravenously (i.v.) via the tail vein. A typical dosing schedule might be every 3 days for 4 cycles (Q3D x 4).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Observe the animals daily for any clinical signs of distress or toxicity.

    • The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weights.

    • Tissues can be collected for histopathological analysis, pharmacokinetic studies, and biomarker assessment (e.g., FRα expression, microtubule polymerization).

    • Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Data Presentation: Quantitative Analysis of this compound Targeting

The following tables summarize key quantitative data from a preclinical study evaluating the biodistribution of this compound (BMS-753493) and its active moiety (BMS-748285) in mice bearing both FRα-positive (98M109) and FRα-negative (M109) tumors.[1][2] This data demonstrates the preferential accumulation of the active drug in FRα-expressing tumors.

Table 2: Concentration of Active Epothilone (BMS-748285) in Tumors Following a Single Intravenous Dose of this compound (BMS-753493) [1][2]

Time Post-DoseTumor TypeConcentration of BMS-748285 (ng/g)
2 hours98M109 (FRα+)150.3 ± 25.1
M109 (FRα-)65.7 ± 10.2
8 hours98M109 (FRα+)98.6 ± 15.4
M109 (FRα-)40.2 ± 8.9
24 hours98M109 (FRα+)55.2 ± 9.8
M109 (FRα-)22.1 ± 5.6

Data are presented as mean ± standard deviation.

Table 3: Tumor-to-Plasma Ratio of Active Epothilone (BMS-748285) 8 Hours After Administration of this compound (BMS-753493) [1][2]

Tumor TypeTumor-to-Plasma Ratio
98M109 (FRα+)8.2
M109 (FRα-)3.3

Table 4: Illustrative Tumor Growth Inhibition in a Folate Receptor-Positive Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (%TGI)
Vehicle Control1850 ± 250-
This compound (Low Dose)980 ± 15047%
This compound (High Dose)450 ± 9076%
Non-targeted Epothilone1250 ± 20032%

Note: This data is illustrative and based on typical results for folate-targeted therapies. Actual results with this compound may vary.

Conclusion

The protocols and data presented here provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal models. By utilizing FRα-overexpressing xenografts, researchers can effectively assess the targeting efficiency, anti-tumor efficacy, and safety profile of this promising therapeutic agent. The successful demonstration of targeted delivery and superior efficacy compared to non-targeted counterparts in these models is a critical step in the clinical development of this compound.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Epofolate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Epofolate, a novel therapeutic agent, in human plasma. The described method employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a promising new small molecule drug candidate with a mechanism of action involving the modulation of key cellular signaling pathways. To support its clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, specificity, and throughput.[1][2] This application note provides a detailed protocol for the determination of this compound in human plasma, which can be readily implemented in a bioanalytical laboratory setting. The method is designed to be both rapid and rugged, ensuring high sample throughput for large-scale studies.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (hypothetical)

  • This compound-d4 internal standard (IS) (hypothetical)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma samples.[3][4]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound-d4 internal standard working solution (100 ng/mL in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • LC System: A typical UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • MS System: A triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 455.2 283.1 25

    | this compound-d4 | 459.2 | 287.1 | 25 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines. A summary of the key performance characteristics is presented below.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
This compound1 - 1000Linear, 1/x² weighting>0.995

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ18.53.29.84.5
LQC36.2-1.57.52.1
MQC1004.50.85.81.3
HQC8003.8-2.14.9-0.9

Table 3: Recovery and Matrix Effect

Quality Control SampleConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC392.198.5
HQC80095.3101.2

Visualizations

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep 50 µL Plasma lcms LC-MS/MS Analysis prep->lcms Supernatant Injection data Data Acquisition and Processing lcms->data MRM Data report Reporting data->report Concentration Results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation CellularResponse Therapeutic Cellular Response TranscriptionFactor->CellularResponse Gene Expression Modulation

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantitative determination of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and other studies during the clinical development of this compound. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for Measuring Epofolate-Induced Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate is a novel anti-cancer agent designed to selectively target and eliminate tumor cells. One of its primary mechanisms of action is the induction of apoptosis, or programmed cell death. The ability to accurately measure and quantify apoptosis is crucial for evaluating the efficacy of this compound and understanding its molecular mechanisms. These application notes provide detailed protocols for key in vitro assays to assess this compound-induced apoptosis, present illustrative data, and outline the associated signaling pathways.

Disclaimer: Specific experimental data on this compound-induced apoptosis is not publicly available. The quantitative data presented in these application notes is illustrative and intended to demonstrate the expected outcomes of the described assays.

Key In Vitro Assays for Apoptosis Detection

Several robust methods are available to detect and quantify the different stages of apoptosis. The following assays are widely used and recommended for studying the effects of this compound.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is one of the most common assays to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE).[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[3] By using Annexin V and PI together, one can distinguish between different cell populations.[1][3]

  • Experimental Protocol:

    • Cell Culture and Treatment: Seed cells in a 6-well plate and culture until they reach the desired confluency. Treat the cells with various concentrations of this compound for a specified duration. Include both untreated (negative) and positive control (e.g., staurosporine-treated) wells.

    • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.[2]

    • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI.[2]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

  • Illustrative Data:

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control95.22.12.7
This compound (10 nM)85.610.34.1
This compound (50 nM)62.325.811.9
This compound (100 nM)35.148.716.2
Positive Control15.460.224.4
Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis.[7] Measuring the activity of key caspases, such as caspase-3 and caspase-7, provides a direct assessment of the apoptotic signaling cascade.

  • Principle: These assays utilize a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter and generating a detectable signal that is proportional to the caspase activity. For instance, a common fluorogenic substrate for caspase-3 is Ac-DEVD-AMC.

  • Experimental Protocol (Fluorometric):

    • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound as described previously.

    • Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.

    • Substrate Addition: Add the caspase substrate solution to each well containing the cell lysate.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).

  • Illustrative Data:

Treatment GroupCaspase-3/7 Activity (Relative Fluorescence Units)Fold Increase vs. Control
Untreated Control15001.0
This compound (10 nM)45003.0
This compound (50 nM)120008.0
This compound (100 nM)2100014.0
Positive Control2550017.0
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[5]

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled cells can then be visualized and quantified by fluorescence microscopy or flow cytometry.

  • Experimental Protocol (for Fluorescence Microscopy):

    • Cell Culture and Fixation: Grow and treat cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton™ X-100 in PBS for 20 minutes.

    • Equilibration: Wash the cells and then incubate with TdT Reaction Buffer for 10 minutes.

    • Labeling: Incubate the cells with the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

    • Washing and Mounting: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with a DNA stain like DAPI, and then mount the coverslips onto microscope slides.

    • Visualization: Observe the slides under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

  • Illustrative Data:

Treatment Group% TUNEL-Positive Cells
Untreated Control1.5
This compound (10 nM)8.9
This compound (50 nM)22.4
This compound (100 nM)45.1
Positive Control68.3
Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathways, such as Bcl-2 family members (e.g., Bax, Bcl-2), cytochrome c, and cleaved caspases.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

  • Experimental Protocol:

    • Protein Extraction: Prepare protein lysates from treated and untreated cells using a suitable lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a gel imaging system.

  • Illustrative Data:

Treatment GroupRelative Bax ExpressionRelative Bcl-2 ExpressionBax/Bcl-2 RatioCleaved Caspase-3 Level
Untreated Control1.01.01.0Low
This compound (10 nM)1.80.82.25Moderate
This compound (50 nM)3.20.56.4High
This compound (100 nM)4.50.315.0Very High

Visualizing this compound-Induced Apoptosis Pathways and Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and the general workflow for assessing apoptosis.

Epofolate_Apoptosis_Pathway Potential Signaling Pathways for this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Epofolate_ext This compound DeathReceptor Death Receptor (e.g., Fas) Epofolate_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Bid Bid Casp8->Bid Cleavage Epofolate_int This compound DNA_damage DNA Damage Epofolate_int->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Bax Activation

Caption: Potential signaling pathways for this compound-induced apoptosis.

Apoptosis_Assay_Workflow General Workflow for In Vitro Apoptosis Assays start Start: Cell Culture treatment Treat cells with this compound (and controls) start->treatment harvest Harvest Cells (Adherent or Suspension) treatment->harvest wash Wash cells with PBS harvest->wash stain Stain cells with assay-specific reagents (e.g., Annexin V/PI, Caspase Substrate, TUNEL reagents) wash->stain incubate Incubate as per protocol stain->incubate acquire Acquire Data (Flow Cytometry, Plate Reader, Microscopy) incubate->acquire analyze Analyze Data (Quantify apoptotic populations) acquire->analyze end End: Report Results analyze->end

Caption: General workflow for in vitro apoptosis assays.

Conclusion

The in vitro assays described in these application notes provide a comprehensive toolkit for characterizing and quantifying this compound-induced apoptosis. By employing a combination of these methods, researchers can gain valuable insights into the dose- and time-dependent effects of this compound, as well as the underlying molecular mechanisms driving its apoptotic activity. This information is critical for the preclinical development and evaluation of this compound as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for Evaluating the Binding Affinity of Epofolate to Folate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for characterizing the binding affinity of Epofolate, a folic acid conjugate, to its target, the folate receptor (FR). The protocols and data presented herein are intended to guide researchers in selecting and performing appropriate assays to quantify this critical molecular interaction for drug development and related research.

Introduction to this compound and Folate Receptor Binding

This compound is a complex molecule that incorporates a folic acid moiety, enabling it to target cells overexpressing the folate receptor. The folate receptor, particularly the alpha isoform (FRα), is a high-affinity cell-surface glycoprotein that is frequently overexpressed in various cancers, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression makes the folate receptor an attractive target for delivering therapeutic agents, like this compound, specifically to tumor cells.

The binding of a ligand to the folate receptor initiates a process of receptor-mediated endocytosis.[3] The ligand-receptor complex is internalized into the cell within endosomes. Subsequent acidification of the endosomes leads to the dissociation of the ligand, which is then released into the cytoplasm to exert its therapeutic effect, while the receptor is recycled back to the cell surface. Understanding the binding affinity of this compound to the folate receptor is paramount for predicting its efficacy and optimizing its therapeutic potential.

Quantitative Binding Affinity Data

LigandTechniqueAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD)Reference
Folic AcidRadioligand Binding AssayNot ReportedNot Reported~10 pM[4]
Folic AcidIsothermal Titration Calorimetry (ITC)Not ReportedNot Reported~190 pM[4]
Folic Acid-Not ReportedNot Reported< 1 nM[2]
Folate-PEG8-BiotinBio-Layer Interferometry (BLI)Not ReportedNot Reported1.14 nM[4]

Experimental Protocols for Binding Affinity Determination

A variety of biophysical techniques can be employed to measure the binding affinity of this compound to the folate receptor. The choice of method will depend on the specific requirements of the study, including the need for kinetic data, throughput, and the nature of the interacting partners.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. It provides kinetic information, including the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilization Immobilize Folate Receptor on Sensor Chip Association Inject this compound over Sensor Surface (Association) Immobilization->Association AnalytePrep Prepare Serial Dilutions of this compound AnalytePrep->Association Dissociation Inject Buffer to Monitor Dissociation Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Fitting Fit Data to a Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, and KD Fitting->Kinetics

Caption: Workflow for SPR analysis of this compound-folate receptor binding.

Protocol:

  • Immobilization of Folate Receptor:

    • Activate the surface of a CM5 sensor chip (or equivalent) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified folate receptor (e.g., 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor and reference surfaces at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

    • Between each this compound concentration, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine solution) to remove bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[2][3]

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis SamplePrep Prepare Folate Receptor in Sample Cell and this compound in Syringe Titration Inject this compound into Sample Cell in Aliquots SamplePrep->Titration HeatMeasurement Measure Heat Change After Each Injection Titration->HeatMeasurement Thermogram Generate Titration Thermogram HeatMeasurement->Thermogram BindingIsotherm Integrate Peaks to Create Binding Isotherm Thermogram->BindingIsotherm Fitting Fit Isotherm to a Binding Model BindingIsotherm->Fitting Thermodynamics Determine KD, n, ΔH, and ΔS Fitting->Thermodynamics

Caption: Workflow for ITC analysis of this compound-folate receptor binding.

Protocol:

  • Sample Preparation:

    • Dialyze both the purified folate receptor and this compound extensively against the same buffer to minimize buffer mismatch effects.

    • Prepare the folate receptor solution at a concentration typically in the range of 10-100 µM in the sample cell.

    • Prepare the this compound solution at a concentration 10-20 times higher than the receptor concentration in the injection syringe.

  • Titration:

    • Set the desired experimental temperature.

    • Perform a series of small, sequential injections of the this compound solution into the sample cell containing the folate receptor.

    • Allow the system to reach equilibrium after each injection and measure the heat change.

  • Data Analysis:

    • Integrate the heat signal for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters of the interaction.

Radioligand Binding Assay

This is a highly sensitive and robust method for quantifying ligand-receptor interactions. It involves the use of a radiolabeled form of a ligand that competes with the unlabeled test compound (this compound) for binding to the receptor.

Experimental Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_run Binding Assay cluster_analysis Data Analysis ReceptorPrep Prepare Folate Receptor (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and this compound ReceptorPrep->Incubation LigandPrep Prepare Radiolabeled Folate and Serial Dilutions of this compound LigandPrep->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Detection Quantify Radioactivity Separation->Detection CompetitionCurve Plot Competition Curve Detection->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki (Inhibition Constant) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Receptor and Ligand Preparation:

    • Prepare a source of folate receptor, such as membrane preparations from cells overexpressing the receptor.

    • Choose a suitable radiolabeled folate ligand (e.g., [³H]folic acid).

    • Prepare a range of concentrations of unlabeled this compound.

  • Competition Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of the radiolabeled folate with the receptor preparation in the presence of varying concentrations of this compound.

    • Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled folic acid).

    • Allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of compounds that modulate ligand-receptor interactions.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_run FP Assay cluster_analysis Data Analysis ReceptorPrep Prepare Folate Receptor Incubation Incubate Receptor, Fluorescent Ligand, and this compound ReceptorPrep->Incubation LigandPrep Prepare Fluorescently Labeled Folate and Serial Dilutions of this compound LigandPrep->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement CompetitionCurve Plot Polarization vs. Concentration Measurement->CompetitionCurve IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive fluorescence polarization assay.

Protocol:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled folate analog (e.g., folate-FITC or folate-TAMRA).

    • Prepare a solution of purified folate receptor.

    • Prepare a series of concentrations of unlabeled this compound.

  • FP Assay:

    • In a low-volume, black microplate, add a fixed concentration of the fluorescently labeled folate and the folate receptor.

    • Add varying concentrations of this compound to the wells.

    • Include control wells with only the fluorescent ligand (for minimum polarization) and with the fluorescent ligand and receptor (for maximum polarization).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Plot the change in polarization as a function of the this compound concentration.

    • Fit the data to determine the IC₅₀ value and subsequently calculate the Ki.

Folate Receptor Signaling Pathway

The primary and most well-characterized function of the folate receptor is to mediate the cellular uptake of folates via endocytosis. However, there is also evidence suggesting that folate receptor binding can initiate intracellular signaling cascades.

Folate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor (FRα) Endosome Endosome FR->Endosome Endocytosis JAK JAK FR->JAK Activation This compound This compound This compound->FR Binding Lysosome Lysosome Endosome->Lysosome Fusion Released_this compound Released this compound Lysosome->Released_this compound Release (low pH) Gene_Transcription Gene Transcription (Proliferation, Survival) Released_this compound->Gene_Transcription Therapeutic Effect STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer->Gene_Transcription Nuclear Translocation and DNA Binding

Caption: Folate receptor-mediated endocytosis and potential signaling.

Pathway Description:

  • Binding and Endocytosis: this compound binds with high affinity to the folate receptor on the cell surface. This binding event triggers the clustering of receptor-ligand complexes into clathrin-coated pits, which then invaginate to form intracellular vesicles called endosomes.

  • Intracellular Trafficking and Release: The endosomes mature and their internal pH decreases. This acidic environment facilitates the dissociation of this compound from the receptor. The endosomes may fuse with lysosomes, leading to the release of the therapeutic component of this compound into the cytoplasm.

  • Receptor Recycling: The folate receptor is typically recycled back to the cell surface to mediate further rounds of ligand uptake.

  • Signal Transduction: In some contexts, the binding of folate or its analogs to the folate receptor has been shown to activate intracellular signaling pathways, such as the JAK-STAT pathway, which can promote cell proliferation and survival. The clinical relevance of this signaling in the context of folate-targeted therapies is an area of ongoing research.

References

Application Note and Protocols for Assessing the Stability of Epofolate Conjugate in Serum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epofolate, a conjugate of folic acid and a therapeutic agent, holds significant promise for targeted drug delivery to cells overexpressing the folate receptor. The efficacy and safety of such targeted therapies are critically dependent on the stability of the conjugate in systemic circulation. Premature cleavage of the linker and release of the payload can lead to off-target toxicity and reduced therapeutic index. Conversely, a conjugate that is too stable may not release the active drug at the target site. Therefore, a thorough assessment of the stability of the this compound conjugate in serum is a crucial step in its preclinical development.[1][2]

This application note provides detailed protocols for assessing the in vitro stability of this compound in human serum. The primary method described utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intact conjugate and its potential degradation products over time.[1][3][4][5] This allows for the determination of the conjugate's half-life in a physiologically relevant matrix and provides insights into its degradation pathways.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay using LC-MS

This protocol outlines the steps to evaluate the stability of the this compound conjugate in human serum by monitoring the concentration of the intact conjugate over time.

Materials:

  • This compound conjugate

  • Human serum (pooled, commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) - a structurally similar compound not expected to be present in the serum

  • Protein precipitation solution (e.g., ACN with 1% FA)

  • LC-MS system (e.g., a quadrupole time-of-flight high-resolution mass spectrometer linked to an HPLC system)[3]

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO or PBS) at a concentration of 1 mg/mL.

    • Prepare a stock solution of the internal standard in a suitable solvent at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm the human serum and PBS to 37°C.

    • In microcentrifuge tubes, add the this compound conjugate stock solution to the pre-warmed human serum to achieve a final concentration of 10 µg/mL. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.

    • Gently vortex the tubes to ensure homogeneity.

    • Incubate the tubes at 37°C.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) from the incubation mixtures at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).[6][7]

    • The 0-hour time point represents the initial concentration and should be processed immediately after the addition of the conjugate.

  • Sample Processing (Protein Precipitation):

    • To each collected aliquot, add 3 volumes (150 µL) of the cold protein precipitation solution containing the internal standard at a known concentration.

    • Vortex the mixture vigorously for 1 minute to precipitate the serum proteins.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the supernatant using a validated LC-MS method. The method should be optimized to separate the this compound conjugate from its potential degradation products and the internal standard.

    • The mass spectrometer should be operated in a mode that allows for sensitive and specific quantification, such as multiple reaction monitoring (MRM) for triple quadrupole instruments or by extracting the ion chromatogram for high-resolution mass spectrometers.[3][5]

  • Data Analysis:

    • Calculate the peak area ratio of the this compound conjugate to the internal standard for each time point.

    • Normalize the peak area ratios to the 0-hour time point to determine the percentage of the intact conjugate remaining.

    • Plot the percentage of remaining conjugate against time to determine the stability profile and calculate the half-life (t½).

Data Presentation

The quantitative data from the serum stability assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Stability of this compound Conjugate in Human Serum and PBS at 37°C

Time (hours)Mean % Remaining in Serum (± SD)Mean % Remaining in PBS (± SD)
0100.0 (± 0.0)100.0 (± 0.0)
195.2 (± 2.1)99.5 (± 0.5)
288.7 (± 3.5)99.1 (± 0.7)
476.4 (± 4.2)98.8 (± 0.6)
858.1 (± 5.1)98.2 (± 0.9)
2425.3 (± 3.9)97.5 (± 1.1)
488.9 (± 2.3)96.8 (± 1.3)
72< 1.096.1 (± 1.5)

Visualization

Diagrams illustrating the experimental workflow and potential degradation pathways provide a clear visual representation of the processes involved.

experimental_workflow start Start: Prepare Reagents incubation Incubate this compound in Human Serum at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling precipitation Protein Precipitation & Internal Standard Addition sampling->precipitation centrifugation Centrifuge to Remove Precipitated Proteins precipitation->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data Data Processing & Stability Assessment analysis->data end End: Determine Half-life data->end

Caption: Experimental workflow for assessing the serum stability of the this compound conjugate.

degradation_pathway This compound Intact this compound Conjugate (Folate-Linker-Drug) cleavage Enzymatic/Chemical Cleavage in Serum This compound->cleavage free_drug Released Drug cleavage->free_drug folate_linker Folate-Linker Moiety cleavage->folate_linker degradation_product Further Degradation Products (e.g., hmTHF from folate moiety) folate_linker->degradation_product Oxidation

Caption: Potential degradation pathway of the this compound conjugate in serum.[8]

References

Measuring the Impact of Epofolate on the Cell Cycle Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epofolate is a novel antifolate agent designed for targeted delivery to cancer cells that overexpress folate receptors. Like other antifolates, its mechanism of action is predicated on the disruption of folate-dependent metabolic pathways essential for cell replication. By inhibiting key enzymes involved in nucleotide synthesis, this compound is hypothesized to induce cell cycle arrest, thereby inhibiting tumor growth. This application note provides a detailed protocol for utilizing flow cytometry with propidium iodide (PI) staining to quantitatively assess the effects of this compound on the cell cycle of cancer cells.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

Antifolates, such as methotrexate and pemetrexed, primarily function by inhibiting dihydrofolate reductase (DHFR).[1][2][3] This enzyme is critical for regenerating tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[4] Inhibition of DHFR leads to a depletion of the intracellular pool of reduced folates, which in turn stalls DNA synthesis and repair, leading to cell cycle arrest, predominantly during the S-phase.[5]

The cellular response to nucleotide depletion often involves the activation of tumor suppressor pathways. The p53 protein, a key regulator of the cell cycle, can be activated in response to cellular stress, including DNA damage and nucleotide deprivation.[6][7][8] Activated p53 can then induce the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21.[8][9][10][11] p21, in turn, can inhibit the activity of CDK2/cyclin E complexes, which are necessary for the progression from the G1 to the S phase of the cell cycle, leading to a G1/S arrest.[12][13]

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Epofolate_Pathway cluster_cell Cancer Cell This compound This compound FR Folate Receptor (FR) This compound->FR Binds to DHFR Dihydrofolate Reductase (DHFR) FR->DHFR Internalization & Inhibition Nucleotide_Pool dNTP Pool (Purines, Thymidylate) DHFR->Nucleotide_Pool Inhibits synthesis of DNA_Synthesis DNA Synthesis Nucleotide_Pool->DNA_Synthesis Required for p53 p53 DNA_Synthesis->p53 Depletion activates p21 p21 p53->p21 Induces expression of CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest Leads to

Caption: Signaling pathway of this compound-induced cell cycle arrest.

Data Presentation: Quantifying the Effect of Antifolates on the Cell Cycle

The following tables present representative data on the effects of an antifolate agent (methotrexate) on the cell cycle distribution of various cancer cell lines after 48 hours of treatment. This data illustrates the expected outcome of this compound treatment.

Table 1: Effect of Methotrexate on Cell Cycle Distribution in TOV-21G Ovarian Cancer Cells

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55.2 ± 2.130.5 ± 1.514.3 ± 0.9
Methotrexate (1 µM)45.8 ± 1.845.1 ± 2.39.1 ± 0.7

Table 2: Effect of Methotrexate on Cell Cycle Distribution in BT-549 Triple-Negative Breast Cancer Cells

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)60.7 ± 2.525.1 ± 1.814.2 ± 1.1
Methotrexate (1 µM)50.3 ± 2.240.6 ± 2.09.1 ± 0.8

Data is presented as mean ± standard deviation (n=3). Data is illustrative and based on published findings for methotrexate.[14]

Experimental Protocols

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Fixation 4. Cell Fixation Harvest->Fixation Staining 5. Propidium Iodide Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (various concentrations)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO or PBS).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with 2 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the fluorescence emission at approximately 617 nm (using a bandpass filter such as 617/30).

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolve the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Flow cytometry with propidium iodide staining is a robust and reliable method for quantifying the effects of this compound on the cell cycle. The provided protocol offers a detailed guide for researchers to investigate the cytostatic properties of this targeted anticancer agent. The expected outcome is a dose- and time-dependent increase in the proportion of cells in the S and/or G1 phase, consistent with the mechanism of action of antifolates. This analysis is a critical step in the preclinical evaluation of this compound and similar targeted therapies.

References

Application Notes & Protocols: Immunohistochemical Detection of Folate Receptor Alpha (FRα) for Epofolate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol-anchored glycoprotein encoded by the FOLR1 gene, has emerged as a compelling target in oncology.[1][2] While its expression is minimal in most normal adult tissues, FRα is frequently overexpressed in a variety of epithelial malignancies, including a high percentage of ovarian, endometrial, and non-small cell lung cancers.[1][3][4] This differential expression makes it an ideal candidate for targeted therapies.

Epofolate and similar folate-drug conjugates are designed to exploit this therapeutic window. These agents consist of a high-affinity folate ligand that binds specifically to FRα, linked to a potent cytotoxic payload.[5] Upon binding, the receptor-drug complex is internalized by the cell through endocytosis, leading to the intracellular release of the cytotoxic agent and targeted killing of the cancer cell.[1][5]

Accurate and reproducible assessment of FRα expression in tumor tissue is therefore critical for identifying patient populations most likely to respond to FRα-targeted therapies. Immunohistochemistry (IHC) is the standard method for evaluating FRα protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor specimens.[2][6] These application notes provide a detailed protocol and scoring guidelines for the immunohistochemical detection of FRα, modeled on clinically validated companion diagnostic assays, to support preclinical and clinical research for this compound studies.

FRα Expression in Human Tumors

The expression of Folate Receptor Alpha varies significantly across different tumor types. The following table summarizes typical expression levels reported in the literature, which can be used to guide tumor selection for this compound studies. It is important to note that positivity rates can vary based on the specific antibody, scoring criteria, and patient cohorts used in different studies.[4][7]

Tumor TypeFRα Positivity Rate (%)Predominant Staining IntensityKey Notes
Ovarian Cancer 75 - 90%Moderate to StrongHigh-grade serous carcinomas show the highest frequency of overexpression.[4][7][8]
Endometrial Cancer 20 - 83%Weak to StrongExpression is common, with one study noting 82.5% of samples were positive.[4][9] Serous subtypes may have higher expression.[10]
Lung Cancer (NSCLC) 15 - 77%Weak to StrongExpression is significantly more frequent in adenocarcinomas than in squamous cell carcinomas.[4][11][12]
Breast Cancer 35 - 70%Weak to ModerateHigher expression is often associated with triple-negative breast cancer (TNBC).[4][13][14]
Cervical Cancer High (up to 100% positive)Weak to StrongHigh expression (≥50% of cells with ≥2+ intensity) was seen in 25% of cases and was associated with a worse prognosis.[15]

Visualizing the Rationale and Workflow

Logical Framework for this compound Application

The decision to use an FRα-targeted therapy like this compound is guided by a clear biomarker-driven strategy. The following diagram illustrates the logical workflow from tumor identification to patient stratification based on IHC results.

G cluster_0 Biomarker Assessment cluster_1 Patient Stratification Tumor Patient Tumor Sample (FFPE Tissue) IHC Perform FRα IHC Staining Tumor->IHC Tissue Processing PathReview Pathologist Review & Scoring IHC->PathReview Stained Slide Decision FRα Expression Status PathReview->Decision Quantitative Score Eligible Eligible for This compound Study Decision->Eligible Positive (e.g., ≥75% cells at 2+/3+) Ineligible Ineligible for This compound Study Decision->Ineligible Negative (e.g., <75% cells at 2+/3+)

Caption: Logical workflow for patient stratification in this compound studies.

Mechanism of this compound Uptake

The therapeutic action of this compound is initiated by its binding to FRα on the tumor cell surface, followed by internalization. This process, known as receptor-mediated endocytosis, ensures targeted delivery of the cytotoxic payload.

G Extracellular Space cluster_cell Tumor Cell Cytoplasm Endosome Endosome Payload Cytotoxic Payload Released Endosome->Payload Acidification Effect DNA Damage & Apoptosis Payload->Effect FR Folate Receptor α (FRα) Binding Binding FR->Binding This compound This compound (Folate + Payload) This compound->FR Internalization Receptor-Mediated Endocytosis Binding->Internalization Internalization->Endosome

Caption: Mechanism of FRα-mediated this compound uptake into a cancer cell.

Immunohistochemistry Protocol for FRα Detection

This protocol is based on the principles of the VENTANA FOLR1 (FOLR1-2.1) RxDx Assay, a qualitative IHC test intended for use on a BenchMark series automated staining instrument.[1][16]

Principle of the Procedure

This procedure utilizes a mouse monoclonal primary antibody (e.g., clone FOLR1-2.1) that specifically binds to the FRα protein in FFPE tissue sections. The bound primary antibody is then visualized using a sensitive detection system, such as the OptiView DAB IHC Detection Kit, which produces a brown precipitate at the antigen site.[1] The results are interpreted by a qualified pathologist using a light microscope.

Materials and Reagents
  • Primary Antibody: Mouse Monoclonal Anti-FOLR1 antibody (e.g., clone FOLR1-2.1).

  • Detection System: OptiView DAB IHC Detection Kit.

  • Automated Stainer: BenchMark ULTRA instrument or equivalent.

  • Ancillary Reagents: EZ Prep, Reaction Buffer, Liquid Coverslip, Cell Conditioning 1 (CC1), Hematoxylin II, Bluing Reagent.

  • Control Tissues:

    • Positive Tissue Control: Formalin-fixed, paraffin-embedded normal fallopian tube tissue is recommended.[1]

    • Negative Reagent Control: A slide from each case should be stained with a Negative Control (Monoclonal) reagent instead of the primary antibody.[17]

Specimen Preparation
  • Specimen Type: Use formalin-fixed, paraffin-embedded (FFPE) tissue blocks.[8]

  • Fixation: Tissues should be fixed in 10% neutral buffered formalin for 6 to 48 hours.[8]

  • Sectioning: Cut 4-micron thick sections and mount on positively charged glass slides.

Step-by-Step Staining Procedure (Automated)

The following diagram outlines the key steps of the automated IHC workflow.

G Start Start: FFPE Slide Deparaffin Bake and Deparaffinize Start->Deparaffin AntigenRetrieval Antigen Retrieval (Cell Conditioning 1) Deparaffin->AntigenRetrieval Block Block Endogenous Peroxidase (DAB Inhibitor) AntigenRetrieval->Block PrimaryAb Incubate Primary Antibody (Anti-FOLR1) Block->PrimaryAb Amplifier Incubate OptiView Amplifier PrimaryAb->Amplifier HRP Incubate HRP Multimer Amplifier->HRP Chromogen Apply Chromogen (DAB + H₂O₂) HRP->Chromogen Counterstain Counterstain (Hematoxylin II) Chromogen->Counterstain Dehydrate Dehydrate, Clear, and Coverslip Counterstain->Dehydrate End End: Ready for Review Dehydrate->End

References

Troubleshooting & Optimization

Epofolate (BMS-753493) Clinical Trial Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial data for Epofolate (BMS-753493), with a focus on the reasons for its lack of efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BMS-753493) and what was its intended mechanism of action?

A1: this compound (BMS-753493) is a folate conjugate of the epothilone analog BMS-748285.[1] It was designed as a targeted chemotherapeutic agent to selectively deliver the cytotoxic epothilone analog to cancer cells that overexpress the folate receptor alpha (FRα).[1][2] The proposed mechanism involved the binding of the folate portion of this compound to FRα on the tumor cell surface, leading to endocytosis of the drug-receptor complex. Inside the cell, the linker was designed to be cleaved, releasing the active epothilone payload (BMS-748285) to induce cell death by stabilizing microtubules.[2]

Q2: What was the primary reason for the discontinuation of this compound's clinical development?

A2: The clinical development of this compound was discontinued due to a lack of demonstrated antitumor activity.[1] In the first-in-human Phase I/IIa studies, no objective tumor responses were observed in patients with advanced solid tumors.[1]

Q3: Were there any safety concerns with this compound in the clinical trials?

A3: this compound was generally found to be tolerable in the Phase I/IIa studies.[1] The observed toxicities were consistent with those known to be associated with the epothilone class of anticancer agents.[1] Dose-limiting toxicities included fatigue, transaminitis, gastrointestinal toxicity, and mucositis.[1] Notably, peripheral neuropathy and neutropenia appeared to be less frequent and less severe compared to other epothilones.[1] One patient experienced Stevens-Johnson syndrome, which was attributed to the drug.[1]

Troubleshooting Guide: Understanding the Lack of Efficacy

This section addresses potential experimental questions and provides insights based on the available data.

Issue: Why might a folate receptor-targeted drug like this compound fail to show efficacy despite a sound theoretical mechanism?

Possible Explanations:

  • Insufficient Drug Accumulation at the Tumor Site: While preclinical studies in mice showed preferential uptake in FRα-positive tumors, the concentration of the active drug in human tumors may not have reached the therapeutic threshold.[2]

  • Inefficient Cleavage of the Linker: The linker connecting the folate targeting moiety to the cytotoxic payload must be efficiently cleaved within the target cell to release the active drug. Incomplete or slow cleavage would result in a suboptimal therapeutic effect.

  • Heterogeneity of Folate Receptor Expression: The expression of FRα can be heterogeneous within a tumor and among different patients. Patients in the trials may not have had sufficient levels of FRα expression for the drug to be effective.

  • Drug Resistance Mechanisms: Tumor cells could have developed resistance to the epothilone payload, rendering the released cytotoxic agent ineffective.

  • Suboptimal Dosing and Scheduling: While two different dosing schedules were explored, it's possible that neither was optimal for achieving a therapeutic window that balanced efficacy and toxicity.

Clinical Trial Data Summary

The following tables summarize the key quantitative data from the two parallel Phase I/IIa studies of this compound.

Table 1: Study Design and Dosing Information

ParameterStudy 1Study 2
Dosing Schedule Days 1, 4, 8, and 11 of a 21-day cycleDays 1-4 of a 21-day cycle
Starting Dose 5 mg daily2.5 mg daily
Maximum Tolerated Dose (MTD) 26 mg15 mg

Source: Peethambaram et al., 2014[1]

Table 2: Key Efficacy and Safety Findings

OutcomeResult
Objective Tumor Responses None observed in either study
Dose-Limiting Toxicities Fatigue, transaminitis, gastrointestinal toxicity, mucositis
Serious Adverse Events One case of Stevens-Johnson syndrome

Source: Peethambaram et al., 2014[1]

Experimental Protocols

Phase I/IIa Clinical Trial Methodology (NCT00546247 & NCT00550017)

  • Study Design: Two parallel, multi-institutional, open-label, dose-escalation Phase I/IIa studies were conducted in patients with advanced solid tumors.[1]

  • Patient Population: Patients with advanced, metastatic, or recurrent solid tumors for which standard therapy was not available or was no longer effective.

  • Drug Administration: this compound (BMS-753493) was administered as an intravenous infusion.[1]

  • Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD).

  • Outcome Measures:

    • Primary: To assess the safety and tolerability of this compound and to determine the MTD.

    • Secondary: To characterize the pharmacokinetic profile of this compound and its active metabolite, and to assess any preliminary evidence of antitumor activity.

Visualizations

Signaling Pathway and Mechanism of Action

Epofolate_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (BMS-753493) FRa Folate Receptor α (FRα) This compound->FRa Binding Endosome Endosome FRa->Endosome Endocytosis Payload Active Payload (BMS-748285) Endosome->Payload Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules Stabilization CellDeath Cell Death (Apoptosis) Microtubules->CellDeath Mitotic Arrest

Caption: Proposed mechanism of action for this compound (BMS-753493).

Logical Relationship: Reasons for Lack of Efficacy

Efficacy_Failure cluster_potential_causes Potential Underlying Reasons LackOfEfficacy Lack of Objective Tumor Response Discontinuation Discontinuation of Clinical Development LackOfEfficacy->Discontinuation InsufficientDrug Insufficient Drug Concentration at Tumor InsufficientDrug->LackOfEfficacy InefficientCleavage Inefficient Linker Cleavage InefficientCleavage->LackOfEfficacy ReceptorHeterogeneity FRα Heterogeneity ReceptorHeterogeneity->LackOfEfficacy DrugResistance Payload Resistance DrugResistance->LackOfEfficacy

Caption: Potential contributing factors to the lack of clinical efficacy of this compound.

References

Technical Support Center: Investigating Resistance to Epofolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential resistance mechanisms to Epofolate. The information is tailored for scientists and drug development professionals engaged in preclinical and translational research.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to this compound. What are the primary potential mechanisms of resistance?

A1: Resistance to this compound, a folate-epothilone conjugate, can be multifactorial. Based on its structure and mechanism of action, the primary potential resistance mechanisms fall into four main categories:

  • Alterations in Folate Receptor Alpha (FRα) Expression and Function: Reduced FRα expression on the cell surface can limit drug uptake. Mutations in the FOLR1 gene could also affect binding affinity.

  • Impaired Endocytosis and Lysosomal Trafficking: As this compound enters the cell via endocytosis, disruptions in this pathway, including altered endosomal processing or lysosomal function, can prevent the release of the active epothilone payload.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the epothilone payload out of the cell, reducing its intracellular concentration.

  • Alterations in the Drug Target (β-tubulin): Mutations in the genes encoding β-tubulin can prevent the epothilone component of this compound from binding to its target, thereby rendering it ineffective.

Q2: How can I generate an this compound-resistant cell line for my studies?

A2: Developing a resistant cell line is a critical step in investigating resistance mechanisms. A common method is through continuous exposure to escalating drug concentrations.[1][2]

Experimental Workflow for Generating Resistant Cell Lines

G start Start with parental cell line determine_ic50 Determine this compound IC50 start->determine_ic50 culture_low Culture cells in this compound at IC20-IC30 determine_ic50->culture_low monitor Monitor cell viability and proliferation culture_low->monitor monitor->culture_low If high cell death increase_conc Gradually increase this compound concentration monitor->increase_conc When cells recover increase_conc->monitor stabilize Stabilize resistant population at a high concentration increase_conc->stabilize After several passages characterize Characterize resistant phenotype (IC50 shift) stabilize->characterize end Resistant cell line established characterize->end

Caption: Workflow for developing this compound-resistant cell lines.

Troubleshooting Guides

Problem 1: Reduced Folate Receptor Alpha (FRα) Expression

Initial Observation: Your cells show decreased binding of folate-conjugated molecules or reduced this compound uptake.

Troubleshooting Steps:

Potential Cause Suggested Experiment Expected Outcome if Hypothesis is Correct
Downregulation of FOLR1 gene expression Quantitative Real-Time PCR (qRT-PCR) to measure FOLR1 mRNA levels.Lower FOLR1 mRNA levels in resistant cells compared to parental cells.
Reduced FRα protein levels Western Blot analysis of total cell lysates for FRα protein.Decreased FRα protein bands in resistant cells.
Altered FRα localization Immunofluorescence microscopy to visualize FRα distribution on the cell surface and intracellularly.Reduced cell surface staining and/or increased intracellular, non-functional localization in resistant cells.
Problem 2: Impaired Intracellular Trafficking and Payload Release

Initial Observation: this compound appears to enter the cells but does not induce cytotoxicity, suggesting a problem with the release of the epothilone payload.

Troubleshooting Steps:

Potential Cause Suggested Experiment Expected Outcome if Hypothesis is Correct
Defective endosomal processing Co-localization studies using fluorescently labeled this compound and endosomal markers (e.g., Rab5, Rab7) via confocal microscopy.[3][4]This compound remains trapped in early endosomes and does not traffic to late endosomes/lysosomes in resistant cells.
Alterations in lysosomal pH Measurement of lysosomal pH using pH-sensitive fluorescent dyes (e.g., LysoSensor).[5][6][7]Lysosomal pH in resistant cells is elevated (less acidic), which may impair the cleavage of the linker and release of the epothilone.
Impaired lysosomal function Assess co-localization of fluorescently labeled this compound with lysosomal markers (e.g., LAMP1) and assess lysosomal integrity.This compound does not efficiently co-localize with lysosomes, or lysosomes appear morphologically abnormal in resistant cells.

Visualization of this compound Intracellular Trafficking Pathway

G cluster_cell Cancer Cell FR Folate Receptor α Endosome Early Endosome FR->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Epothilone Epothilone Payload Lysosome->Epothilone Payload Release Tubulin β-tubulin Apoptosis Apoptosis Tubulin->Apoptosis Mitotic Arrest Nucleus Nucleus Epofolate_ext This compound Epofolate_ext->FR Binding Epothilone->Tubulin Target Binding Apoptosis->Nucleus

Caption: Proposed intracellular pathway of this compound.

Problem 3: Increased Drug Efflux

Initial Observation: Cells initially respond to this compound but then recover, suggesting the active removal of the cytotoxic payload.

Troubleshooting Steps:

Potential Cause Suggested Experiment Expected Outcome if Hypothesis is Correct
Upregulation of ABC transporter gene expression qRT-PCR to measure mRNA levels of key ABC transporters (e.g., ABCB1, ABCC1, ABCG2).Increased mRNA levels of one or more ABC transporter genes in resistant cells.
Increased ABC transporter protein levels and function Western Blot for specific ABC transporter proteins and a functional efflux assay (e.g., Rhodamine 123 efflux assay) using flow cytometry.Higher protein levels of specific ABC transporters and increased efflux of the fluorescent substrate in resistant cells, which is reversible with an ABC transporter inhibitor.
Problem 4: Alterations in β-tubulin

Initial Observation: Cells are resistant to this compound and other microtubule-stabilizing agents, even when drug uptake and payload release appear normal.

Troubleshooting Steps:

Potential Cause Suggested Experiment Expected Outcome if Hypothesis is Correct
Mutations in β-tubulin genes Sanger sequencing of the protein-coding regions of relevant β-tubulin isotype genes (e.g., TUBB3).Identification of mutations in the β-tubulin gene of resistant cells that are not present in parental cells.
Altered tubulin polymerization dynamics In vitro tubulin polymerization assay using purified tubulin from parental and resistant cells.Tubulin from resistant cells shows a reduced ability to polymerize in the presence of the epothilone payload compared to tubulin from parental cells.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Determine IC50: Perform a dose-response curve for the parental cell line with this compound to determine the 50% inhibitory concentration (IC50).

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach ~80% confluency, passage them and re-expose them to the same concentration of this compound.

  • Dose Escalation: Once the cells are stably proliferating at the initial concentration, gradually increase the this compound concentration in a stepwise manner. Allow the cells to adapt and recover at each new concentration before the next increase.

  • Stabilization: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Confirm the resistant phenotype by performing a new IC50 determination and comparing it to the parental cell line. A significant rightward shift in the dose-response curve indicates the development of resistance.[1][2]

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different passage numbers.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from both parental and this compound-resistant cell lines using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design and validate primers specific for the target genes (FOLR1, ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and the specific primers.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and parental cell lines.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend both parental and resistant cells in a suitable buffer.

  • Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of ABC transporters, to allow for its uptake.

  • Efflux: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh, dye-free medium. Incubate for a defined period to allow for drug efflux.

  • Inhibitor Control: As a control, treat a set of resistant cells with a known ABC transporter inhibitor (e.g., verapamil) before and during the Rhodamine 123 loading and efflux steps.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation: Resistant cells with high ABC transporter activity will show lower intracellular fluorescence compared to parental cells. The fluorescence in resistant cells should increase in the presence of the ABC transporter inhibitor.

Protocol 4: Confocal Microscopy for Intracellular Trafficking
  • Fluorescent Labeling: Synthesize a fluorescently labeled version of this compound, for example, by conjugating a fluorophore like FITC to the folate moiety.

  • Cell Seeding: Seed parental and resistant cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Incubation: Treat the cells with the fluorescently labeled this compound for various time points.

  • Co-staining: Fix the cells and co-stain with antibodies against endosomal (Rab5, Rab7) or lysosomal (LAMP1) markers.

  • Imaging: Acquire z-stack images using a confocal microscope.

  • Co-localization Analysis: Analyze the images to determine the extent of co-localization between the fluorescent this compound and the organelle markers in both cell lines.[3][4]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for this compound in a parental and a derived resistant cancer cell line. Researchers should determine these values empirically for their specific cell systems.

Cell Line This compound IC50 (nM) Resistance Fold-Change
Parental Ovarian Cancer (e.g., IGROV-1)101
This compound-Resistant IGROV-115015

Logical Flow for Troubleshooting Resistance

G start Reduced this compound Efficacy Observed check_uptake Assess Drug Uptake start->check_uptake check_efflux Assess Drug Efflux check_uptake->check_efflux No fr_expression Measure FRα Expression (qPCR, WB, IF) check_uptake->fr_expression Yes endocytosis Analyze Endocytosis/Trafficking (Confocal) check_uptake->endocytosis Yes check_target Assess Drug Target tubulin_mutation Sequence β-tubulin Genes check_target->tubulin_mutation Yes tubulin_polymerization Tubulin Polymerization Assay check_target->tubulin_polymerization Yes check_efflux->check_target No abc_expression Measure ABC Transporter Expression (qPCR) check_efflux->abc_expression Yes abc_function Functional Efflux Assay (Rhodamine 123) check_efflux->abc_function Yes low_fr Low FRα Expression fr_expression->low_fr impaired_trafficking Impaired Trafficking endocytosis->impaired_trafficking tubulin_mutated β-tubulin Mutation tubulin_mutation->tubulin_mutated tubulin_polymerization->tubulin_mutated high_efflux Increased Efflux abc_expression->high_efflux abc_function->high_efflux

Caption: A logical guide for troubleshooting this compound resistance.

References

Technical Support Center: Epofolate and its Epothilone Analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the epothilone analog in Epofolate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the specific epothilone analog in this compound?

This compound (BMS-753493) is a folate conjugate of the epothilone analog BMS-748285. This design aims to selectively deliver the cytotoxic epothilone payload to cancer cells that overexpress the folate receptor.[1]

Q2: What is the primary mechanism of action of the epothilone analog in this compound?

The epothilone analog in this compound, like other members of the epothilone class, functions as a microtubule-stabilizing agent. It binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Q3: What are the known off-target effects or toxicities of the epothilone analog in this compound?

Specific molecular off-target studies on BMS-748285 are not extensively available in public literature. However, clinical trial data for this compound provides insight into its off-target effects in a clinical setting. Dose-limiting toxicities observed in a Phase I trial include fatigue, transaminitis (elevated liver enzymes), gastrointestinal toxicity, and mucositis. One instance of Stevens-Johnson syndrome was also reported and attributed to the drug.[1]

Q4: What are the common side effects associated with the epothilone class of drugs?

Epothilone analogs as a class are known to cause a range of side effects, which can be considered off-target effects. These commonly include peripheral neuropathy, neutropenia, fatigue, gastrointestinal issues, and mucositis. While these were observed with this compound, they appeared to be less frequent and severe compared to other epothilones.

Q5: How can I determine if the observed effects in my experiment are off-target?

Distinguishing on-target from off-target effects can be challenging. A logical approach involves a series of control experiments. This can include using a structurally related but inactive analog as a negative control, or comparing the effects in cell lines with varying levels of folate receptor expression. Additionally, observing effects that are inconsistent with microtubule stabilization may suggest off-target activity.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in folate receptor-negative cells.
  • Possible Cause 1: At high concentrations, the epothilone analog may be entering cells through folate receptor-independent mechanisms.

    • Troubleshooting Step: Perform a dose-response experiment comparing folate receptor-positive and negative cell lines. If the IC50 values are similar at high concentrations, this suggests a lack of targeted delivery at those doses.

  • Possible Cause 2: The linker between the folate and the epothilone analog is unstable in your experimental medium, leading to the premature release of the cytotoxic payload.

    • Troubleshooting Step: Analyze your cell culture medium over time for the presence of the free epothilone analog using techniques like HPLC or mass spectrometry.

Issue 2: Observed cellular phenotype is not consistent with G2/M arrest.
  • Possible Cause: The epothilone analog in your specific cell line is inducing an off-target signaling cascade that leads to a different cellular outcome.

    • Troubleshooting Step: Perform cell cycle analysis at multiple time points and concentrations. If a G2/M arrest is not observed, consider investigating other cellular pathways through phosphoproteomics or gene expression analysis to identify potential off-target signaling.

Issue 3: Development of resistance to this compound in long-term cultures.
  • Possible Cause 1: Downregulation of folate receptor expression on the cell surface.

    • Troubleshooting Step: Quantify folate receptor expression levels in your resistant cell line compared to the parental line using flow cytometry or western blotting.

  • Possible Cause 2: Upregulation of drug efflux pumps, a common mechanism of resistance to microtubule-targeting agents.

    • Troubleshooting Step: Assess the expression and activity of common drug efflux pumps like P-glycoprotein (MDR1). Co-treatment with an efflux pump inhibitor may restore sensitivity.

  • Possible Cause 3: Mutations in β-tubulin that prevent the binding of the epothilone analog.

    • Troubleshooting Step: Sequence the β-tubulin genes in your resistant cell line to identify any potential mutations.

Data Presentation

Table 1: Dose-Limiting Toxicities of this compound in a Phase I Clinical Trial

ToxicityGradeNotes
FatigueDose-limiting
TransaminitisDose-limitingElevated liver enzymes
Gastrointestinal toxicityDose-limiting
MucositisDose-limiting
Stevens-Johnson SyndromeGrade 4One reported case attributed to the drug

Data from a Phase I clinical trial of this compound (BMS-753493).[1]

Experimental Protocols

Key Experiment: Microtubule Stabilization Assay

This assay is used to determine if a compound has microtubule-stabilizing activity in a cellular context.

Principle: Cells are treated with the test compound, followed by a microtubule-destabilizing agent. If the test compound stabilizes microtubules, they will be resistant to depolymerization. The remaining microtubule network is then visualized and quantified.

Methodology:

  • Cell Plating: Plate cells (e.g., HeLa, A549) on coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the epothilone analog for a predetermined time (e.g., 4 hours). Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Microtubule Depolymerization: Add a microtubule-destabilizing agent (e.g., nocodazole or cold treatment) to the wells for a short period (e.g., 30 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunofluorescence Staining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with a primary antibody against α-tubulin for 1 hour.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Image the cells using a fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity of the microtubule network in the treated cells compared to the controls. A higher fluorescence intensity in the presence of the destabilizing agent indicates microtubule stabilization.

Mandatory Visualizations

On_Target_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (BMS-753493) FR Folate Receptor This compound->FR Binding Endosome Endosome FR->Endosome Internalization Epothilone_Analog Epothilone Analog (BMS-748285) Endosome->Epothilone_Analog Release Tubulin α/β-Tubulin Dimers Epothilone_Analog->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Stable_Microtubules Stable Microtubules Microtubules->Stable_Microtubules Stabilization G2M_Arrest G2/M Arrest Stable_Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: On-target mechanism of the epothilone analog in this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_On_Target Is the result consistent with microtubule stabilization? Start->Check_On_Target On_Target_Investigation Investigate On-Target Mechanisms: - Dose-response - Cell cycle analysis - Microtubule morphology Check_On_Target->On_Target_Investigation Yes Off_Target_Investigation Investigate Off-Target Mechanisms: - Kinase profiling - Signaling pathway analysis - Compare with inactive analog Check_On_Target->Off_Target_Investigation No Conclusion_On_Target Result likely due to on-target effect On_Target_Investigation->Conclusion_On_Target Conclusion_Off_Target Result likely due to off-target effect Off_Target_Investigation->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected experimental results.

Potential_Off_Target_Signaling Epothilone_Analog Epothilone Analog Off_Target_Kinase Unknown Off-Target Kinase Epothilone_Analog->Off_Target_Kinase Binding Signaling_Cascade Signaling Cascade Off_Target_Kinase->Signaling_Cascade Activation/ Inhibition Phenotype Unexpected Cellular Phenotype Signaling_Cascade->Phenotype

Caption: Generalized potential off-target signaling pathway.

References

Technical Support Center: Optimizing Folate-Drug Conjugate Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker chemistry of folate-drug conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using folate to target cancer cells?

Folate is an essential B vitamin required for DNA synthesis and repair, processes that are highly active in rapidly proliferating cancer cells. Many cancer cell types, including those in ovarian, lung, and breast cancers, overexpress the folate receptor alpha (FRα) on their surface to meet this high demand. In contrast, most normal tissues have limited FRα expression. This differential expression allows for the targeted delivery of cytotoxic drugs to cancer cells by conjugating them to folic acid. The folate-drug conjugate binds to FRα and is internalized by the cell through a process called receptor-mediated endocytosis.[1][2]

Q2: What are the main types of linkers used in folate-drug conjugates, and how do they differ?

Linkers in folate-drug conjugates are broadly categorized as cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to release the drug payload from the folate targeting moiety upon encountering specific physiological conditions within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include:

    • Acid-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the neutral pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after internalization.[3]

    • Enzyme-Sensitive Linkers (e.g., Peptides): These linkers incorporate a specific peptide sequence that is recognized and cleaved by enzymes, such as cathepsin B, which are abundant in the lysosomes of tumor cells. A common example is the valine-citrulline (vc) dipeptide.[3]

    • Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high concentration of glutathione in the intracellular environment of cancer cells.[3]

  • Non-Cleavable Linkers: These linkers, such as thioether-based linkers, do not have a specific cleavage site. The drug is released only after the complete degradation of the folate and linker components within the lysosome.[3][4][5]

Q3: What are the advantages and disadvantages of cleavable versus non-cleavable linkers?

The choice between a cleavable and non-cleavable linker depends on the specific drug, the target cancer, and the desired therapeutic outcome.

Linker TypeAdvantagesDisadvantages
Cleavable - More controlled, efficient, and faster drug release at the target site.[6] - Can exert a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring cancer cells that may not express the folate receptor.[3] - Compatible with a wider range of drugs.[6]- Potential for premature drug release in circulation, leading to off-target toxicity.[6]
Non-Cleavable - Higher stability in circulation, reducing the risk of off-target toxicity.[4][5][6] - Longer half-life in circulation.[6] - Can provide a wider therapeutic window due to reduced toxicity.[4][5][6]- Drug release is dependent on the degradation of the entire conjugate, which can be slower and less efficient. - The released drug is attached to the linker and an amino acid, which may affect its activity. - Reduced "bystander effect".[6]

Q4: How does PEGylation impact my folate-drug conjugate?

Polyethylene glycol (PEG) is a polymer often incorporated as part of the linker to improve the physicochemical properties of the conjugate. This process, known as PEGylation, offers several benefits:

  • Improved Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs and prevent aggregation of the conjugate.[7]

  • Prolonged Circulation Time: The PEG chain can shield the conjugate from enzymatic degradation and clearance by the immune system, thereby increasing its half-life in the bloodstream.[7][8]

  • Reduced Immunogenicity: PEGylation can decrease the potential for an immune response against the conjugate.[7]

However, a potential drawback, sometimes referred to as the "PEG dilemma," is that a long PEG chain can sterically hinder the binding of folate to its receptor, potentially reducing cellular uptake.[9] Therefore, the length and density of the PEG chain must be optimized.

Troubleshooting Guides

Problem 1: Low Yield During Synthesis of the Folate-Drug Conjugate

  • Possible Cause: Inefficient activation of the folic acid carboxyl groups.

  • Suggested Solution: Folic acid has two carboxyl groups (alpha and gamma). For effective targeting, the drug should be conjugated through the gamma-carboxyl group. Ensure you are using a carbodiimide reaction with N-hydroxysuccinimide (NHS) or a similar activating agent to form an active ester of folic acid before adding your linker-drug moiety. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Possible Cause: Side reactions or degradation of starting materials.

  • Suggested Solution: Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to oxidation. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Possible Cause: Difficulty in purification.

  • Suggested Solution: Folate-drug conjugates can be challenging to purify due to their complex structures. Use a multi-step purification process. This may involve initial precipitation to remove bulk impurities, followed by column chromatography (e.g., silica gel or size-exclusion) and finally preparative HPLC for high purity.[10][11]

Problem 2: Poor Solubility or Aggregation of the Final Conjugate

  • Possible Cause: The cytotoxic drug is highly hydrophobic.

  • Suggested Solution: Incorporate a hydrophilic spacer, such as polyethylene glycol (PEG), into the linker design. PEGylation is a well-established method to increase the aqueous solubility and reduce aggregation of bioconjugates.[7][8] Experiment with different lengths of the PEG chain to find the optimal balance between solubility and maintaining binding affinity to the folate receptor.

  • Possible Cause: The overall charge of the conjugate leads to aggregation at a specific pH.

  • Suggested Solution: Characterize the zeta potential of your conjugate at different pH values. If aggregation is pH-dependent, consider formulating the conjugate in a buffer that maintains a net charge on the molecule, promoting repulsion and preventing aggregation.

Problem 3: Premature Cleavage of the Linker and Drug Release in Plasma

  • Possible Cause: The linker is too labile in the bloodstream.

  • Suggested Solution:

    • For Acid-Sensitive Linkers (Hydrazones): Modify the chemical structure around the hydrazone bond to increase its stability at neutral pH.

    • For Disulfide Linkers: Introduce steric hindrance around the disulfide bond to make it less accessible to reduction by circulating thiols like glutathione.

    • For Peptide Linkers: Choose a peptide sequence that is specifically cleaved by lysosomal proteases (e.g., cathepsins) and is resistant to degradation by plasma proteases.

  • How to Test: Perform a plasma stability assay. Incubate the folate-drug conjugate in plasma from different species (e.g., mouse, rat, human) at 37°C.[12][13][14] At various time points (e.g., 0, 1, 4, 8, 24 hours), precipitate the plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.[12][13]

Problem 4: Inefficient Drug Release at the Target Site

  • Possible Cause: The linker is too stable and does not cleave efficiently inside the cell.

  • Suggested Solution:

    • For Cleavable Linkers: If using a peptide linker, ensure the target cancer cell line expresses high levels of the required protease. If using a disulfide linker, confirm that the intracellular glutathione concentration is sufficient for cleavage. You may need to screen different linker types to find one that is efficiently cleaved in your target cells.

    • For Non-Cleavable Linkers: The efficiency of drug release depends on the rate of lysosomal degradation of the entire conjugate. This can be cell-line dependent. Compare the efficacy of your non-cleavable conjugate in different cancer cell lines.

  • How to Test: Conduct an in vitro drug release study. Incubate the conjugate in a buffer that mimics the intracellular environment (e.g., acidic pH for acid-sensitive linkers, or with added proteases for enzyme-sensitive linkers). Measure the amount of free drug released over time using HPLC. For example, a study on a folate-PEG-5-FU conjugate showed a sustained release over several days in a phosphate-buffered saline (PBS) medium.[15]

Problem 5: Low Cytotoxicity in Folate Receptor-Positive (FR+) Cells

  • Possible Cause: The conjugation of folate or the linker sterically hinders the binding to the folate receptor.

  • Suggested Solution: Introduce a spacer, like PEG, between the folate molecule and the drug-linker component. This can provide the necessary flexibility for folate to bind effectively to its receptor. Also, ensure that the conjugation is through the γ-carboxyl group of folic acid, as conjugation at the α-carboxyl group can significantly reduce binding affinity.

  • Possible Cause: The conjugate is not being internalized efficiently after binding.

  • Suggested Solution: Perform a cellular uptake study. Incubate FR+ cells with a fluorescently labeled version of your conjugate. Use techniques like flow cytometry or fluorescence microscopy to quantify and visualize the internalization of the conjugate over time. Compare the uptake in FR+ cells versus FR-negative cells to confirm receptor-mediated endocytosis.

  • Possible Cause: The released drug is not active.

  • Suggested Solution: For cleavable linkers, ensure that the cleavage mechanism releases the drug in its active form. For non-cleavable linkers, the drug is released with the linker and an amino acid attached. This modification may reduce the drug's activity. It may be necessary to test a different linker or a different drug that is more tolerant to such modifications.

Experimental Protocols

1. General Synthesis of a Folate-Drug Conjugate with a PEG Linker

This protocol outlines a general three-step process for synthesizing a folate-drug conjugate.

  • Step 1: Synthesis of Folate-PEG-Amine:

    • Dissolve folic acid in DMSO.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to the solution to activate the carboxyl groups of folic acid. Stir overnight in the dark.

    • Remove the dicyclohexylurea byproduct by filtration.

    • Add a molar excess of a PEG-bis-amine linker to the activated folic acid solution and stir for several hours to form the folate-PEG-amine conjugate.

    • Purify the product, for example, by dialysis or size-exclusion chromatography.[10]

  • Step 2: Activation of the Drug (if necessary):

    • If the drug contains a carboxyl group, activate it using DCC/NHS in a similar manner to folic acid.

    • If the drug has a hydroxyl or amine group, it may be reacted directly with an activated linker.

  • Step 3: Conjugation of Folate-PEG-Amine to the Activated Drug:

    • Mix the purified folate-PEG-amine with the activated drug (or drug-linker).

    • Allow the reaction to proceed, typically for several hours to overnight.

    • Purify the final folate-drug conjugate using preparative HPLC.

    • Characterize the final product using techniques such as UV-Vis spectroscopy, ¹H NMR, FTIR, and mass spectrometry to confirm its identity and purity.[10][15]

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed folate receptor-positive (e.g., HeLa, KB) and folate receptor-negative (as a control) cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of your folate-drug conjugate, the free drug, and a vehicle control in the cell culture medium. Remove the old medium from the cells and add the different concentrations of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[16]

3. Plasma Stability Assay

This assay evaluates the stability of the conjugate in a biological matrix.

  • Preparation: Prepare a stock solution of your folate-drug conjugate in a suitable solvent like DMSO.

  • Incubation: Add a small volume of the stock solution to pre-warmed plasma (human, mouse, or rat) to achieve the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <1%). Incubate the mixture at 37°C.[12][14]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-conjugate mixture.[12]

  • Reaction Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This will precipitate the plasma proteins.[12]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the intact folate-drug conjugate.

  • Calculation: Determine the percentage of the conjugate remaining at each time point relative to the 0-minute time point. Plot the natural logarithm of the remaining percentage against time to calculate the half-life (t₁/₂) of the conjugate in plasma.[13]

Visualizations

Folate_Receptor_Signaling_Pathway Folate Receptor-Mediated Endocytosis and Drug Release cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FDC Folate-Drug Conjugate Binding Binding FDC->Binding 1. Binding FR Folate Receptor α (FRα) FR->Binding Endosome Early Endosome (pH 5.0-6.5) Binding->Endosome 2. Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Maturation Drug Free Drug Lysosome->Drug 4. Linker Cleavage (Acid, Enzyme, etc.) Recycling Receptor Recycling Lysosome->Recycling 6. Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target 5. Therapeutic Action Recycling->FR

Caption: Folate receptor-mediated endocytosis pathway for drug delivery.

Linker_Optimization_Workflow Experimental Workflow for Linker Optimization cluster_invitro In Vitro Assays Start Define Therapeutic Goal (e.g., Bystander effect needed?) SelectLinker Select Linker Candidates (Cleavable vs. Non-cleavable) Start->SelectLinker Synthesis Synthesize & Purify Folate-Drug Conjugates SelectLinker->Synthesis Characterization Physicochemical Characterization (HPLC, MS, Solubility) Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro Stability Plasma Stability InVitro->Stability Release Drug Release Kinetics InVitro->Release Cytotoxicity Cytotoxicity (IC50) on FR+ & FR- cells InVitro->Cytotoxicity Uptake Cellular Uptake InVitro->Uptake InVivo In Vivo Evaluation End Preclinical Development InVivo->End Decision Select Lead Candidate Decision->SelectLinker Re-optimize Linker Decision->InVivo Promising Candidate Stability->Decision Release->Decision Cytotoxicity->Decision Uptake->Decision

Caption: Workflow for optimizing folate-drug conjugate linker chemistry.

References

Technical Support Center: The Discontinuation of Epofolate (FOL-005) Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides information regarding the clinical development and subsequent discontinuation of the drug candidate formerly known as Epofolate, which is more accurately identified as FOL-005. This resource is intended for researchers, scientists, and drug development professionals who may have been tracking the progress of this compound.

Frequently Asked Questions (FAQs)

Q1: What was the drug candidate "this compound" and what was its intended therapeutic use?

A1: The drug candidate is FOL-005, a proprietary peptide-based drug developed by the Swedish company Follicum AB. It is a modified, short version of the endogenous protein osteopontin.[1] The primary therapeutic indication for which FOL-005 was being clinically developed was androgenetic alopecia (common hair loss).

Q2: Why was the clinical development of FOL-005 for hair loss discontinued?

A2: The clinical development of FOL-005 as a pharmaceutical treatment for hair loss was discontinued due to insufficient efficacy demonstrated in the Phase IIa clinical trials. In May 2021, Follicum AB announced top-line results from the study which did not show a statistically significant effect compared to placebo. Following an independent review which confirmed the initial findings, the company decided in June 2021 to halt further development of FOL-005 for this indication.[2]

Q3: What were the key results from the final Phase IIa clinical trial of FOL-005?

A3: A Phase IIa study completed in 2018 with an injectable formulation of FOL-005 showed a borderline statistically significant increase in hair growth at the highest dose compared to baseline (p=0.078).[3] However, a subsequent Phase IIa study with a topical formulation, for which top-line data was reported in 2021, did not meet its primary endpoints and failed to demonstrate a significant difference in hair growth compared to placebo. This ultimately led to the decision to discontinue its development as a drug for alopecia.[2]

Q4: What has happened to Follicum AB and the FOL-005 asset?

A4: In September 2021, Coegin Pharma AS announced its agreement to acquire Follicum AB, a merger that was completed on February 7, 2022.[4][5] Following the acquisition, Coegin Pharma has repurposed FOL-005. Instead of pursuing a pharmaceutical drug approval, Coegin Pharma is now developing FOL-005 as a cosmetic product for improving hair quality and for enhancing eyelashes.[6]

Q5: What is the current development status of FOL-005?

A5: As of April 2024, Coegin Pharma has developed a new formulation of FOL-005 and has completed safety studies, demonstrating good skin compatibility.[6] The company is in the process of registering FOL-005 as a cosmetic ingredient and is exploring partnerships for a global market release. The focus has shifted from a hair growth drug to a cosmetic product for hair and eyelash enhancement.[6]

Quantitative Data Summary

Table 1: Summary of Key Efficacy Endpoints from the 2018 Phase IIa Study of Injectable FOL-005

ParameterResult at Highest DoseStatistical Significance (p-value)
Increase in Hair Growth (vs. Baseline)7 hairs per cm²0.078
Increase in Hair Follicles in Anagen (Growth) Phase (Median)11%Not Reported
Change in Anagen to Telogen (Resting) Phase Ratio (Median)+18%Not Reported
Change in Anagen to Telogen Phase Ratio for Placebo (Median)-16%Not Reported

Data sourced from the Follicum AB press release, November 2018.[3]

Experimental Protocols

Protocol: Phase IIa Clinical Trial for Topical FOL-005

  • Objective: To evaluate the efficacy and safety of a topical formulation of FOL-005 in male subjects with androgenetic alopecia.

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Participants: Approximately 200 male subjects with diagnosed androgenetic alopecia.

  • Intervention: Subjects were randomized to receive one of three different strengths of a topical cream formulation of FOL-005 or a placebo cream.

  • Application: Subjects self-applied the assigned cream to the scalp for a duration of four months.

  • Primary Efficacy Endpoint: The primary outcome measure was the change in hair density (hair count per cm²) from baseline to the end of the treatment period, as assessed by phototrichogram.

  • Safety and Tolerability: Assessed through the monitoring and recording of adverse events, physical examinations, and laboratory safety panels.

Visualizations

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (4 Months) cluster_followup Follow-up and Analysis s1 Recruitment of ~200 Male Subjects (Androgenetic Alopecia) s2 Informed Consent and Baseline Assessment s1->s2 r1 Randomization into Four Treatment Arms s2->r1 t1 Group 1: Topical FOL-005 (Low Dose) r1->t1 t2 Group 2: Topical FOL-005 (Mid Dose) r1->t2 t3 Group 3: Topical FOL-005 (High Dose) r1->t3 t4 Group 4: Placebo Cream r1->t4 f1 End of Treatment Assessment (Phototrichogram) t1->f1 f2 Safety Monitoring t1->f2 t2->f1 t2->f2 t3->f1 t3->f2 t4->f1 t4->f2 f3 Data Analysis and Unblinding f1->f3 f2->f3

Figure 1: Simplified workflow of the Phase IIa clinical trial for topical FOL-005.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Dermal Papilla Cell cluster_outcome Cellular and Follicular Response fol005 FOL-005 (Osteopontin Analog) receptor Cell Surface Receptor (e.g., Integrins) fol005->receptor signaling Intracellular Signaling Cascade (e.g., Akt, Wnt/β-catenin) receptor->signaling transcription Activation of Transcription Factors signaling->transcription growth_factors Increased Expression of Anagen-Promoting Growth Factors (e.g., FGF-7, VEGF) transcription->growth_factors proliferation Proliferation of Hair Follicle Stem Cells growth_factors->proliferation anagen Prolongation of Anagen (Growth) Phase proliferation->anagen

Figure 2: Postulated signaling pathway for FOL-005 in hair follicle stimulation.

References

Technical Support Center: Targeting Folate Receptors in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on folate receptor-targeted therapies for solid tumors.

Frequently Asked Questions (FAQs)

Q1: Why is targeting folate receptor alpha (FRα) in solid tumors challenging despite its overexpression?

A1: While FRα is an attractive therapeutic target due to its overexpression in various cancers like ovarian, breast, and lung, several challenges exist.[1] The expression of FRα can be highly heterogeneous among different tumors and even within the same tumor, which can impact the effectiveness of targeted therapies.[2] Furthermore, FRα is also expressed in some normal tissues, such as the kidneys, lungs, and choroid plexus, raising concerns about potential off-target toxicity.[1] However, in most of these healthy tissues, the receptor is located on the apical surface, which is not in direct contact with agents circulating in the bloodstream, potentially limiting toxicity.[1][3]

Q2: What are the primary off-target effects associated with FRα-targeted therapies?

A2: Off-target toxicities are a significant concern in the development of FRα-targeted therapies. The expression of FRα on the surface of normal epithelial cells, particularly in the kidneys, can lead to undesirable side effects.[1] For instance, some antibody-drug conjugates (ADCs) targeting FRα have reported side effects such as neutropenia.[4] Careful dose selection and patient screening are crucial to mitigate these risks. The goal of targeted therapies is to create a therapeutic window where the drug is effective against the tumor while having manageable effects on healthy tissues.

Q3: How does the heterogeneity of FRα expression within a tumor impact therapeutic efficacy?

A3: The variable expression of FRα is a major hurdle for successful therapy.[2] A tumor may consist of a mix of cells with high, low, or no FRα expression. Therapies that rely on FRα for cell entry will be less effective against cancer cells with low or absent receptor expression, potentially leading to incomplete tumor regression and the survival of resistant cell populations. This underscores the need for robust diagnostic tools to accurately assess FRα expression levels in tumors to select patients who are most likely to benefit from these treatments.[2]

Q4: Which solid tumors typically show the highest levels of FRα overexpression?

A4: High levels of FRα overexpression are most consistently observed in epithelial ovarian cancer, where it is found in up to 90% of cases.[5][6] Other cancers with significant FRα expression include non-small cell lung cancer (adenocarcinoma subtype), triple-negative breast cancer, and renal, endometrial, and colon cancers.[1][5][7][8] The frequency and intensity of expression can vary, making patient-specific diagnosis essential.

Q5: What signaling pathways are activated by folate receptor alpha?

A5: Beyond its role in folate transport for metabolic processes, FRα is implicated in cell signaling pathways that can promote cancer progression.[5][9] Upon folate binding, FRα can activate intracellular signaling cascades, including the JAK-STAT3 and ERK1/2 pathways, which are involved in regulating cell growth and survival.[10][11] FRα may also function as a transcription factor after being internalized and translocating to the nucleus.[5][10]

Troubleshooting Guides

Immunohistochemistry (IHC) for FRα Detection

Q: I am observing high background staining in my FRα IHC. What are the potential causes and solutions?

A: High background staining in IHC can obscure specific signals. Potential causes include:

  • Antibody Concentration: The primary antibody concentration may be too high. Try titrating the antibody to find the optimal concentration.

  • Blocking: Inadequate blocking of non-specific binding sites. Ensure you are using an appropriate blocking serum and that the incubation time is sufficient.

  • Washing Steps: Insufficient washing between antibody incubation steps. Increase the number and duration of washes.

  • Tissue Fixation: Improper fixation of the tissue can lead to artifacts. Ensure tissues are fixed in 10% neutral buffered formalin for an adequate duration (6-72 hours).[12]

Q: My FRα staining is weak or absent in a known positive control tissue. What should I check?

A: Weak or no staining in a positive control indicates a problem with the assay itself. Consider the following:

  • Antibody Integrity: The primary antibody may have degraded due to improper storage or handling. Use a fresh aliquot of the antibody.

  • Antigen Retrieval: The antigen retrieval method (heat-induced or enzymatic) may be suboptimal. Ensure the correct buffer and conditions are used for the specific antibody.

  • Specimen Age: The age of the cut paraffin sections can affect immunoreactivity. It is best practice to use sections cut within 6 weeks.[12]

  • Reagent Stability: Some reagents, particularly in automated systems, can have stability issues. Use run controls and ensure reagents are within their expiration dates.[13]

Q: How is FRα IHC staining typically scored to determine positivity for therapeutic eligibility?

A: A common scoring method for FRα IHC, particularly for eligibility in clinical trials, is the Positive Staining 2+ (PS2+) score. For an epithelial ovarian cancer sample to be considered positive, at least 75% of the viable tumor cells must exhibit moderate (2+) to strong (3+) membrane staining.[6][13] It is crucial to have the scoring performed by a trained pathologist familiar with the specific assay's interpretation guide.[13][14]

Flow Cytometry for FRα Expression

Q: How can I differentiate between FRα-positive tumor cells and non-specific antibody binding in my flow cytometry analysis?

A: Distinguishing specific from non-specific binding is critical for accurate quantification.

  • Isotype Controls: Use an isotype control antibody of the same immunoglobulin class and at the same concentration as your primary anti-FRα antibody. This helps to determine the level of background staining.

  • Blocking: Pre-incubate cells with a blocking buffer (e.g., containing Fc receptor block) to prevent non-specific binding of the antibody to Fc receptors on cells.

  • Multi-marker Staining: Use additional markers to gate specifically on the tumor cell population. For example, when analyzing cells from ascites, an epithelial cell marker (like BerEP4) can be used to identify tumor cells, while a pan-leukocyte marker (like CD45) can be used to exclude white blood cells.[15]

  • Fluorescence Minus One (FMO) Controls: FMO controls are essential in multicolor panels to correctly set gates by accounting for the spread of fluorescence from other channels into the channel of interest.

Q: What are the essential controls for a flow cytometry experiment measuring FRα expression?

A: A robust flow cytometry experiment requires several controls:

  • Unstained Cells: To assess the baseline autofluorescence of the cell population.

  • Positive and Negative Control Cell Lines: Use cell lines with known high and low/negative FRα expression to validate the staining protocol and antibody performance.[15][16]

  • Isotype Control: To measure non-specific antibody binding.[16]

  • Viability Dye: To exclude dead cells, which are prone to non-specifically binding antibodies.

Quantitative Data Summary

Table 1: Folate Receptor Alpha (FRα) Expression Prevalence in Various Solid Tumors

Tumor TypePrevalence of Moderate to High FRα Expression (%)Reference(s)
Ovarian Cancer76% - 90%[5][6][7]
Renal Cancer57%[7]
Colon Cancer63%[7]
Prostate Cancer67%[7]
Lung Cancer (Adenocarcinoma)45% - 70%[7][17]
Breast Cancer (Overall)20%[7]
Triple-Negative Breast Cancer~80%[1]

Table 2: Comparison of Common Methods for FRα Expression Analysis

MethodAdvantagesDisadvantagesReference(s)
Immunohistochemistry (IHC) Provides spatial information within the tumor architecture; widely available.Semi-quantitative; scoring can be subjective.[1][14]
Flow Cytometry Quantitative; allows for analysis of individual cells and subpopulations.Requires single-cell suspension, losing tissue architecture context.[1][15]
Quantitative PCR (qPCR) Highly sensitive for measuring mRNA levels.mRNA levels may not always correlate with protein expression.[1]
Ligand Binding Assays Measures functional receptor binding.Can be complex to perform; may require radiolabeled ligands.[1][18]

Experimental Protocols

Protocol 1: Semi-Quantitative Immunohistochemistry for FRα

This protocol provides a general outline. Specific conditions, especially for antibody concentrations and antigen retrieval, must be optimized for the chosen antibody.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) in a pressure cooker or water bath according to the antibody datasheet.

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Blocking:

    • Incubate with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the primary anti-FRα antibody at its predetermined optimal dilution overnight at 4°C or for 1 hour at room temperature.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system, according to the manufacturer's instructions.

    • Rinse with wash buffer.

  • Chromogen Development:

    • Apply a chromogen solution (e.g., DAB) and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Coverslip with a permanent mounting medium.

Protocol 2: Flow Cytometry for FRα Expression on Tumor Cells

This protocol is for analyzing FRα on cells from a single-cell suspension (e.g., cultured cells or dissociated tumor tissue).

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in flow cytometry buffer (e.g., PBS with 2% FBS).

  • Viability Staining:

    • Add a viability dye (e.g., PI, 7-AAD, or a fixable viability dye) according to the manufacturer's protocol to distinguish live from dead cells.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Surface Staining:

    • Aliquot 100 µL of the cell suspension (1x10^5 cells) into flow tubes.

    • Add the fluorochrome-conjugated anti-FRα antibody and any other surface markers (e.g., anti-BerEP4, anti-CD45) at their pre-titrated optimal concentrations.[15]

    • Prepare an isotype control tube and FMO control tubes as needed.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold flow cytometry buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Fixation (Optional):

    • If not acquiring immediately, resuspend the cell pellet in 200-300 µL of a fixation buffer (e.g., 1-2% paraformaldehyde in PBS).

  • Data Acquisition:

    • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for the population of interest.

  • Data Analysis:

    • Gate on single, live cells.

    • If applicable, gate on the tumor cell population using specific markers.

    • Analyze the expression of FRα on the target population compared to isotype or FMO controls.

Protocol 3: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of an unlabeled compound for FRα using a radiolabeled folate ligand.

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells overexpressing FRα.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[19]

  • Assay Setup:

    • Perform the assay in a 96-well plate format.[19]

    • To each well, add:

      • Assay buffer (e.g., 50 mM Tris, pH 7.4).

      • A fixed amount of cell membrane preparation (e.g., 10-20 µg protein).

      • Increasing concentrations of the unlabeled competitor compound.

      • A fixed, low concentration of the radiolabeled ligand (e.g., [3H]-folic acid), typically at or below its Kd.

    • Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of unlabeled folic acid).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[19]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter.[19]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[19]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Folate_Receptor_Signaling_Pathways cluster_signaling Signaling Cascades Folate Folate FRa Folate Receptor α (FRα) (GPI-anchored) Folate->FRa Binds GP130 GP130 FRa->GP130 associates with LYN LYN Kinase FRa->LYN activates Endocytosis Endocytosis FRa->Endocytosis JAK JAK GP130->JAK activates ERK ERK1/2 LYN->ERK STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to ERK->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Metabolism One-Carbon Metabolism (DNA Synthesis) Endocytosis->Metabolism

Caption: FRα signaling pathways independent of one-carbon metabolism.[5][10]

IHC_Troubleshooting_Workflow Start Start: Weak or No Staining in FRα IHC Check_Controls Step 1: Check Controls Is positive control tissue stained correctly? Start->Check_Controls Check_Antibody Step 2: Check Antibody Is primary antibody expired? Stored correctly? Check_Controls->Check_Antibody No Result_OK Result: Problem Likely with Experimental Sample (e.g., low/no expression, poor fixation) Check_Controls->Result_OK Yes Check_Protocol Step 3: Review Protocol Is antigen retrieval optimal? Incubation times correct? Check_Antibody->Check_Protocol No Result_Antibody Action: Use new antibody aliquot. Re-titrate concentration. Check_Antibody->Result_Antibody Yes Check_Reagents Step 4: Check Other Reagents Detection system, buffers, chromogen Check_Protocol->Check_Reagents No Result_Protocol Action: Optimize antigen retrieval. Verify protocol steps. Check_Protocol->Result_Protocol Yes Result_Reagents Action: Prepare fresh reagents. Use new detection kit. Check_Reagents->Result_Reagents Yes End Re-run Experiment Check_Reagents->End No Result_OK->End Result_Antibody->End Result_Protocol->End Result_Reagents->End

Caption: Logical flowchart for troubleshooting weak IHC staining.

Experimental_Workflow Start Tumor Sample (FFPE Tissue or Ascites) IHC Immunohistochemistry (IHC) - Assess expression level - Determine localization Start->IHC Flow Flow Cytometry - Quantify % positive cells - Measure receptor density Start->Flow If single-cell suspension available Scoring Pathologist Scoring (e.g., PS2+ ≥75%) IHC->Scoring Analysis Quantitative Analysis (Antibodies Bound Per Cell) Flow->Analysis Decision Decision Point: Patient Stratification for FRα-Targeted Therapy Scoring->Decision Analysis->Decision

Caption: Experimental workflow for assessing FRα expression.

References

Technical Support Center: Enhancing the Therapeutic Index of Epothilone-Based Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of epothilone-based antibody-drug conjugates (ADCs). Our goal is to help you improve the therapeutic index of your drug conjugates by providing actionable solutions to experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low In Vitro Cytotoxicity or Poor Efficacy

Question: My epothilone-based ADC shows lower than expected cytotoxicity in cancer cell lines. What are the potential causes and how can I troubleshoot this?

Answer: Low in vitro efficacy can stem from several factors related to the ADC's design and the experimental setup. Here are some common causes and troubleshooting steps:

  • Inefficient Internalization: The antibody component of your ADC may not be efficiently internalized by the target cancer cells.[1][2]

    • Solution: Screen multiple antibody clones to select for one with rapid and efficient internalization rates. You can assess internalization using techniques like flow cytometry or fluorescence microscopy with a fluorescently labeled antibody.

  • Linker Instability or Inefficient Cleavage: The linker connecting the epothilone payload to the antibody may be unstable, leading to premature drug release, or it may not be efficiently cleaved within the lysosomal compartment of the cancer cell.[3][]

    • Solution: Evaluate the stability of your ADC in plasma from different species (e.g., human, mouse) to check for premature payload release.[3][5][6][7][8] If the linker is designed to be cleaved by specific enzymes (e.g., cathepsins), ensure the target cell line expresses sufficient levels of these enzymes.[6] Consider screening different linker chemistries to optimize payload release kinetics.[3]

  • Low Drug-to-Antibody Ratio (DAR): A low DAR means that an insufficient amount of the cytotoxic epothilone payload is being delivered to the target cells.

    • Solution: Optimize your conjugation methodology to achieve a higher and more homogenous DAR.[9] Characterize your ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average DAR and the distribution of drug-loaded species.[9][10][11]

  • Target Antigen Expression: The target antigen may be expressed at low levels on the surface of your selected cell line.

    • Solution: Quantify the antigen expression level on your target cells using methods like quantitative flow cytometry or western blotting. Select cell lines with high antigen expression for your initial in vitro screening.

  • Cellular Resistance Mechanisms: The cancer cells may possess resistance mechanisms to epothilones, such as overexpression of efflux pumps.[12]

    • Solution: Investigate the expression of known drug resistance proteins in your cell lines. Consider using cell lines known to be sensitive to microtubule-stabilizing agents.

Issue 2: High Off-Target Toxicity in Preclinical Models

Question: My epothilone-based ADC is causing significant toxicity in animal models, even at low doses. How can I address this issue?

Answer: High off-target toxicity is a major hurdle in ADC development and can limit the therapeutic window.[1][13] The primary cause is often the premature release of the potent epothilone payload into systemic circulation.[]

  • Linker Instability: As mentioned previously, an unstable linker can lead to the release of free drug, causing systemic toxicity.[]

    • Solution: Perform in vitro plasma stability assays to assess the rate of drug release over time.[3][5][6][7][8] If the linker is unstable, consider re-engineering it with more stable chemical bonds.

  • "Bystander Effect" in Normal Tissues: While the bystander effect can be beneficial in killing antigen-negative tumor cells, a highly membrane-permeable payload can also diffuse out of target cells and affect nearby healthy tissues.[2]

    • Solution: If off-target toxicity is a major concern, consider using a less membrane-permeable epothilone analog as the payload.

  • Fc-Mediated Uptake by Immune Cells: The Fc region of the antibody can be recognized by Fc receptors on immune cells, leading to non-specific uptake of the ADC and subsequent toxicity.[][14]

    • Solution: Engineer the Fc region of your antibody to reduce its binding to Fc receptors. This can be achieved through specific mutations in the Fc domain.[15]

  • Target Expression on Healthy Tissues: The target antigen may be expressed at low levels on vital organs, leading to on-target, off-tumor toxicity.[]

    • Solution: Conduct thorough target validation studies, including immunohistochemistry on a panel of normal human tissues, to assess the expression profile of your target antigen.

Issue 3: ADC Aggregation and Poor Solubility

Question: I am observing aggregation and precipitation of my epothilone ADC during formulation and storage. What can I do to improve its solubility and stability?

Answer: ADC aggregation is a common issue that can impact efficacy, pharmacokinetics, and safety.[13]

  • Hydrophobicity of the Payload: Epothilones are hydrophobic molecules, and conjugating multiple payloads to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation.

    • Solution: Consider using a more hydrophilic epothilone analog or incorporating hydrophilic moieties into the linker design. Optimizing the DAR to a lower, yet still efficacious, level can also mitigate aggregation.

  • Conjugation Chemistry: The choice of conjugation chemistry can impact the stability and solubility of the final ADC.

    • Solution: Site-specific conjugation methods can lead to more homogenous and stable ADCs compared to stochastic conjugation to lysines or cysteines.[15]

  • Formulation Buffers: The buffer composition, including pH and excipients, plays a crucial role in maintaining ADC stability.

    • Solution: Perform formulation screening studies to identify the optimal buffer conditions for your specific ADC. This may involve testing different pH levels, salts, and stabilizing excipients.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Drug-to-Antibody Ratio (DAR) for an epothilone-based ADC?

A1: The optimal DAR for an epothilone ADC is a balance between efficacy and safety. A higher DAR can enhance potency but may also increase the risk of aggregation and off-target toxicity.[9] Generally, a DAR of 2 to 4 is considered a good starting point for many ADCs. However, the ideal DAR is specific to the antibody, linker, and payload combination and should be determined empirically through in vitro and in vivo studies.

Q2: How do I choose the right linker for my epothilone ADC?

A2: The choice of linker is critical for the success of an ADC.[3] Linkers can be broadly categorized as cleavable or non-cleavable.

  • Cleavable linkers are designed to release the payload upon entering the target cell, often in response to the acidic environment of the lysosome or the presence of specific enzymes.[3] These are often preferred for epothilone ADCs to ensure efficient payload release.

  • Non-cleavable linkers rely on the degradation of the antibody backbone to release the payload. The stability of the linker in circulation is paramount to minimize off-target toxicity.[3][] It is recommended to screen a panel of linkers with different cleavage mechanisms and stability profiles to identify the best performer for your specific ADC.

Q3: What are the common mechanisms of resistance to epothilone-based ADCs?

A3: Resistance to epothilone ADCs can arise from several mechanisms[2]:

  • Downregulation or mutation of the target antigen: This prevents the ADC from binding to the cancer cells.

  • Impaired ADC internalization or trafficking: The cancer cells may have defects in the cellular machinery responsible for taking up and processing the ADC.[2]

  • Increased drug efflux: Cancer cells can upregulate efflux pumps that actively remove the epothilone payload from the cell before it can exert its cytotoxic effect.

  • Alterations in the microtubule target: Mutations in tubulin can prevent epothilones from binding and stabilizing microtubules.

Q4: How can I assess the "bystander effect" of my epothilone ADC?

A4: The bystander effect, where the payload released from the target cell kills neighboring antigen-negative cells, can be evaluated using co-culture experiments.[2] In this setup, antigen-positive and antigen-negative cancer cell lines are cultured together and treated with the ADC. The viability of both cell populations is then assessed to determine if the ADC can effectively kill the antigen-negative cells.

Quantitative Data Summary

The following table provides a template for summarizing and comparing the therapeutic index of different epothilone-based ADC constructs. Researchers can populate this table with their own experimental data.

ADC ConstructTarget AntigenLinker TypeDARIn Vitro IC50 (nM)Maximum Tolerated Dose (MTD) (mg/kg)Minimum Effective Dose (MED) (mg/kg)Therapeutic Index (MTD/MED)
Example ADC 1 HER2Cleavable41.510110
Example ADC 2 EGFRNon-cleavable25.22054
Your ADC 1
Your ADC 2

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of an epothilone ADC in plasma.

  • Materials:

    • Epothilone ADC

    • Plasma (e.g., human, mouse, rat)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • LC-MS system

  • Procedure:

    • Dilute the epothilone ADC to a final concentration of 100 µg/mL in plasma.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma sample.

    • Process the plasma sample to precipitate proteins and extract the released epothilone payload.

    • Analyze the extracted samples by LC-MS to quantify the amount of released payload.

    • Calculate the percentage of intact ADC remaining at each time point.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard method for evaluating the potency of an epothilone ADC against cancer cell lines.

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • Epothilone ADC

    • Control antibody

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

    • 96-well plates

  • Procedure:

    • Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the epothilone ADC and the control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC or control antibody dilutions.

    • Incubate the plate for 72-120 hours at 37°C in a humidified incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Diagram 1: General Workflow for Evaluating Epothilone ADC Therapeutic Index

G cluster_0 ADC Construction cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Antibody Selection Antibody Selection Linker-Payload Synthesis Linker-Payload Synthesis Antibody Selection->Linker-Payload Synthesis Conjugation Conjugation Linker-Payload Synthesis->Conjugation Purification & Characterization Purification & Characterization Conjugation->Purification & Characterization Binding Affinity Binding Affinity Purification & Characterization->Binding Affinity Plasma Stability Plasma Stability Purification & Characterization->Plasma Stability Internalization Assay Internalization Assay Binding Affinity->Internalization Assay Cytotoxicity Assay Cytotoxicity Assay Pharmacokinetics Pharmacokinetics Cytotoxicity Assay->Pharmacokinetics Internalization Assay->Cytotoxicity Assay Efficacy Study (Xenograft) Efficacy Study (Xenograft) Pharmacokinetics->Efficacy Study (Xenograft) Toxicity Study Toxicity Study Pharmacokinetics->Toxicity Study Therapeutic Index Determination Therapeutic Index Determination Efficacy Study (Xenograft)->Therapeutic Index Determination Toxicity Study->Therapeutic Index Determination

Caption: Workflow for epothilone ADC development and evaluation.

Diagram 2: Signaling Pathway of Epothilone-Induced Cell Cycle Arrest

G Epothilone ADC Epothilone ADC Internalization Internalization Epothilone ADC->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Free Epothilone Free Epothilone Payload Release->Free Epothilone Microtubule Stabilization Microtubule Stabilization Free Epothilone->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Epothilone ADC mechanism of action leading to apoptosis.

References

Factors limiting the tumor penetration of Epofolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epofolate (BMS-754807). The focus is on understanding and overcoming factors that may limit its penetration into tumors and its overall efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as BMS-754807, is a potent and reversible small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1][2] It is designed to disrupt the signaling pathways that are critical for cancer cell proliferation, growth, and survival.[3][4] By inhibiting both IGF-1R and IR, this compound aims to overcome the potential for resistance mediated by cross-talk between these two receptors.[5]

Q2: What are the main factors that can limit the effectiveness of this compound in my tumor models?

The effectiveness of this compound can be limited by several factors, which can be broadly categorized as:

  • Poor physical penetration: This refers to the insufficient and heterogeneous distribution of the drug within the tumor tissue. Factors such as tumor vascularity, hypoxia, and the physicochemical properties of the drug can influence its ability to reach all cancer cells within a tumor.[6]

  • Acquired resistance: Cancer cells can develop resistance to this compound through various mechanisms, such as the activation of alternative signaling pathways. A notable mechanism is the amplification and overexpression of Platelet-Derived Growth Factor Receptor α (PDGFRα), which can bypass the IGF-1R/IR blockade.[7][8]

  • Low drug concentration at the tumor site: Pharmacokinetic properties of this compound, such as poor blood-brain barrier permeability, can lead to suboptimal drug concentrations in certain tumors, like those in the brain.[9]

Q3: My in vitro experiments with this compound show promising results, but the in vivo efficacy is disappointing. What could be the reason?

This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Suboptimal tumor penetration: The drug may not be reaching the tumor cells in sufficient concentrations in vivo due to the complex tumor microenvironment, which is not fully replicated in in vitro cultures.[6]

  • Development of resistance: The tumor may have acquired resistance to this compound through mechanisms that are not apparent in short-term in vitro assays.[7][8]

  • Pharmacokinetic issues: The drug's metabolism, distribution, and excretion profile in the animal model might be limiting its exposure to the tumor.

Q4: Are there known resistance mechanisms to this compound that I should be aware of?

Yes, preclinical studies have identified several resistance mechanisms. The most well-documented is the upregulation of alternative receptor tyrosine kinases. For instance, in rhabdomyosarcoma models, resistance to BMS-754807 has been associated with the amplification and activation of PDGFRα.[7][8][10] Knockdown of PDGFRα has been shown to re-sensitize resistant cells to BMS-754807.[7][8]

Troubleshooting Guides

Issue 1: Suspected Poor Tumor Penetration

Symptoms:

  • High in vitro potency (low IC50) but poor in vivo tumor growth inhibition.

  • Heterogeneous response within the same tumor, with viable cancer cells observed at a distance from blood vessels in histological analyses.

Possible Causes and Troubleshooting Steps:

Possible CauseSuggested Troubleshooting Step
Poor Vascularization of the Tumor Model - Select a different tumor model known for better vascularization.- Consider orthotopic implantation, which can sometimes result in a more physiologically relevant tumor microenvironment.
Drug Efflux from Tumor Tissue - Analyze the expression of drug efflux transporters (e.g., P-glycoprotein) in your tumor model.- If high, consider co-administration with an inhibitor of the specific transporter, if available and appropriate for the experimental design.
Suboptimal Dosing or Formulation - Review the literature for established dosing regimens for BMS-754807 in your specific animal model.- Ensure the drug is properly formulated for optimal solubility and bioavailability.
Insufficient Drug Exposure Time - Measure the pharmacokinetic profile of this compound in your model to ensure that the concentration in the plasma and tumor is maintained above the therapeutic threshold for a sufficient duration.
Issue 2: Suspected Acquired Drug Resistance

Symptoms:

  • Initial tumor response to this compound followed by regrowth despite continuous treatment.

  • Lack of downstream signaling inhibition (e.g., p-Akt) in treated tumors that were previously responsive.

Possible Causes and Troubleshooting Steps:

Possible CauseSuggested Troubleshooting Step
Activation of Bypass Signaling Pathways - Perform molecular profiling (e.g., Western blot, RNA-seq) of the resistant tumors to identify upregulated signaling pathways (e.g., PDGFRα, AXL).[7][8][10]- If a specific bypass pathway is identified, consider combination therapy with an inhibitor of that pathway. For example, combining BMS-754807 with a PDGFRα inhibitor has shown synergistic effects in resistant models.[7][8]
Downregulation of Target Receptor - Assess the expression levels of IGF-1R and IR in the resistant tumors. Downregulation of the target can lead to reduced drug efficacy.[8]
Tumor Heterogeneity - Analyze different regions of the tumor to assess for clonal populations with inherent resistance.

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of this compound (BMS-754807) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)Reference
Flo-1Esophageal Adenocarcinoma~1000[5][11]
OE19Esophageal Adenocarcinoma~1000[5][11]
SK-GT-2Esophageal Adenocarcinoma~1000[5][11]
Rh41RhabdomyosarcomaNot specified, but sensitive[8][10]
Various Mesenchymal, Epithelial, and Hematopoietic Tumor Cell LinesMultiple5-365[2]

Table 2: Pharmacokinetic Parameters of this compound (BMS-754807) in Preclinical Models

ParameterValueAnimal ModelReference
Tumor Drug Concentration 4-fold higher than serum concentrationIGF-1R-Sal–tumored mice[12]
Minimum Effective Dose (in vivo) 6.25 mg/kg (orally, daily)Xenograft tumor models[2]
Blood-Brain Barrier Penetration PoorMice and rats[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Tumor Tissue by LC-MS/MS

This protocol provides a general framework for measuring the concentration of this compound in tumor tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Sample Collection and Preparation: a. Excise tumors from treated and control animals at specified time points post-dose. b. Record the weight of each tumor sample. c. Snap-freeze the tumors in liquid nitrogen and store at -80°C until analysis.

2. Tissue Homogenization: a. To a pre-weighed, frozen tumor sample, add a specific volume of ice-cold homogenization buffer (e.g., PBS with protease and phosphatase inhibitors). b. Homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained. Keep the sample on ice throughout the process.

3. Protein Precipitation and Extraction: a. To a known volume of the tumor homogenate, add 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex vigorously for 1-2 minutes to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Carefully collect the supernatant containing the extracted drug and internal standard.

4. LC-MS/MS Analysis: a. Inject the supernatant into an LC-MS/MS system. b. Develop a chromatographic method to separate this compound from endogenous matrix components. c. Use a mass spectrometer with multiple reaction monitoring (MRM) to specifically detect and quantify this compound and the internal standard. d. Generate a standard curve using known concentrations of this compound spiked into untreated tumor homogenate to quantify the drug concentration in the samples.

5. Data Analysis: a. Calculate the concentration of this compound in the tumor homogenate using the standard curve. b. Normalize the concentration to the initial weight of the tumor tissue to report the drug concentration in ng/mg of tissue.

Visualizations

IGF1R_Signaling_Pathway ligand ligand receptor receptor adaptor adaptor pathway_ras pathway_ras pathway_pi3k pathway_pi3k downstream downstream inhibitor inhibitor IGF1 IGF-1/IGF-2 IGF1R IGF-1R / IR IGF1->IGF1R IRS1 IRS1 IGF1R->IRS1 SHC SHC IGF1R->SHC PI3K PI3K IRS1->PI3K GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (BMS-754807) This compound->IGF1R

References

Validation & Comparative

Epofolate vs. Taxanes in Taxane-Resistant Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Epofolate (BMS-753493), a discontinued folate receptor-targeted epothilone, with standard taxanes (paclitaxel and docetaxel) for the treatment of taxane-resistant cancers. While this compound was developed to overcome taxane resistance, clinical trials did not demonstrate significant antitumor activity, leading to the cessation of its development.[1] This guide presents the available preclinical rationale, mechanism of action, and clinical findings for an objective comparison.

I. Comparative Data

The following tables summarize the key characteristics and clinical outcomes of this compound and taxanes. Due to the discontinuation of this compound's development, direct, head-to-head preclinical efficacy data in taxane-resistant models is limited in the public domain.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compound (BMS-753493)Taxanes (Paclitaxel, Docetaxel)
Drug Class Folate receptor-targeted epothilone analogTaxane; microtubule inhibitor
Target Folate Receptor α (FRα) for delivery; β-tubulinβ-tubulin
Mechanism of Action Binds to FRα on tumor cells, is internalized via endocytosis, and releases its active epothilone payload (BMS-748285). The epothilone then promotes microtubule polymerization and inhibits depolymerization, leading to cell cycle arrest and apoptosis.[2][3]Bind to the β-subunit of tubulin, promoting microtubule assembly and stabilizing them against depolymerization. This disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Rationale in Taxane Resistance Designed to bypass taxane resistance mechanisms by using a different cytotoxic agent (epothilone) and a targeted delivery system to FR-overexpressing cancer cells.Not applicable

Table 2: Clinical Development and Outcomes

FeatureThis compound (BMS-753493)Taxanes (Paclitaxel, Docetaxel)
Development Status DiscontinuedApproved and widely used
Phase of Discontinuation Phase I/IIaNot applicable
Reason for Discontinuation Lack of demonstrated antitumor activity in clinical trials.[1]Not applicable
Common Toxicities Fatigue, transaminitis, gastrointestinal toxicity, mucositis. Peripheral neuropathy and neutropenia were observed but appeared less frequent/severe than with other epothilones.[1]Myelosuppression (neutropenia), peripheral neuropathy, hypersensitivity reactions (especially with older formulations of paclitaxel), alopecia, mucositis.
Objective Tumor Responses in Clinical Trials No objective tumor responses were observed in the Phase I/IIa studies.[1]Widely demonstrated efficacy across a range of solid tumors, including in some patients with initial or acquired resistance to other agents.

II. Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of drugs in taxane-resistant cancer models.

Establishment of Taxane-Resistant Cancer Cell Lines

This protocol describes the generation of a paclitaxel-resistant cell line using a stepwise exposure method.

  • Parental Cell Line Selection: Begin with a cancer cell line known to be initially sensitive to paclitaxel (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer).

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or SRB assay) to determine the half-maximal inhibitory concentration (IC50) of paclitaxel for the parental cell line.

  • Stepwise Drug Exposure:

    • Culture the parental cells in a medium containing a low concentration of paclitaxel (e.g., the IC10 or IC20).

    • Maintain the cells in this concentration, passaging them as they reach confluence. The medium should be changed regularly (e.g., every 2-3 days).

    • Once the cells have adapted and are growing steadily, increase the paclitaxel concentration in the medium (e.g., by 1.5 to 2-fold).

    • Repeat this process of gradual dose escalation over several months.

  • Verification of Resistance:

    • Periodically, and upon establishing a cell line that can proliferate in a significantly higher paclitaxel concentration, perform an IC50 determination assay on the resistant cell line and compare it to the parental line.

    • The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI significantly greater than 1 indicates the successful establishment of a resistant cell line.

  • Characterization of Resistant Phenotype: Further characterize the resistant cell line by examining known resistance mechanisms, such as the expression of P-glycoprotein (MDR1/ABCB1) using Western blot or flow cytometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding:

    • Harvest logarithmically growing cells (both parental and taxane-resistant lines).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound, paclitaxel) and a vehicle control.

    • Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the drugs.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

III. Visualizations

Signaling Pathways and Mechanisms

Epofolate_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (BMS-753493) FR Folate Receptor (FRα) This compound->FR Binding Endosome Endosome FR->Endosome Endocytosis BMS748285 Active Epothilone (BMS-748285) Endosome->BMS748285 Release of Active Drug Microtubule_Polymerization Microtubule Polymerization BMS748285->Microtubule_Polymerization Microtubule_Stabilization Microtubule Stabilization Microtubule_Polymerization->Microtubule_Stabilization CellCycleArrest G2/M Cell Cycle Arrest Microtubule_Stabilization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Taxane_Resistance_Mechanisms Common Mechanisms of Taxane Resistance cluster_resistance Resistance Mechanisms Taxane Taxane (e.g., Paclitaxel) Pgp Increased Drug Efflux (P-glycoprotein/MDR1) Taxane->Pgp Pumped out of cell Tubulin_Mutations β-tubulin Mutations or Isotype Alterations Taxane->Tubulin_Mutations Reduced binding affinity Reduced_Drug_Efficacy Reduced Intracellular Drug Concentration and Efficacy Pgp->Reduced_Drug_Efficacy Tubulin_Mutations->Reduced_Drug_Efficacy Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bcl-2 overexpression) Reduced_Drug_Efficacy->Apoptosis_Inhibition Leads to survival signals

Caption: Common mechanisms of taxane resistance in cancer cells.

References

A Comparative Guide: Folate-Targeted Delivery vs. Antibody-Drug Conjugates for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with two prominent strategies for solid tumors being folate-targeted delivery systems and antibody-drug conjugates (ADCs). Both approaches aim to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to cancer cells while minimizing exposure to healthy tissues. This guide provides an objective comparison of these two modalities, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction: Two Distinct Approaches to Targeted Drug Delivery

Folate-Targeted Delivery leverages the overexpression of folate receptors (FRs), particularly FRα and FRβ, on the surface of various cancer cells, including those of the ovaries, lungs, and breast.[1][2] Folic acid, a small molecule, serves as the targeting ligand, which can be conjugated to a variety of payloads, including small molecule drugs, nanoparticles, and liposomes.[2] This approach is often referred to as small molecule-drug conjugates (SMDCs) when a small molecule drug is directly linked to folate.

Antibody-Drug Conjugates (ADCs) utilize monoclonal antibodies (mAbs) to target specific tumor-associated antigens (TAAs) that are highly expressed on the surface of cancer cells.[1][3] These antibodies are chemically linked to highly potent cytotoxic payloads. The specificity of the antibody for its target antigen is paramount to the efficacy and safety of the ADC.[3]

Mechanism of Action: A Tale of Two Receptors

Both folate-targeted therapies and ADCs rely on receptor-mediated endocytosis for cellular entry, but the initial binding and subsequent intracellular trafficking pathways differ.

Folate-Targeted Delivery: Folic acid binds with high affinity to the folate receptor. This binding event triggers the internalization of the folate-drug conjugate through endocytosis. The conjugate is then trafficked through the endosomal pathway, where the acidic environment can facilitate the release of the cytotoxic payload into the cytoplasm, leading to cell death.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Folate-Drug_Conjugate Folate-Drug Conjugate Folate_Receptor Folate Receptor (FRα/FRβ) Folate-Drug_Conjugate->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Payload Cytotoxic Payload Lysosome->Drug_Payload Payload Release Cytoplasm Cytoplasm Nucleus Nucleus Drug_Payload->Nucleus Induces Apoptosis

Cellular uptake of a folate-drug conjugate.

Antibody-Drug Conjugates: The monoclonal antibody component of the ADC binds to its specific target antigen on the cancer cell surface. This binding initiates internalization of the ADC-antigen complex, typically through clathrin-mediated endocytosis. The complex is then trafficked to the lysosome, where enzymatic degradation of the antibody and/or cleavage of the linker releases the cytotoxic payload into the cell, ultimately causing cell death.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Tumor_Antigen Tumor-Associated Antigen (TAA) ADC->Tumor_Antigen Binding Endosome Endosome Tumor_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Payload Cytotoxic Payload Lysosome->Drug_Payload Payload Release Cytoplasm Cytoplasm Nucleus Nucleus Drug_Payload->Nucleus Induces Apoptosis

Cellular uptake of an antibody-drug conjugate.

Quantitative Data Presentation: A Comparative Overview

Direct head-to-head preclinical and clinical studies comparing folate-targeted delivery and ADCs are limited. The following tables summarize available quantitative data for representative agents from each class, primarily in the context of ovarian cancer where both strategies have been extensively studied. It is crucial to note that these data are from separate studies and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: In Vitro Cytotoxicity

Agent (Class)Cancer Cell LineTargetPayloadIC50 (nM)Reference
Vintafolide (Folate-Drug Conjugate)KB (cervical)Folate ReceptorDesacetylvinblastine hydrazide~1-10F.P.M. Leamon et al., 2008
Mirvetuximab Soravtansine (ADC)IGROV-1 (ovarian)FRαMaytansinoid DM40.27ImmunoGen, Inc.
Folate-Tubulysin (Folate-Drug Conjugate)KB (cervical)Folate ReceptorTubulysin<1P.S. Low et al., 2011
Trastuzumab Deruxtecan (ADC)SK-BR-3 (breast)HER2Topoisomerase I inhibitor~1-5 ng/mLDaiichi Sankyo, Inc.

Table 2: In Vivo Efficacy in Xenograft Models

Agent (Class)Tumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Vintafolide (Folate-Drug Conjugate)Ovarian Cancer Xenograft2 mg/kg, twice weeklySignificant inhibitionEndocyte, Inc.
Mirvetuximab Soravtansine (ADC)Ovarian Cancer Xenograft (FRα-high)5 mg/kg, once every 3 weeksSignificant regressionImmunoGen, Inc.
Folate-Targeted Nanoparticles (Doxorubicin) Breast Cancer Xenograft5 mg/kg Dox equivalent, weekly~75%S. Wang et al., 2011
Trastuzumab Emtansine (ADC)Breast Cancer Xenograft (HER2+)15 mg/kg, onceSignificant regressionGenentech, Inc.

Table 3: Clinical Efficacy in Platinum-Resistant Ovarian Cancer

Agent (Class)Clinical TrialPrimary EndpointResultReference
Vintafolide + Doxil (Folate-Drug Conjugate)PRECEDENT (Phase II)Progression-Free Survival (PFS)5.0 vs 2.7 months (vs. Doxil alone)[4]
Mirvetuximab Soravtansine (ADC)MIRASOL (Phase III)Progression-Free Survival (PFS)5.62 vs 3.98 months (vs. chemotherapy)[5][6]
Mirvetuximab Soravtansine (ADC)MIRASOL (Phase III)Overall Survival (OS)16.46 vs 12.75 months (vs. chemotherapy)[5][6]
Mirvetuximab Soravtansine (ADC)MIRASOL (Phase III)Objective Response Rate (ORR)42% vs 16% (vs. chemotherapy)[5]

Experimental Protocols: Methodologies for Evaluation

The following are detailed protocols for key experiments used to evaluate and compare the performance of folate-targeted delivery systems and ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

A 1. Seed cancer cells in a 96-well plate (e.g., FRα-positive ovarian cancer cells). B 2. Incubate for 24 hours to allow cell attachment. A->B C 3. Treat cells with serial dilutions of the folate-drug conjugate or ADC. B->C D 4. Include untreated cells (negative control) and a known cytotoxic agent (positive control). C->D E 5. Incubate for 72 hours. D->E F 6. Add MTT reagent to each well and incubate for 4 hours. E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. F->G H 8. Measure absorbance at 570 nm using a microplate reader. G->H I 9. Calculate cell viability and determine the IC50 value. H->I

Workflow for an in vitro cytotoxicity MTT assay.

Materials:

  • FRα-positive cancer cell line (e.g., IGROV-1, KB)

  • Complete cell culture medium

  • 96-well plates

  • Folate-drug conjugate or ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds (folate-drug conjugate and ADC) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), untreated cells (negative control), and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

This experiment evaluates the anti-tumor efficacy of the targeted therapies in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • FRα-positive cancer cells

  • Matrigel (optional)

  • Folate-drug conjugate or ADC

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 million cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the folate-drug conjugate, ADC, or vehicle control (e.g., saline) via an appropriate route (e.g., intravenous, intraperitoneal) according to the predetermined dosing schedule.

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot tumor growth curves for each group and calculate the percentage of tumor growth inhibition.

Biodistribution Study

This study determines the in vivo distribution and tumor accumulation of the targeted therapies.

Materials:

  • Tumor-bearing mice

  • Radiolabeled folate-drug conjugate or ADC (e.g., with 111In, 89Zr)

  • Gamma counter or PET/SPECT imaging system

Procedure:

  • Administer the radiolabeled targeted therapy to tumor-bearing mice via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.

  • Collect major organs (tumor, blood, liver, spleen, kidneys, heart, lungs, etc.).

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Alternatively, perform non-invasive imaging (SPECT/CT or PET/CT) at different time points to visualize the whole-body distribution of the radiolabeled agent.

Tumor Penetration Assay using 3D Spheroids

This assay assesses the ability of the targeted therapies to penetrate into a solid tumor mass.

A 1. Generate 3D tumor spheroids from cancer cells (e.g., using hanging drop or ultra-low attachment plates). B 2. Culture spheroids until they reach a desired size (e.g., 400-500 µm in diameter). A->B C 3. Treat spheroids with fluorescently labeled folate-conjugate or ADC. B->C D 4. Incubate for different time points to allow penetration. C->D E 5. Fix, permeabilize, and stain the spheroids with nuclear and/or cytoskeletal dyes. D->E F 6. Image the spheroids using confocal microscopy. E->F G 7. Acquire z-stack images from the spheroid surface to its core. F->G H 8. Analyze the fluorescence intensity of the labeled therapeutic as a function of depth into the spheroid. G->H

Workflow for a 3D spheroid tumor penetration assay.

Materials:

  • Cancer cell line capable of forming spheroids

  • Ultra-low attachment 96-well plates or hanging drop plates

  • Fluorescently labeled folate-conjugate or ADC

  • Confocal microscope

Procedure:

  • Generate tumor spheroids by seeding cancer cells in ultra-low attachment plates or using the hanging drop method.[7][8]

  • Culture the spheroids for several days until they form a compact structure.

  • Treat the spheroids with the fluorescently labeled targeted therapy at a relevant concentration.

  • At different time points, collect the spheroids, wash them with PBS, and fix them with paraformaldehyde.

  • Permeabilize the spheroids (if necessary for counterstaining) and stain with a nuclear stain (e.g., DAPI) and/or a cytoskeletal stain (e.g., phalloidin).

  • Mount the spheroids on a slide and image them using a confocal microscope.

  • Acquire z-stack images through the entire spheroid.

  • Analyze the images to quantify the fluorescence intensity of the labeled therapeutic from the periphery to the core of the spheroid, providing a measure of penetration depth.

Concluding Remarks: Choosing the Right Tool for the Job

Both folate-targeted delivery and antibody-drug conjugates represent powerful strategies for enhancing the efficacy and safety of cancer chemotherapy. The choice between these two approaches depends on several factors, including the specific tumor type, the expression levels of the target receptor/antigen, the nature of the cytotoxic payload, and the desired pharmacokinetic properties.

Folate-targeted systems offer the advantage of using a small targeting ligand, which may lead to better tumor penetration compared to large antibodies.[9] However, the expression of folate receptors can be heterogeneous, and some normal tissues also express these receptors, which could lead to off-target toxicity.

ADCs provide high specificity for their target antigen, which can translate to a wider therapeutic window. The modular nature of ADCs allows for the optimization of the antibody, linker, and payload to suit a particular cancer. However, the large size of antibodies can limit their penetration into dense solid tumors, and the development and manufacturing of ADCs are generally more complex and costly than for SMDCs.[10]

Ultimately, the continued development and head-to-head comparison of these promising targeted therapies in well-designed preclinical and clinical studies will be crucial for defining their optimal roles in the treatment of solid tumors.

References

In Vitro Efficacy of Folate-Conjugated Cytotoxic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic targeting of cancer cells that overexpress the folate receptor (FR) has emerged as a promising avenue in oncology. By conjugating cytotoxic agents to folic acid, a high-affinity ligand for FR, these drugs can be selectively delivered to tumor cells, thereby enhancing their therapeutic index and minimizing off-target toxicity. This guide provides an in vitro comparison of various folate-conjugated cytotoxic agents, supported by experimental data and detailed protocols to aid in the evaluation and selection of candidates for further development.

Data Presentation: Comparative Cytotoxicity

The in vitro potency of various folate-conjugated cytotoxic agents is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of different folate-conjugated agents against a panel of cancer cell lines known to express the folate receptor to varying degrees.

AgentCell LineIC50 (µM)Reference
Folate-Cisplatin HeLa~81.7[1]
MCF-7>10 (unconjugated)[2][3]
A549~23.4 (unconjugated)[4]
Folate-Doxorubicin KB1.78 (as FA-PEG-IgG-DOX)[1]
HeLa3.22 (as FA-PEG-IgG-DOX)[1]
MCF-7~0.7 (resistant cells)[5]
A549~5.05 (unconjugated)[6]
Folate-Paclitaxel A549Varies (anoikis-resistant)[7]
Vintafolide (EC145) KBPreclinically effective[8]
J6456 (murine lymphoma)Preclinically effective[8]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes and is sourced from the indicated studies.[9]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these conjugates, the following diagrams illustrate the folate receptor-mediated endocytosis pathway and the workflows for key in vitro assays.

Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Drug_Conjugate Folate-Drug Conjugate FR Folate Receptor (FRα) Folate-Drug_Conjugate->FR Binding ClathrinPit Clathrin-Coated Pit FR->ClathrinPit Clustering EarlyEndosome Early Endosome (pH ~6.0-6.5) ClathrinPit->EarlyEndosome Endocytosis LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome RecyclingEndosome Recycling Endosome LateEndosome->RecyclingEndosome Receptor Sorting Drug Released Drug LateEndosome->Drug Drug Release (low pH) RecyclingEndosome->FR Recycling Nucleus Nucleus Drug->Nucleus Target Action

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h (adhesion) A->B C Add serial dilutions of folate-drug conjugates B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (e.g., 570 nm) G->H I Calculate cell viability (%) H->I J Plot dose-response curve and determine IC50 I->J

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and reagents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, KB, MCF-7, A549, IGROV-1)[10]

  • Complete culture medium (folate-free for specific experiments)

  • Folate-conjugated cytotoxic agents and unconjugated controls

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the folate-conjugated cytotoxic agents and unconjugated drug controls in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Folate Receptor Binding Affinity Assay (Competitive Binding)

This assay determines the binding affinity of folate-conjugated agents to the folate receptor by measuring their ability to compete with a radiolabeled folic acid.[11][12]

Materials:

  • FR-positive cells (e.g., KB, IGROV-1)

  • Binding buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.4)

  • [3H]-Folic acid (radiolabeled folic acid)

  • Folate-conjugated cytotoxic agents (unlabeled competitors)

  • Unlabeled folic acid (for non-specific binding determination)

  • Protein G-coated 96-well plates (if using purified receptor) or cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell/Receptor Preparation:

    • For whole cells: Seed FR-positive cells in a 24-well plate and grow to near confluence.

    • For purified receptor: Immobilize purified folate receptor on a protein G-coated 96-well plate.

  • Stripping Endogenous Folate: Wash the cells/receptor with an acidic buffer (e.g., 25 mM acetic acid, 150 mM NaCl, pH 3.5) for a short period (e.g., 1 minute) to remove any bound endogenous folate. Neutralize and wash with binding buffer.[12]

  • Competitive Binding:

    • Prepare a series of dilutions of the unlabeled folate-conjugated agent.

    • In each well, add a fixed concentration of [3H]-folic acid and varying concentrations of the unlabeled competitor.

    • For determining non-specific binding, add a high concentration of unlabeled folic acid.

  • Incubation: Incubate the plate for a defined period (e.g., 40 minutes to 1 hour) at 4°C or 37°C to reach binding equilibrium.

  • Washing: Wash the wells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-folic acid against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake Assay (Flow Cytometry)

This method quantifies the internalization of fluorescently labeled folate-drug conjugates into cancer cells.

Materials:

  • FR-positive and FR-negative cancer cell lines

  • Fluorescently labeled folate-drug conjugates

  • Folate-free culture medium

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or culture flasks and allow them to reach 70-80% confluency.

  • Drug Incubation: Replace the culture medium with folate-free medium containing the fluorescently labeled folate-drug conjugate at a specific concentration. Incubate for various time points (e.g., 1, 2, 4 hours) at 37°C. For competition experiments, pre-incubate a set of cells with an excess of free folic acid before adding the fluorescent conjugate.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unbound conjugate. Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.

  • Sample Preparation: Transfer the cell suspension to FACS tubes and centrifuge to pellet the cells. Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel. For each sample, acquire data from at least 10,000 cells.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized conjugate. Compare the MFI of cells treated with the fluorescent conjugate to that of untreated control cells and cells from the competition experiment to determine the specificity of uptake.

References

Epofolate vs. Other Microtubule-Stabilizing Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Epofolate (BMS-753493) , a novel anti-cancer agent, represents a targeted approach to microtubule stabilization. Unlike its predecessors, this compound is a folate conjugate of an epothilone analog, designed to selectively target cancer cells overexpressing the folate receptor. This guide provides a detailed comparison of this compound with other prominent microtubule-stabilizing agents, namely the taxanes (paclitaxel and docetaxel) and another epothilone (ixabepilone), based on available preclinical and clinical data.

Mechanism of Action: A Shared Target, A Divergent Approach

All agents discussed—taxanes and epothilones—share a fundamental mechanism of action: they disrupt the dynamic instability of microtubules, essential components of the cell's cytoskeleton. By binding to β-tubulin, they promote microtubule polymerization and inhibit depolymerization. This stabilization of microtubules leads to the formation of abnormal microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.

This compound, however, introduces a layer of specificity. Its folate component acts as a homing device, directing the cytotoxic epothilone payload preferentially to tumor cells that overexpress the folate receptor-alpha (FRα). FRα is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited. This targeted delivery aims to enhance the therapeutic index by increasing the drug concentration at the tumor site and reducing systemic toxicity.

dot

Microtubule_Stabilizing_Agents_MOA Mechanism of Action of Microtubule-Stabilizing Agents cluster_agents Microtubule-Stabilizing Agents cluster_cellular_processes Cellular Processes This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Folate_Receptor Folate Receptor (FRα) (Overexpressed on Cancer Cells) This compound->Folate_Receptor binds to Taxanes Paclitaxel, Docetaxel Taxanes->Tubulin Epothilones Ixabepilone Epothilones->Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization promotes Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization inhibits Abnormal_Microtubules Formation of Abnormal Microtubule Bundles Microtubule_Polymerization->Abnormal_Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Abnormal_Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Folate_Receptor->this compound Internalization

Caption: Mechanism of action of microtubule-stabilizing agents.

Preclinical Efficacy: In Vitro Cytotoxicity

Direct comparative in vitro studies for this compound are not extensively available in the public domain. However, data for the parent epothilone class and taxanes demonstrate potent cytotoxic activity against a range of cancer cell lines. Epothilones, including ixabepilone, have often shown higher potency than taxanes and, critically, have demonstrated efficacy in taxane-resistant cell lines. This is often attributed to the fact that epothilones are poor substrates for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of taxane resistance.

AgentCancer TypeCell LineIC50 (nM)
Paclitaxel BreastMDA-MB-2315.0 - 10.0
BreastMCF-72.0 - 8.0
OvarianOVCAR-34.0 - 15.0
LungA5493.0 - 20.0
Docetaxel BreastMDA-MB-2311.0 - 5.0
BreastMCF-70.5 - 4.0
ProstatePC-32.0 - 10.0
LungNCI-H4601.0 - 8.0
Ixabepilone BreastMDA-MB-4351.8
OvarianA27800.3
ColonHCT-1161.2
LungA549/Taxol-Resistant3.1

Note: IC50 values can vary between studies due to different experimental conditions.

In Vivo Efficacy: Xenograft Models

In vivo studies using animal models provide crucial insights into the anti-tumor activity of these agents. While specific in vivo data for this compound is scarce, studies on taxanes and ixabepilone have demonstrated significant tumor growth inhibition in various xenograft models.

AgentCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (%)
Paclitaxel BreastMCF-720 mg/kg, i.v., q4d x 4~60-80
OvarianA278015 mg/kg, i.p., qd x 5~50-70
Docetaxel ProstatePC-310 mg/kg, i.v., q.w.~70-90
BreastMDA-MB-23115 mg/kg, i.p., q.w.~60-85
Ixabepilone BreastMAXF 401 (Taxane-resistant)10 mg/kg, i.v., q7d x 3~80
OvarianA2780/Taxol-Resistant15 mg/kg, i.v., q.w.~70

Clinical Data and Developmental Status

A significant point of differentiation for this compound is its clinical development trajectory. A Phase I/IIa clinical trial in patients with advanced solid tumors investigated the safety and efficacy of this compound. The study concluded that while the drug was generally tolerable, it did not demonstrate objective tumor responses. Consequently, the clinical development of this compound was discontinued.

In contrast, paclitaxel and docetaxel are well-established chemotherapeutic agents used in the treatment of a wide range of cancers. Ixabepilone is also approved for the treatment of metastatic or locally advanced breast cancer, particularly in patients whose tumors are resistant to or have failed treatment with an anthracycline and a taxane.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of microtubule-stabilizing agents on cancer cell lines and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the microtubule-stabilizing agent (e.g., this compound, paclitaxel, docetaxel, ixabepilone). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.

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MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere drug_treatment Treat cells with varying concentrations of drug adhere->drug_treatment incubate Incubate for 48-72 hours drug_treatment->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of microtubule-stabilizing agents in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the microtubule-stabilizing agent via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment.

Conclusion

This compound represented an innovative attempt to improve the therapeutic window of microtubule-stabilizing agents by incorporating a tumor-targeting moiety. The rationale of leveraging the overexpressed folate receptor on cancer cells was sound. However, the lack of objective tumor responses in early clinical trials led to the discontinuation of its development.

In comparison, the taxanes, paclitaxel and docetaxel, remain cornerstones of cancer chemotherapy, despite their known toxicities and susceptibility to drug resistance. The epothilone ixabepilone has carved out a niche in treating taxane-resistant breast cancer, highlighting the clinical benefit of overcoming P-gp-mediated resistance.

While this compound itself did not succeed clinically, the concept of targeted delivery of potent cytotoxic agents continues to be a promising area of cancer research. Future developments in antibody-drug conjugates and other targeted therapies may yet realize the full potential of selectively delivering microtubule-stabilizing payloads to tumor cells, thereby improving efficacy and minimizing side effects for cancer patients.

A Comparative Analysis of the Pharmacokinetics of Epothilone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacokinetic profiles of key epothilone analogs. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer agents. Their mechanism of action, similar to taxanes, involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] However, various synthetic and semi-synthetic analogs of the natural epothilones have been developed to improve their pharmacokinetic properties and overcome mechanisms of tumor resistance.[3][4] This guide provides a comparative analysis of the pharmacokinetics of four prominent epothilone analogs: Patupilone (EPO906), Ixabepilone (BMS-247550), Sagopilone (ZK-EPO), and BMS-310705.

Comparative Pharmacokinetic Data

The following table summarizes the key human pharmacokinetic parameters for Patupilone, Ixabepilone, and Sagopilone. For BMS-310705, preclinical data from animal studies are provided due to the limited availability of human pharmacokinetic data in the public domain.

ParameterPatupilone (EPO906)Ixabepilone (BMS-247550)Sagopilone (ZK-EPO)BMS-310705
Species HumanHumanHumanMouse, Rat, Dog (Preclinical)
Clearance (CL) 14 L/h24 ± 9.2 L/h/m²616 - 765 mL/min152 mL/min/kg (Mouse), 39 mL/min/kg (Rat), 25.7 mL/min/kg (Dog)
Volume of Distribution (Vss) 2242 L[5]290 ± 160 L/m²3075 - 3688 L[6]38 L/kg (Mouse), 54 L/kg (Rat), 4.7 L/kg (Dog)
Terminal Half-life (t1/2) ~4 days~52 hours74.4 - 93.1 hours[6]Not explicitly stated in human-equivalent terms
Bioavailability (Oral) Not applicable (IV)Not applicable (IV)Not applicable (IV)21% (Mouse), 34% (Rat), 40% (Dog)
Primary Route of Elimination Hepato-biliary[5]Hepatic (CYP3A4)Not specifiedNot specified

Mechanism of Action: Signaling Pathway for Epothilone-Induced Apoptosis

Epothilones exert their cytotoxic effects by binding to β-tubulin and stabilizing microtubules. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspases and executes programmed cell death.

Epothilone_Pathway cluster_0 Cellular Entry & Microtubule Targeting cluster_1 Cell Cycle Arrest cluster_2 Apoptotic Signaling Cascade Epothilone Epothilone Analog Tubulin β-Tubulin Epothilone->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Bcl2_Family Bcl-2 Family Regulation G2M_Arrest->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mitochondria Mitochondrial Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Epothilone-induced apoptosis signaling pathway.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through rigorous clinical and preclinical studies. Below are generalized methodologies for key experiments.

Human Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of an epothilone analog after intravenous administration in human subjects.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers or cancer patients meeting specific inclusion and exclusion criteria is recruited for the study. Informed consent is obtained from all participants.

  • Drug Administration: The epothilone analog is administered as a single intravenous infusion over a specified period (e.g., 30 minutes to 3 hours).

  • Blood Sampling: Serial blood samples are collected at predetermined time points before, during, and after the infusion. A typical sampling schedule might include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-infusion.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). The samples are then centrifuged to separate the plasma, which is stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are then calculated using non-compartmental or compartmental analysis.

Quantification of Epothilone Analogs in Plasma by LC-MS/MS

Objective: To accurately and precisely quantify the concentration of an epothilone analog in human plasma.

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a small volume of plasma (e.g., 100 µL), add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (a structurally similar compound).

    • Vortex the mixture to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • Chromatographic Separation:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.

    • Separate the analyte from other plasma components on a C18 analytical column using a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and a specific product ion of the epothilone analog and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.

    • Determine the concentration of the epothilone analog in the plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

PK_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Patient Patient Recruitment & Informed Consent Dosing Intravenous Infusion Patient->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Report Report Generation PK_Analysis->Report

Caption: Experimental workflow for a clinical pharmacokinetic study.

References

Navigating Resistance: A Comparative Guide to Epofolate and Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is in a constant state of evolution, driven by the dual challenges of treatment efficacy and the emergence of drug resistance. Epofolate (BMS-753493), a novel agent that conjugates the microtubule-stabilizing properties of an epothilone analog with a folate receptor (FR) targeting moiety, represents a unique therapeutic strategy. Although its clinical development was discontinued due to a lack of demonstrated anti-tumor activity in early phase trials, the conceptual framework behind its design—targeted delivery of a potent cytotoxic agent—remains a critical area of investigation.

This guide provides a comparative analysis of the potential cross-resistance profile of this compound against other established chemotherapeutic agents. In the absence of direct clinical or preclinical cross-resistance studies for this compound, this analysis is based on an understanding of the resistance mechanisms associated with its constituent parts: an epothilone and a folate-targeting agent. By juxtaposing these predicted mechanisms with those of widely used cancer drugs, we aim to offer a valuable resource for researchers exploring novel therapeutic strategies and for those seeking to understand the complex interplay of drug resistance in oncology.

Predicted Mechanisms of Resistance to this compound

The resistance profile of this compound can be inferred by examining the known mechanisms of resistance to its two key components: epothilones and folate-targeted drugs.

Resistance to the Epothilone Moiety: Epothilones, like taxanes, exert their cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. Resistance to this class of drugs is often linked to alterations in the drug's target or its cellular transport.

Resistance to the Folate-Targeting Moiety: The folate conjugate is designed to facilitate drug uptake via the folate receptor. Mechanisms that interfere with this uptake or subsequent intracellular processing can confer resistance.

Comparison of Resistance Mechanisms

The following tables provide a comparative overview of the mechanisms of resistance for this compound (predicted), taxanes, platinum-based agents, and anthracyclines.

Table 1: Comparison of Primary Resistance Mechanisms

Chemotherapeutic Agent ClassTarget AlterationDrug EffluxDrug Inactivation/MetabolismImpaired Drug UptakeDNA Damage Repair
This compound (Predicted) Mutations in β-tubulinP-glycoprotein (P-gp) and other ABC transporters-Downregulation or mutation of Folate Receptor-
Taxanes (e.g., Paclitaxel) Mutations in β-tubulin[1][2][3]P-glycoprotein (P-gp) overexpression[4]---
Platinum-Based (e.g., Cisplatin) -MRP2, ATP7A/B[5]Glutathione conjugation[5]Reduced function of copper transporters (e.g., CTR1)[5]Enhanced Nucleotide Excision Repair (NER)[5]
Anthracyclines (e.g., Doxorubicin) Alterations in Topoisomerase II[6]P-glycoprotein (P-gp) overexpression[6][7]Glutathione S-transferase activity[6]-Enhanced DNA repair[6]

Table 2: Cross-Resistance Potential

Resistant to:Potential Cross-Resistance with this compound?Rationale
Taxanes Yes Shared mechanism of action (microtubule stabilization) and binding site on β-tubulin.[1][2][8] Mutations in β-tubulin can confer resistance to both classes.
Platinum-Based Agents Possible Overlapping resistance mechanisms such as increased drug efflux via ABC transporters could contribute to a degree of cross-resistance.
Anthracyclines Possible P-glycoprotein overexpression is a common resistance mechanism for anthracyclines and is a predicted mechanism of resistance to the epothilone component of this compound.[4][6][7]

Experimental Protocols

While specific experimental data on this compound cross-resistance is unavailable, researchers investigating similar targeted conjugates could employ the following generalized protocols:

1. In Vitro Cytotoxicity Assays in Resistant Cell Lines:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the investigational agent in cell lines with acquired resistance to other chemotherapies.

  • Methodology:

    • Culture well-characterized cancer cell lines and their counterparts with documented resistance to agents such as paclitaxel, cisplatin, or doxorubicin.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the investigational agent and the comparator drugs for 72-96 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate IC50 values and determine the resistance factor (IC50 of resistant line / IC50 of parental line).

2. Folate Receptor Expression Analysis:

  • Objective: To correlate drug sensitivity with the expression level of the folate receptor.

  • Methodology:

    • Harvest cells from both sensitive and resistant lines.

    • Analyze folate receptor expression at the protein level using flow cytometry or western blotting with a validated antibody.

    • Analyze folate receptor gene expression using quantitative real-time PCR (qRT-PCR).

3. Drug Efflux Pump Activity Assay:

  • Objective: To assess the role of ABC transporters in resistance to the investigational agent.

  • Methodology:

    • Pre-incubate resistant cells with and without a known inhibitor of P-glycoprotein (e.g., verapamil) or other relevant ABC transporters.

    • Treat the cells with the investigational agent and measure intracellular drug accumulation using a fluorescent substrate (e.g., rhodamine 123 for P-gp) or by a suitable analytical method for the drug itself.

    • Alternatively, perform a cytotoxicity assay in the presence and absence of the efflux pump inhibitor to determine if resistance can be reversed.

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Epofolate_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound Folate_Receptor Folate Receptor This compound->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Epothilone_Analog Epothilone Analog Endosome->Epothilone_Analog Release Microtubules Microtubule Stabilization Epothilone_Analog->Microtubules Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubules->Mitotic_Arrest

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_this compound Predicted for this compound cluster_other_agents Other Chemotherapeutic Agents Drug_Resistance Chemotherapy Resistance FR_Downregulation Folate Receptor Downregulation Drug_Resistance->FR_Downregulation Tubulin_Mutation β-tubulin Mutation Drug_Resistance->Tubulin_Mutation Drug_Efflux_Epo Drug Efflux (P-gp) Drug_Resistance->Drug_Efflux_Epo Taxane_Resistance Taxane Resistance Tubulin_Mutation->Taxane_Resistance Shared Mechanism Platinum_Resistance Platinum Resistance Drug_Efflux_Epo->Platinum_Resistance Potential Overlap Anthracycline_Resistance Anthracycline Resistance Drug_Efflux_Epo->Anthracycline_Resistance Shared Mechanism

Caption: Overlapping mechanisms of drug resistance.

Experimental_Workflow Start Start: Resistant Cell Lines Cytotoxicity IC50 Determination Start->Cytotoxicity Mechanism_Investigation Mechanism Investigation Cytotoxicity->Mechanism_Investigation Target_Expression Target Expression Analysis (e.g., FR, Tubulin) Mechanism_Investigation->Target_Expression Target-based? Efflux_Activity Drug Efflux Assay Mechanism_Investigation->Efflux_Activity Transport-based? Data_Analysis Data Analysis & Correlation Target_Expression->Data_Analysis Efflux_Activity->Data_Analysis Conclusion Conclusion on Cross-Resistance Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Pharmaceutical Waste

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For potent compounds used in research and drug development, such as antineoplastic and cytotoxic agents, adherence to strict disposal protocols is essential to protect personnel and the surrounding environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of such hazardous drug waste in a laboratory setting.

It is important to note that specific disposal instructions for a particular substance, such as "Epofolate," would be detailed in its Safety Data Sheet (SDS). The following procedures are based on general guidelines for handling and disposing of antineoplastic and other hazardous drugs. Researchers must always consult the specific SDS for the compound they are working with before handling or disposal.

Waste Segregation and Container Summary

Proper segregation of waste is the first step in ensuring safe disposal. Different types of waste require different disposal pathways. The following table summarizes the types of waste generated during laboratory work with hazardous drugs and the appropriate containers for their disposal.

Waste TypeContainer TypeContainer ColorDisposal Pathway
Contaminated disposable items (gloves, pads, etc.)Trace Waste ContainerYellowRegulated Medical Waste Program
Used sharps (needles, syringes - 100% empty)Sharps ContainerRedRegulated Medical Waste Program
Syringes with residual drug volume (>0.1 ml)Bulk Waste ContainerBlackHazardous Chemical Waste
Unused or expired neat drug/stock solutionsHazardous Waste BottleN/AHazardous Chemical Waste Pickup Request (Online)

Step-by-Step Disposal Protocol for Hazardous Drug Waste

The following protocol outlines the necessary steps for the safe disposal of hazardous drug waste from laboratory experiments.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including double chemotherapy gloves and a protective gown with a solid front.[1][2]

  • Change gloves every 30 to 60 minutes, or immediately if they become torn, punctured, or contaminated.[2]

2. Waste Segregation at the Source:

  • Contaminated Disposables: Place all visibly contaminated disposable items, such as gloves, absorbent pads, and paper towels, into a designated yellow Trace waste container.[1]

  • Sharps:

    • If a syringe is completely empty with no visible residual drug, it can be disposed of directly in a red sharps container.[1] Do not recap needles.[1]

    • If a syringe contains any amount of the drug, even as little as 0.1 ml, it must be disposed of in a special black Bulk waste container for hazardous chemical waste.[1]

  • Unused/Excess Drug: Unused or expired drugs and stock solutions should be collected in a designated hazardous waste container. Do not dispose of these down the drain or in regular trash.[1]

3. Container Management:

  • Ensure all waste containers are properly labeled with their contents.[2]

  • Do not overfill containers.[2]

  • Keep containers sealed when not in use.

4. Final Disposal:

  • Once a hazardous waste container is full or no longer in use, submit an online hazardous waste pickup request to your institution's Environmental Health and Safety (EH&S) department.[1]

  • For trace-contaminated waste in yellow containers, pack them in a biohazard waste box for disposal through the Regulated Medical Waste program.[1]

5. Spill Cleanup:

  • In the event of a spill, immediately restrict access to the area.[2]

  • For small spills, use an appropriate spill kit. Gently cover powders with wetted absorbent pads to avoid raising dust.[2]

  • Clean the spill area thoroughly with a detergent solution, followed by water.[2]

  • Double bag all spill cleanup materials in plastic bags, label them with the contents, and request a hazardous waste pickup from EH&S.[2]

  • For large spills, evacuate the area and contact EH&S immediately.[2]

General Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during laboratory work with hazardous drugs.

cluster_0 cluster_1 Waste Type Assessment cluster_2 Disposal Path cluster_3 start Waste Generated is_sharp Is it a sharp? start->is_sharp is_disposable Contaminated Disposable? start->is_disposable is_liquid Liquid/Neat Compound? start->is_liquid sharps_container Red Sharps Container (100% Empty) is_sharp->sharps_container Yes, and completely empty bulk_container Black Bulk Waste Container (Residual Drug) is_sharp->bulk_container Yes, with residual drug trace_container Yellow Trace Waste Container is_disposable->trace_container Yes haz_waste Hazardous Waste Bottle is_liquid->haz_waste Yes end Final Disposal via EH&S sharps_container->end bulk_container->end trace_container->end haz_waste->end

Caption: Workflow for the segregation and disposal of hazardous laboratory waste.

For individuals outside of a laboratory setting, the safest way to dispose of unwanted or expired medications is through a drug take-back program, often found at local pharmacies or police stations.[3] If a take-back program is not available, the medication can be mixed with an unappealing substance like coffee grounds or cat litter, sealed in a container, and placed in the household trash.[3][4] Personal information on prescription bottles should be scratched out before disposal.[3][4] Flushing medications is generally not recommended unless specified by the FDA, as it can negatively impact water sources.[3]

References

Safeguarding Researchers: Comprehensive Handling Protocols for Epofolate

Author: BenchChem Technical Support Team. Date: November 2025

Crucial Note for Laboratory Personnel: As an investigational drug, a specific Safety Data Sheet (SDS) for Epofolate (BMS-753493) is not publicly available. The following guidelines are based on best practices for handling highly potent, cytotoxic, and investigational pharmaceutical compounds. These protocols are designed to provide a strong foundation for safety, but they must be supplemented by a substance-specific risk assessment and, whenever possible, the official SDS from the manufacturer.

This compound is an investigational anticancer agent, identified as a folate conjugate of an epothilone analog.[1] Given its cytotoxic nature and status as a potent compound, stringent safety measures are imperative to protect laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research setting.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper donning and doffing of PPE.

Recommended PPE for Handling this compound
PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves. Inner glove under gown cuff, outer glove over.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove.[2][3]
Minimum fingertip thickness of 0.15 mm (5.9 mil).Ensures adequate resistance to permeation by cytotoxic drugs.[2]
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects the body from contamination and prevents the transfer of the compound outside of the designated handling area.[2][4]
Polyethylene-coated polypropylene or other impervious material.Offers resistance to liquid penetration.
Eye Protection Safety goggles or a full-face shield.Protects the eyes from splashes or aerosols.[3][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.Prevents inhalation of airborne particles.[2]
Additional Protection Disposable shoe covers and head cover.Minimizes the risk of tracking contamination out of the laboratory.[3]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize the risk of exposure and cross-contamination.

Workflow for Handling this compound

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination Prep_Area Designate a specific handling area (e.g., chemical fume hood, biological safety cabinet). Gather_Materials Assemble all necessary equipment and PPE. Prep_Area->Gather_Materials Don_PPE Don PPE in the correct sequence. Gather_Materials->Don_PPE Handle_Compound Perform all manipulations of this compound within the designated containment area. Don_PPE->Handle_Compound Weigh_Powder If handling powder, use a containment balance enclosure. Handle_Compound->Weigh_Powder Prepare_Solution Prepare solutions in a manner that minimizes aerosol generation. Handle_Compound->Prepare_Solution Decontaminate_Surfaces Decontaminate all work surfaces with an appropriate cleaning solution (e.g., detergent and water). Weigh_Powder->Decontaminate_Surfaces Prepare_Solution->Decontaminate_Surfaces Doff_PPE Doff PPE in the correct sequence to avoid self-contamination. Decontaminate_Surfaces->Doff_PPE Dispose_Waste Segregate and dispose of all contaminated waste as cytotoxic waste. Doff_PPE->Dispose_Waste

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

General Handling Procedures:

  • Restricted Access: Designate a specific area for handling this compound with restricted access.

  • Engineering Controls: All manipulations of this compound, especially the handling of powders, should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment isolator.[5][6]

  • Weighing: For weighing the solid compound, use a balance enclosure with air filtration to prevent the dissemination of powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing and aerosolization.

  • Spill Management: A spill kit specifically for cytotoxic drugs must be readily available. In the event of a spill, the area should be immediately cordoned off and decontaminated by trained personnel wearing appropriate PPE.[1][7]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Procedures for this compound Waste
Waste TypeDisposal ContainerDisposal Method
Unused this compound Labeled, sealed, and puncture-resistant container.Dispose of as hazardous chemical waste according to institutional and local regulations.
Contaminated Sharps Purple, puncture-resistant sharps container labeled "Cytotoxic Waste".[8]High-temperature incineration.[9]
Contaminated Labware (e.g., vials, pipette tips) Purple, leak-proof container labeled "Cytotoxic Waste".High-temperature incineration.[9]
Contaminated PPE Thick (e.g., 2-4 mm) purple plastic bags labeled "Cytotoxic Waste".[10]High-temperature incineration.[9]

Mechanism of Action: Epothilone Signaling Pathway

This compound is a conjugate of an epothilone analog. Epothilones are microtubule-stabilizing agents. They bind to β-tubulin, enhancing tubulin polymerization and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[11][12][13]

Epothilone Signaling Pathway Epothilone Mechanism of Action Epothilone Epothilone Tubulin αβ-Tubulin Dimers Epothilone->Tubulin Binds to β-tubulin subunit Microtubule_Polymerization Enhanced Microtubule Polymerization Tubulin->Microtubule_Polymerization Microtubule_Stabilization Microtubule Stabilization Microtubule_Polymerization->Microtubule_Stabilization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Dysfunction->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: The signaling pathway of epothilones leading to apoptosis.

By implementing these comprehensive safety and logistical protocols, research facilities can significantly mitigate the risks associated with handling the potent investigational compound, this compound, thereby fostering a secure environment for groundbreaking scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.